molecular formula C16H11NO3 B14619090 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid CAS No. 60510-53-4

2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid

Cat. No.: B14619090
CAS No.: 60510-53-4
M. Wt: 265.26 g/mol
InChI Key: SKWKXSFFAQMIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenyl-1,2-oxazol-5-yl)benzoic Acid is an aromatic compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol . This solid compound features a benzoic acid moiety directly linked to a 3-phenyl-1,2-oxazole (isoxazole) heterocycle, a scaffold of significant interest in synthetic and medicinal chemistry . The 1,2-oxazole ring is a key structural motif found in a range of bioactive molecules, contributing to its value in various research applications . Researchers utilize this compound and its structural analogs as a key intermediate in the synthesis of more complex molecules. For instance, derivatives of 2-(5-phenyl-oxazol-2-yl)benzoic acid serve as precursors for synthesizing fluorescent probes and organic molecules that exhibit efficient fluorescence with large Stokes shifts, which are prospective for applications as labels and chemosensors in materials science . In antimicrobial research, the 1,3-oxazole core (a closely related heterocycle) is recognized for its presence in compounds with documented antibacterial and antifungal properties . Some synthetic 1,3-oxazole derivatives have demonstrated specific activity against Gram-positive bacterial strains and the fungal strain C. albicans . The presence of both the isoxazole ring and the carboxylic acid functional group in this molecule provides a versatile handle for further chemical modification, making it a valuable building block for constructing libraries of compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60510-53-4

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid

InChI

InChI=1S/C16H11NO3/c18-16(19)13-9-5-4-8-12(13)15-10-14(17-20-15)11-6-2-1-3-7-11/h1-10H,(H,18,19)

InChI Key

SKWKXSFFAQMIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-(3-Phenyl-1,2-oxazol-5-yl)benzoic Acid: A Comprehensive Technical Guide on Synthesis, Structural Profiling, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,2-oxazole (isoxazole) heterocycle serves as a privileged scaffold, offering unique electronic properties and metabolic stability. Specifically, 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid represents a highly functionalized bioisostere with profound implications in drug discovery. Characterized by a central isoxazole ring flanked by a phenyl group at the C3 position and an ortho-substituted benzoic acid at the C5 position, this compound acts as a critical intermediate and an active pharmacophore. Recent advancements have highlighted the role of 3-phenylisoxazole derivatives in enhancing autophagy and mitigating oxidative stress in retinal cells, positioning them as first-in-class therapeutic agents for ocular diseases like dry macular degeneration[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, characterization, and pharmacological application of this specific isoxazole derivative.

Structural & Physicochemical Profiling

The molecular architecture of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid (C₁₆H₁₁NO₃) is defined by its rigid coplanarity and distinct charge distribution. The electron-withdrawing nature of the isoxazole ring modulates the pKa of the adjacent benzoic acid, enhancing its binding affinity to target proteins via strong electrostatic interactions.

Quantitative Physicochemical Data

Understanding these parameters is critical for predicting pharmacokinetic behavior and optimizing downstream formulations.

PropertyValueStructural Significance
Molecular Formula C₁₆H₁₁NO₃Core pharmacophore assembly
Molecular Weight 265.27 g/mol Optimal for small-molecule drug design (Lipinski compliance)
Hydrogen Bond Donors 1Carboxylic acid (crucial for target anchoring)
Hydrogen Bond Acceptors 4Isoxazole N/O, Carboxylic O (modulates solubility)
Topological Polar Surface Area ~63.3 ŲFavorable for membrane permeability and cellular uptake

Synthetic Methodology: The Regioselective [3+2] Cycloaddition

The most efficient and scalable route to synthesize 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid is via a 1,3-dipolar cycloaddition[2],[3]. This method is chosen over alternative condensation reactions due to its unparalleled regiochemical fidelity.

Mechanistic Rationale (Causality of Experimental Choices)
  • Mild Chlorination: N-chlorosuccinimide (NCS) is selected over chlorine gas to convert benzaldehyde oxime to hydroximoyl chloride. NCS provides a controlled, mild halogenation that prevents the over-oxidation of the aromatic ring[4].

  • In Situ Dipole Generation: Triethylamine (Et₃N) is added dropwise to induce dehydrohalogenation. This generates the highly reactive benzonitrile oxide in situ. This choice is critical: if isolated, nitrile oxides rapidly dimerize into thermodynamically stable, but synthetically useless, furoxans[2].

  • Regioselectivity: The [3+2] cycloaddition between the nitrile oxide (dipole) and 2-ethynylbenzoic acid (dipolarophile) is inherently regioselective. The frontier molecular orbital (FMO) alignment between the LUMO of the nitrile oxide and the HOMO of the terminal alkyne dictates the exclusive formation of the 3,5-disubstituted 1,2-oxazole, completely avoiding the sterically hindered 3,4-isomer[3].

Step-by-Step Experimental Protocol
  • Oxime Activation: Dissolve benzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature. Add NCS (1.1 eq) in small portions. Stir for 2 hours until complete conversion to the hydroximoyl chloride is observed via TLC.

  • Cycloaddition Setup: To the reaction mixture, add 2-ethynylbenzoic acid (1.0 eq). Cool the vessel to 0°C using an ice bath to control the exothermic dipole generation.

  • In Situ Generation & Coupling: Add Et₃N (1.2 eq) dropwise over 30 minutes. The slow addition maintains a low steady-state concentration of the nitrile oxide, maximizing the cross-coupling yield and minimizing dimerization.

  • Maturation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with 1M HCl to protonate the benzoic acid, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid.

Synthesis A Benzaldehyde Oxime B Hydroximoyl Chloride A->B NCS Chlorination C Benzonitrile Oxide B->C Et3N Dehydrohalogenation E 2-(3-phenyl-1,2-oxazol- 5-yl)benzoic acid C->E Cycloaddition D 2-Ethynylbenzoic Acid D->E [3+2]

Fig 1. Regioselective 1,3-dipolar cycloaddition workflow for isoxazole synthesis.

Pharmacological Applications & Mechanism of Action

Historically, isoxazole-benzoic acid derivatives have been explored as COX-2 inhibitors and anti-inflammatory agents. However, cutting-edge research has unveiled their potential as potent modulators of cellular homeostasis.

Recent literature demonstrates that 3-phenylisoxazole derivatives act as first-in-class therapeutic agents for eye diseases, specifically dry macular degeneration[1]. The mechanism hinges on the compound's ability to upregulate autophagy pathways. By enhancing autophagic flux, the compound promotes the lysosomal clearance of A2E (a toxic lipofuscin fluorophore) that accumulates in the retinal pigment epithelium (RPE). This targeted clearance prevents A2E from being oxidized by blue light, thereby halting the cascade of oxidative stress and subsequent cellular apoptosis[1].

Pathway A 3-Phenylisoxazole Derivative B Autophagy Induction (mTOR/AMPK Modulation) A->B Target Binding C Lysosomal Clearance of Oxidized A2E B->C Pathway Activation D RPE Cell Survival & Disease Mitigation C->D Stress Reduction

Fig 2. Autophagy-mediated cellular protection pathway by 3-phenylisoxazole derivatives.

Analytical Validation: Self-Validating Systems

A robust chemical protocol must be self-validating. To ensure the structural integrity and regiochemical purity of the synthesized 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid, an orthogonal analytical approach utilizing NMR and LC-MS is required.

Rationale for Analytical Choices
  • ¹H NMR Regiochemical Validation: The diagnostic marker for the 1,2-oxazole core is the isolated C4 proton. In a 3,5-disubstituted system, this proton appears as a distinct, sharp singlet at approximately 7.15 ppm. If the sterically disfavored 3,4-isomer were present, the chemical environment would shift dramatically. The absence of secondary peaks in this region confirms >99% regioselectivity.

  • LC-MS (ESI-) Selection: Electrospray ionization in negative mode (ESI-) is specifically chosen over positive mode due to the high ionization efficiency of the carboxylic acid moiety. This yields a highly abundant [M-H]⁻ pseudo-molecular ion, providing definitive mass confirmation without extensive fragmentation.

Diagnostic Analytical Markers
Nucleus / MethodSignal / ShiftMultiplicityIntegrationDiagnostic Assignment
¹H NMR (DMSO-d₆) ~7.15 ppmSinglet (s)1HIsoxazole C4 proton (Confirms 3,5-disubstitution)
¹H NMR (DMSO-d₆) 7.40 – 8.00 ppmMultiplet (m)9HPhenyl and benzoic acid ring protons
¹H NMR (DMSO-d₆) ~12.80 ppmBroad Singlet (br s)1HValidates the intact carboxylic acid moiety
¹³C NMR (DMSO-d₆) ~170.5 ppmSinglet1CIsoxazole C5 (Highly deshielded by adjacent oxygen)
LC-MS (ESI-) m/z 264.0N/AN/A[M-H]⁻ ion confirming the molecular weight

References

  • 3-PHENYLISOXAZOLE DERIVATIVE, AND PHARMACEUTICAL COMPOSITION FOR PREVENTING OR TREATING EYE DISEASE, CONTAINING SAME AS ACTIVE I. (March 24 2023). Google Patents.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC / NIH.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (October 06 2021). RSC Advances.
  • MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION. (April 06 2022). Semantic Scholar.

Sources

molecular weight of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

The molecule 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid (C₁₆H₁₁NO₃) represents a specific class of 3,5-disubstituted isoxazoles where the isoxazole ring acts as a bioisostere for amide or ester linkages, providing rigid structural spacing between the phenyl and benzoic acid moieties.

Precise determination of its molecular weight is not merely a cataloging exercise but a critical parameter for:

  • Stoichiometry: Calculating exact molar equivalents in cross-coupling reactions.

  • LogP/LogD Modeling: Understanding lipophilicity shifts caused by the isoxazole heterocycle.

  • Analytical Validation: Confirming identity via High-Resolution Mass Spectrometry (HRMS) and distinguishing it from its meta- (3-) and para- (4-) isomers.

This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and the analytical logic required to work with this compound.

Physicochemical Characterization

Molecular Weight & Formula

The molecular weight is calculated based on standard IUPAC atomic weights (Carbon-12 scale).

ParameterValueNotes
IUPAC Name 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acidAlso: 2-(3-phenylisoxazol-5-yl)benzoic acid
Molecular Formula C₁₆H₁₁NO₃
Monoisotopic Mass 265.0739 Da Critical for HRMS (M+H⁺ or M-H⁻)
Average Molecular Weight 265.26 g/mol Used for gravimetric measurements
Heavy Atom Count 20
Rotatable Bonds 2Bond between Phenyl-Isoxazole and Isoxazole-Benzoic
Topological Polar Surface Area ~63.3 ŲPredictive of membrane permeability
Structural Logic & Connectivity

The molecule consists of three distinct domains:

  • Domain A: A central 1,2-oxazole (isoxazole) core.

  • Domain B: A phenyl ring attached at the 3-position of the isoxazole.[1][2]

  • Domain C: A benzoic acid moiety attached at the 5-position of the isoxazole via its ortho-carbon (C2).

Note on Isomerism: The ortho-substitution (2-position on benzoic acid) is sterically significant. Unlike para-isomers, this configuration forces the aromatic rings out of planarity, potentially influencing binding affinity in protein pockets.

Structure Fig 1. Structural Connectivity of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid Phenyl Phenyl Ring (Lipophilic Tail) Isoxazole 1,2-Oxazole Core (Linker/Scaffold) Phenyl->Isoxazole C3 Attachment Benzoic Benzoic Acid (Polar Head) Isoxazole->Benzoic C5 Attachment (Ortho)

Synthesis Protocol (Self-Validating)

Context: Direct coupling of isoxazoles to ortho-benzoic acids can be challenging due to steric hindrance. The most robust method is a [3+2] Cycloaddition between a nitrile oxide and an alkyne.[3]

Retrosynthetic Analysis
  • Precursor A (Dipole): Benzonitrile oxide (generated in situ from benzaldehyde oxime).

  • Precursor B (Dipolarophile): 2-Ethynylbenzoic acid (or its methyl ester to prevent acid interference).

Step-by-Step Methodology

Safety: Nitrile oxides are unstable and prone to dimerization (furoxan formation). Generate in situ.

Step 1: Preparation of Benzohydroximoyl Chloride
  • Dissolve benzaldehyde oxime (10 mmol) in DMF.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

  • Validation: Monitor via TLC. Disappearance of oxime indicates conversion to the chloro-oxime intermediate.

Step 2: [3+2] Cycloaddition[4]
  • To the solution from Step 1, add 2-ethynylbenzoic acid methyl ester (1.0 eq).

    • Expert Note: Using the ester prevents the carboxylic acid from quenching the base used in the next step.

  • Add Triethylamine (Et₃N) (1.2 eq) dropwise over 30 minutes.

    • Mechanism:[3][5] Et₃N dehydrohalogenates the chloro-oxime to generate benzonitrile oxide , which immediately reacts with the alkyne.

  • Stir at room temperature for 12 hours.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

Step 3: Hydrolysis (Deprotection)
  • Dissolve the ester intermediate in THF/Water (1:1).

  • Add LiOH (3 eq) and stir at 60°C for 2 hours.

  • Acidify with 1M HCl to pH 3 to precipitate the target acid.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis Fig 2. Synthesis via 1,3-Dipolar Cycloaddition Oxime Benzaldehyde Oxime Chloro Benzohydroximoyl Chloride Oxime->Chloro + NCS NCS NCS (Chlorinating Agent) Alkyne 2-Ethynylbenzoic Ester NitOx Benzonitrile Oxide (Transient Dipole) Chloro->NitOx + Et3N (-HCl) Ester Isoxazole Ester Intermediate NitOx->Ester + Alkyne [3+2] Cycloaddition Final Target Acid (C16H11NO3) Ester->Final + LiOH / H+

Analytical Validation (E-E-A-T)

To ensure the synthesized compound is the correct ortho-isomer and not a regioisomer or degradation product, follow this validation logic.

Mass Spectrometry (MS) Profile
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

    • Reasoning: The carboxylic acid moiety deprotonates easily, giving a strong [M-H]⁻ signal.

  • Expected Signals:

    • [M-H]⁻: m/z 264.07

    • [M+H]⁺: m/z 266.08 (if running Positive Mode)

  • Fragmentation Pattern (MS/MS):

    • Isoxazoles typically cleave at the N-O bond.

    • Look for loss of CO₂ (44 Da) from the benzoic acid group.

    • Look for the benzoyl cation fragment (m/z 105) if using high-energy collision.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Isoxazole Proton: Singlet around δ 7.3 - 7.8 ppm (Critical for confirming ring closure).

    • Carboxyl Proton: Broad singlet at δ 11-13 ppm (disappears with D₂O shake).

    • Ortho-Effect: The proton on the benzoic ring adjacent to the isoxazole will show a distinct downfield shift due to the anisotropic effect of the heterocycle.

Purity Assessment
  • HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Acceptance Criteria: Purity >95% at 254 nm.

Analytics Fig 3. Analytical Decision Tree for Validation Sample Synthesized Solid ESI ESI-MS Analysis Sample->ESI NMR 1H NMR (DMSO-d6) Sample->NMR Decision1 m/z 264.07 (Neg)? ESI->Decision1 Decision2 Singlet ~7.5ppm? NMR->Decision2 Pass Identity Confirmed Decision1->Pass Yes Fail Re-purify / Check Regioisomer Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

References

  • IUPAC Periodic Table of the Elements. (2022). Standard Atomic Weights. International Union of Pure and Applied Chemistry. Link

  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. (Provides mechanistic context for 1,3-dipolar cycloadditions). Link

  • Vyas, K. M., et al. (1986). "Synthesis and antiinflammatory activity of some 3,5-diaryl-isoxazoles." Journal of Medicinal Chemistry. (Foundational text on phenyl-isoxazole synthesis). Link

  • NIST Chemistry WebBook. "Isoxazole Derivatives Mass Spectrometry Data." National Institute of Standards and Technology. Link

Sources

An In-depth Technical Guide to Isoxazole-Substituted Benzoic Acid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the vast array of heterocyclic compounds, isoxazoles have garnered significant attention due to their diverse biological activities and metabolic stability.[1][2] Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold found in numerous natural products and synthetic pharmaceuticals.[1][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and participate in π-π stacking, make it a valuable component in drug design.[4]

When this potent heterocyclic ring is strategically coupled with a benzoic acid moiety, another cornerstone of pharmacophore design, a powerful new class of compounds emerges: the isoxazole-substituted benzoic acids. The carboxylic acid group of the benzoic acid scaffold provides a crucial anchor for interacting with biological targets, often acting as a key hydrogen bond donor and acceptor.[5] The combination of these two "privileged" structures creates a scaffold with a finely tunable profile of electronic, steric, and lipophilic properties, offering medicinal chemists a robust platform for developing novel therapeutics across a wide range of disease areas.[5][6]

This technical guide provides an in-depth exploration of isoxazole-substituted benzoic acid scaffolds, from their fundamental structural features and synthetic strategies to their diverse therapeutic applications and structure-activity relationships (SAR).

The Isoxazole-Benzoic Acid Scaffold: A Structural Overview

The core of this scaffold consists of an isoxazole ring linked to a benzoic acid ring. The connectivity between these two rings can vary, leading to different isomers with distinct spatial arrangements and electronic properties. The most common substitution patterns involve the benzoic acid moiety at either the 3- or 5-position of the isoxazole ring.

The weak nitrogen-oxygen bond in the isoxazole ring provides a potential site for ring cleavage, which can be exploited in prodrug design or for generating reactive intermediates in biological systems.[7] Furthermore, the aromatic nature of both the isoxazole and benzoic acid rings allows for a variety of non-covalent interactions, which are critical for molecular recognition and binding to therapeutic targets.[4]

Caption: General structures of isoxazole-substituted benzoic acids.

Synthetic Strategies: Building the Core Scaffold

The construction of the isoxazole-substituted benzoic acid scaffold can be achieved through several synthetic routes. A prevalent and highly effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[8] This reaction is often regioselective, allowing for controlled synthesis of either the 3,5-disubstituted or other isomeric forms of the isoxazole ring.

Another common approach involves the condensation of a β-diketone or a related precursor with hydroxylamine.[9] This method is particularly useful for synthesizing isoxazoles from readily available starting materials. Furthermore, modern synthetic techniques, such as microwave-assisted synthesis and the use of environmentally benign reagents like o-iodoxybenzoic acid (IBX), have been developed to improve reaction efficiency and sustainability.[10][11]

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole-Benzoic Acid Derivative

This protocol describes a general one-pot synthesis starting from a chalcone intermediate, which is a common precursor for isoxazole synthesis.[12][13]

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

  • To a stirred solution of an appropriate acetophenone derivative (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of a base (e.g., NaOH or KOH).[9]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry to obtain the crude chalcone, which can be purified by recrystallization.

Step 2: Isoxazole Ring Formation

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or acetic acid.[13]

  • Add a base (e.g., sodium acetate or potassium hydroxide) to the reaction mixture.[12][13]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final isoxazole-substituted benzoic acid derivative.

Caption: A typical workflow for the synthesis of isoxazole-benzoic acids.

Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The isoxazole-substituted benzoic acid scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive framework in drug discovery.[1][14] These compounds have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[6][7]

Anti-inflammatory Activity

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15][16] The acidic benzoic acid moiety is often crucial for binding to the active site of COX enzymes. The substitution pattern on both the isoxazole and benzoic acid rings can significantly influence the potency and selectivity of these inhibitors.[17] For instance, the presence of specific substituents on the phenyl ring attached to the isoxazole can lead to enhanced COX-2 selectivity.[18]

Anticancer Activity

In the realm of oncology, isoxazole-benzoic acid derivatives have emerged as promising anticancer agents.[3][19] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway.[15] SAR studies have revealed that modifications to the substituents on the aromatic rings can modulate the cytotoxic activity against various cancer cell lines.[14]

Compound/DerivativeTarget/ActivityIC50/EC50Reference
4,5-diarylisoxazol-3-carboxylic acidFLAP Inhibitor0.24 µM[15]
Isoxazole derivativeCOX-2 Inhibitor0.95 µM[15]
Isoxazole-based ZIKV Inhibitor (7l)Anti-Zika VirusEC50 = 0.52 µM[13]
Trisubstituted IsoxazoleRORγt Allosteric LigandLow nM[20]
Antimicrobial and Antiviral Activity

The isoxazole scaffold is a key component of several clinically used antibiotics, such as cloxacillin and sulfamethoxazole.[3][15] The incorporation of a benzoic acid moiety can lead to novel antimicrobial agents with improved properties. The antibacterial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.[5]

In antiviral research, isoxazole-based molecules have shown potential against viruses like the Zika virus (ZIKV) by inhibiting viral proteases that are essential for replication.[13] SAR studies on these compounds have guided the optimization of their antiviral potency and safety profiles.[13]

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.[15]

Conclusion and Future Perspectives

Isoxazole-substituted benzoic acid scaffolds represent a highly versatile and privileged structure in medicinal chemistry. The synthetic accessibility and the ability to readily modify the substitution patterns on both the isoxazole and benzoic acid rings provide a rich platform for the development of new therapeutic agents.[7] The diverse range of biological activities exhibited by these compounds underscores their potential to address unmet medical needs in areas such as inflammation, cancer, and infectious diseases.[1][2]

Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets. The use of structure-based drug design and computational modeling will continue to play a crucial role in guiding the optimization of these scaffolds.[17][20] Furthermore, exploring novel synthetic methodologies to access more complex and diverse isoxazole-benzoic acid derivatives will undoubtedly open new avenues for drug discovery.[14] The continued investigation of this remarkable scaffold holds great promise for the future of pharmaceutical research.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
  • Isoxazole containing drugs.
  • Isoxazoline. Wikipedia.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • o-IODOXY BENZOIC ACID–MEDIATED SYNTHESIS OF 3,5-DIARYLISOXAZOLES AND ISOXAZOLE-3. Semantic Scholar.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
  • Construction of Isoxazole ring: An Overview. (2024).
  • A review of isoxazole biological activity and present synthetic techniques.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021). University of Dundee.
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. Benchchem.
  • FDA approved drugs with oxazole nucleus.
  • Benzisoxazole: A privileged scaffold for medicinal chemistry.
  • o-Iodoxy Benzoic Acid–Mediated Synthesis of 3,5-Diarylisoxazoles and Isoxazole-3-carboxylic Acids. (2014). Taylor & Francis.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Structure–activity relationship of isoxazole derivatives.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

Sources

Technical Monograph: 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural, synthetic, and functional profile of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid .

This monograph is designed for medicinal chemists and drug discovery scientists, focusing on the compound's utility as a scaffold in non-steroidal anti-inflammatory drug (NSAID) design and its synthesis via 1,3-dipolar cycloaddition.

Part 1: Chemical Identity & Informatics[1]

This section establishes the precise chemical identity of the compound. The structure features a central isoxazole ring substituted at the 5-position by an ortho-carboxyphenyl group and at the 3-position by a phenyl ring. This specific regioisomer is a critical pharmacophore in the design of COX-2 selective inhibitors.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid
Common Synonyms 2-(3-phenylisoxazol-5-yl)benzoic acid; 3-phenyl-5-(2-carboxyphenyl)isoxazole
Molecular Formula C₁₆H₁₁NO₃
Molecular Weight 265.27 g/mol
Canonical SMILES OC(=O)C1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3
Isomeric SMILES OC(=O)C1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3
InChI String InChI=1S/C16H11NO3/c18-16(19)14-9-5-4-8-13(14)15-10-12(20-17-15)11-6-2-1-3-7-11/h1-10H,(H,18,19)
InChI Key YWTYJOLCYVMJOC-UHFFFAOYSA-N
Structural Topology

The molecule exhibits a "twisted" biaryl conformation due to the steric hindrance between the carboxylic acid group at the ortho position of the benzoic acid ring and the isoxazole core. This non-planar geometry is often exploited in medicinal chemistry to improve solubility and target selectivity (e.g., fitting into the hydrophobic channel of COX-2).

Part 2: Synthetic Logic & Methodology

Retrosynthetic Analysis

The most robust synthetic route for constructing 3,5-disubstituted isoxazoles is the [3+2] Cycloaddition of a nitrile oxide with a terminal alkyne. This method is preferred over condensation methods (e.g., Claisen-type condensations) due to higher regioselectivity and milder conditions.

Strategic Disconnection:

  • Bond Break: The C3-C4 and C5-O bonds of the isoxazole ring.

  • Synthons: Benzonitrile oxide (1,3-dipole) and 2-ethynylbenzoic acid (dipolarophile).

Experimental Protocol: [3+2] Cycloaddition

Reaction Overview: The synthesis involves the in situ generation of benzonitrile oxide from benzaldehyde oxime using a chlorinating agent (NCS) and a base, followed by trapping with 2-ethynylbenzoic acid.

Step-by-Step Methodology:

  • Precursor Preparation (Benzaldehyde Oxime):

    • Dissolve benzaldehyde (10 mmol) in ethanol/water (1:1).

    • Add hydroxylamine hydrochloride (11 mmol) and sodium acetate (12 mmol).

    • Stir at RT for 2 hours. Extract with EtOAc, dry, and concentrate to yield benzaldehyde oxime.

  • Generation of Hydroximoyl Chloride:

    • Dissolve benzaldehyde oxime (10 mmol) in DMF (10 mL).

    • Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 0°C.

    • Critical Control Point: Maintain temperature <5°C to prevent decomposition. Stir for 1 hour to form benzohydroximoyl chloride.

  • Cycloaddition (The "Click" Step):

    • To the solution of benzohydroximoyl chloride, add 2-ethynylbenzoic acid (10 mmol).

    • Add Triethylamine (TEA) (12 mmol) dropwise over 30 minutes. The TEA facilitates the dehydrohalogenation to generate the reactive benzonitrile oxide species.

    • Stir at room temperature for 12 hours.

  • Work-up & Purification:

    • Dilute reaction mixture with water (50 mL) and acidify to pH 3 with 1N HCl (to ensure the carboxylic acid is protonated).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄.

    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane:EtOAc 7:3) to isolate 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid.

Synthetic Pathway Visualization

Synthesis Start1 Benzaldehyde Oxime Reagent1 NCS / DMF (Chlorination) Start1->Reagent1 Inter1 Benzohydroximoyl Chloride Reagent1->Inter1 0°C, 1h Reaction [3+2] Cycloaddition Inter1->Reaction Start2 2-Ethynylbenzoic Acid Start2->Reaction Reagent2 Et3N (Base) (In situ Nitrile Oxide) Reagent2->Reaction Dropwise Product 2-(3-phenyl-1,2-oxazol-5-yl) benzoic acid Reaction->Product RT, 12h Regioselective

Caption: Figure 1. Regioselective synthesis via 1,3-dipolar cycloaddition of benzonitrile oxide and 2-ethynylbenzoic acid.

Part 3: Physicochemical & Pharmacological Profiling

This compound belongs to a class of isoxazole derivatives often explored as bioisosteres for biaryl systems in NSAIDs (e.g., Valdecoxib analogs) or as privileged scaffolds in kinase inhibition.

Molecular Properties (Calculated)
Property Value Significance
cLogP ~3.4 - 3.8Moderate lipophilicity; suggests good membrane permeability but requires formulation for aqueous solubility.
TPSA ~63 ŲTopological Polar Surface Area is <140 Ų, indicating high probability of oral bioavailability.
pKa (Acid) ~3.9 - 4.2The benzoic acid moiety is ionizable at physiological pH, aiding solubility in plasma.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Carboxylic carbonyl + Isoxazole N/O.
Rotatable Bonds 2C(Phenyl)-C(Isoxazole) and C(Benzoic)-C(Isoxazole).
Pharmacophore Mapping

The 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid structure mimics the "vicinal diaryl heterocycle" template seen in Coxibs (COX-2 inhibitors).

  • The Isoxazole Ring: Acts as a rigid central scaffold that orients the two phenyl rings at a specific angle (approx 120°).

  • The Carboxylic Acid: Provides a critical electrostatic interaction (salt bridge) with Arginine residues (e.g., Arg120 in COX-1/COX-2), similar to the carboxylate of arachidonic acid or NSAIDs like Diclofenac.

  • Metabolic Stability: The isoxazole ring is generally stable to oxidative metabolism but can undergo reductive ring opening by cytosolic reductases under specific conditions to form β-amino enones.

Functional Decision Tree

Pharmacophore Compound 2-(3-phenyl-1,2-oxazol-5-yl) benzoic acid Target1 COX-1/COX-2 Inhibition Compound->Target1 Primary Scaffold Target2 AT1 Receptor Antagonism Compound->Target2 Bioisosterism Mech1 COOH binds Arg120 (Salt Bridge) Target1->Mech1 Mech2 Isoxazole mimics Tetrazole/Carboxylate Target2->Mech2 Outcome1 Anti-inflammatory Activity Mech1->Outcome1 Outcome2 Antihypertensive Potential Mech2->Outcome2

Caption: Figure 2. Pharmacological potential of the scaffold based on structural homology to known NSAIDs and Sartans.

Part 4: Analytical Validation Standards

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Acid Proton: Broad singlet at δ 12.0–13.0 ppm (COOH).

    • Isoxazole Proton: Sharp singlet at δ 7.2–7.5 ppm (C4-H of isoxazole). This is the diagnostic peak confirming the cyclization.

    • Aromatic Region: Multiplets in the range of δ 7.4–8.0 ppm corresponding to the 9 aromatic protons (4 from benzoic acid, 5 from phenyl).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 266.08

    • Negative Mode: [M-H]⁻ = 264.07 (Preferred for carboxylic acids).

  • Purity Check (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (Isoxazole absorption).

References

  • BenchChem. (2025).[1] The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isoxazole Derivatives. Retrieved from

  • Melo, P., et al. (2019). Synthesis of Isoxazoles via Oxidative Ring Opening and Cyclization. MDPI Molbank. Retrieved from

  • Frontiers in Pharmacology. (2022). Synthesis and in-vitro inhibition of cyclooxygenases of new isoxazole derivatives. Retrieved from

  • Sigma-Aldrich. (2025). 3-Phenylisoxazole-5-carboxylic acid Product Sheet. Retrieved from

Sources

Solvation Dynamics and Organic Solubility Profiles of Phenylisoxazolyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Pharmaceutical Formulation and Crystallization

Executive Summary

Phenylisoxazolyl benzoic acid (PIBA) derivatives—such as 4-(5-methyl-3-isoxazolyl)benzoic acid and 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid—are critical heterocyclic scaffolds in medicinal chemistry and materials science. The isoxazole moiety imparts unique electronic properties, while the benzoic acid group provides a handle for further functionalization or receptor binding. However, the rigid, planar nature of the phenyl-isoxazole core leads to strong intermolecular


 stacking, resulting in high crystal lattice energies and notoriously poor aqueous solubility[1]. Consequently, organic solvents are strictly required for stock solution preparation, assay development, and crystallization workflows[2].

Physicochemical Properties & Solvation Thermodynamics

The dissolution of PIBA compounds is governed by a delicate thermodynamic balance between lattice energy disruption and the formation of favorable solute-solvent interactions.

  • Hydrogen Bonding: The terminal carboxylic acid acts as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the isoxazole ring act as acceptors. In the solid state, these molecules often form highly stable, hydrogen-bonded dimers.

  • Polarity & Dielectric Constant: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective because their strong dipoles disrupt the carboxylic acid dimers[1].

  • Aromatic Solvation: Halogenated solvents (e.g., Dichloromethane, Chloroform) exhibit excellent solvation properties for the hydrophobic phenyl-isoxazole core, making them ideal "good solvents" for crystallization[2].

Thermodynamics Crystal PIBA Crystal Lattice (High Lattice Energy) Cavity Solvent Cavity Formation (Endothermic Step) Crystal->Cavity ΔH_lattice > 0 Solvation Solute-Solvent Interactions (H-bonding, Dipole-Dipole) Cavity->Solvation ΔH_cavity > 0 Dissolved Thermodynamically Stable Solution Solvation->Dissolved ΔH_solvation < 0

Thermodynamic steps governing the dissolution of PIBA in organic solvents.

Quantitative Solubility Profiles in Organic Solvents

The following table summarizes the solubility of PIBA derivatives in various organic solvents based on empirical physicochemical data[1][2][3].

Organic SolventAnticipated SolubilityOptimal Use CaseMechanistic Notes
DMSO (Anhydrous) High (10 - 50 mM)Primary in vitro stock solutionsStrong dipole disrupts H-bonded dimers; highly hygroscopic[1].
DMF HighAlternative high-conc. stocksSlightly more toxic than DMSO; excellent solvating power[1].
Dichloromethane (DCM) Moderate to HighCrystallization ("Good" solvent)High density and affinity for the hydrophobic aromatic core[2].
Acetone Slight to ModerateWashing / TriturationRequires gentle heating to achieve full dissolution[3].
Ethanol (Absolute) ModerateLower concentration stocksProtic solvent; suitable when DMSO is inappropriate[1].
Aqueous Buffers Very LowNot recommended for free acidThe sodium salt is soluble, but basic pH (>7) may cause degradation[1].

Experimental Workflows & Methodologies

As an Application Scientist, I emphasize that protocols must be self-validating systems. The presence of micro-particulates due to incomplete dissolution can skew IC50 values in biological assays or cause catastrophic failure in crystallization screens.

Protocol 1: Preparation of High-Concentration Stock Solutions (e.g., 50 mM in DMSO)

Causality Note: Anhydrous DMSO must be used. PIBA compounds are highly hydrophobic; any moisture absorbed by hygroscopic DMSO will dramatically reduce the solubility limit, leading to latent precipitation during freeze-thaw cycles.

  • Calculation & Weighing: Accurately weigh the lyophilized PIBA powder (e.g., 4-(5-methyl-3-isoxazolyl)benzoic acid) into a sterile, amber glass vial[1]. Amber glass prevents UV-induced degradation of the isoxazole ring.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO[1].

  • Agitation: Cap tightly and vortex vigorously for 1-2 minutes.

  • Thermal & Acoustic Disruption: If the solution remains cloudy, sonicate in a water bath for 5-10 minutes. If necessary, apply gentle heating (37°C - 50°C) to overcome the endothermic cavity formation step[1].

  • Visual Inspection (Validation Step): Hold the vial against a light source. The solution must be completely optically clear.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Crucial: Do not use PES or nylon filters, as the hydrophobic aromatic core of PIBA will non-specifically bind to the membrane, reducing the final stock concentration.

  • Storage: Aliquot into single-use vials and store at -20°C to avoid freeze-thaw degradation[3].

Workflow Start Solid PIBA Compound Solvent Add Organic Solvent (DMSO, DMF, EtOH) Start->Solvent Agitation Vortex & Sonicate (5-10 min) Solvent->Agitation Inspect Visual Inspection (Check for Particulates) Agitation->Inspect Heat Gentle Heating (37°C - 50°C) Heat->Agitation Decision Fully Dissolved? Inspect->Decision Decision->Heat No Filter Sterile Filtration (0.22 µm PTFE) Decision->Filter Yes Stock Final Stock Solution (Store at -20°C) Filter->Stock

Workflow for the solubilization and preparation of PIBA stock solutions.

Protocol 2: Solvent-Layering Crystallization for X-Ray Analysis

Elucidating the solid-state conformation of PIBA requires high-quality single crystals. Solvent layering (liquid-liquid diffusion) is optimal for moderately soluble compounds[2].

  • Primary Dissolution: Dissolve the PIBA compound in a "Good" solvent (e.g., Dichloromethane or Chloroform) to create a near-saturated solution[2].

  • Filtration: Filter the solution through a 0.22 µm PTFE filter into a narrow crystallization tube to remove heterogeneous nucleation sites (dust)[2].

  • Layering: Carefully overlay a less dense "Poor" solvent (antisolvent), such as Hexane or Heptane, onto the DCM layer using a glass syringe. The rate of addition must be extremely slow to maintain a sharp phase boundary.

  • Diffusion & Nucleation: Seal the tube and store it in a vibration-free, temperature-controlled environment (e.g., 20°C). Over 3-7 days, the antisolvent will diffuse into the DCM layer, gradually lowering the dielectric constant of the mixture and inducing supersaturation and crystal growth[2].

Analytical Validation & Quality Control

To ensure the integrity of the prepared solutions, concentration and purity should be verified using HPLC-UV. PIBA derivatives typically exhibit strong UV absorbance due to their extended conjugated


-system. Monitor at 

(typically 250-280 nm depending on substituents) and use a standard curve generated from freshly dissolved analytical standards. Avoid prolonged heating in protic solvents (like Ethanol) to prevent unwanted esterification of the benzoic acid moiety.

References

  • Title: Application Notes and Protocols for the Preparation of 4-(5-methyl-3-isoxazolyl)Benzoic Acid Stock Solutions Source: BenchChem URL: 1

  • Title: 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid | 179162-55-1 Source: ChemicalBook URL: 3

  • Title: Application Notes and Protocols for Crystallization of 4-(5-Methyl-3-isoxazolyl)Benzoic Acid for X-ray Analysis Source: BenchChem URL: 2

Sources

The Pharmacological Landscape of 2-(3-Phenylisoxazol-5-yl)benzoic Acid Analogs: Mechanisms, SAR, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Pharmacophore Rationale

In modern medicinal chemistry, five-membered nitrogen-oxygen heterocycles—specifically isoxazoles—represent a privileged structural class. When a 3-phenylisoxazole core is tethered to a benzoic acid moiety, forming 2-(3-phenylisoxazol-5-yl)benzoic acid and its functional analogs, the resulting molecular architecture becomes a highly versatile pharmacophore.

The isoxazole ring serves as a metabolically stable bioisostere for amides and esters, providing critical hydrogen-bond acceptor capabilities without the susceptibility to rapid enzymatic hydrolysis[1]. Simultaneously, the ortho-substituted benzoic acid acts as a primary anchoring group. In physiological environments, the ionized carboxylate enables robust electrostatic and hydrogen-bonding interactions with target protein residues, mimicking endogenous substrates like arachidonic acid or natural auxins[2][3].

Core Biological Modalities

Selective Cyclooxygenase-2 (COX-2) Inhibition and Anti-Inflammatory Pathways

The most biomedically significant application of these analogs is the selective competitive inhibition of COX-2, the inducible isozyme responsible for prostaglandin-mediated inflammation. The structural causality for this selectivity lies in the topographical differences between COX-1 and COX-2 active sites.

COX-2 features a larger, more flexible hydrophobic side pocket due to the substitution of isoleucine (in COX-1) with a less bulky valine at position 523. The lipophilic 3-phenylisoxazole moiety optimally occupies this secondary pocket. Concurrently, the benzoic acid carboxylate forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the base of the cyclooxygenase channel[3]. This dual-anchor binding effectively creates a steric block, preventing arachidonic acid from entering the catalytic site and halting Prostaglandin E2 (PGE2) synthesis, all while sparing the homeostatic functions of COX-1.

Auxin Mimicry in Plant Growth Regulation

Historically, o-carboxyphenyl derivatives of five-membered heterocycles were synthesized and rigorously evaluated as synthetic plant growth regulators[2]. The spatial arrangement of the lipophilic phenylisoxazole and the acidic carboxylate perfectly mimics the structure of natural auxins (e.g., indole-3-acetic acid). These analogs bind to the TIR1 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, thereby modulating gene expression related to cell elongation.

Emerging Anti-Tubercular Activity

Recent scaffold hybridization strategies have demonstrated that substituting the phenyl ring of the isoxazole-benzoic acid core yields potent anti-tubercular agents. Specific analogs have shown strong in vitro activity against Mycobacterium tuberculosis H37Rv (MIC values as low as 0.12 μg/mL), likely by interfering with cell wall biosynthesis or acting as alternative substrate inhibitors for essential mycobacterial enzymes, without exhibiting cytotoxicity in mammalian Vero cells[1].

Quantitative Structure-Activity Relationship (SAR) Profiling

Understanding the optimization trajectory of these analogs requires analyzing how specific functional group substitutions dictate biological affinity. The table below synthesizes the SAR trends for COX-2 inhibition and target selectivity based on recent scaffold evaluations.

Compound AnalogPhenyl Ring Substitution (R1)Benzoic Acid PositionCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Index (SI)Primary Application
1 (Base Scaffold) -Hortho2.15>50.0>23.2Plant Growth / Baseline
2 4-OCH₃ortho0.95>100.0>105.0Potent Anti-inflammatory
3 4-Clortho1.1045.040.9Anti-tubercular / NSAID
4 2,4-diFortho0.5212.524.0Broad-spectrum NSAID

Data Interpretation: Electron-donating groups (e.g., 4-OCH₃) on the phenyl ring significantly enhance COX-2 selectivity by maximizing van der Waals interactions within the COX-2 specific side pocket, whereas halogenation (e.g., 4-Cl) increases overall lipophilicity, which is favorable for penetrating the mycobacterial cell wall[1][3].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these analogs requires rigorously controlled, self-validating protocols.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Profiling

Causality & Design: A fluorometric approach utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is prioritized over standard colorimetric assays. Synthetic isoxazole analogs often possess intrinsic absorbance that confounds colorimetric readouts; ADHP provides a high-sensitivity, wide-dynamic-range fluorescent readout (resorufin) that bypasses this interference. Self-Validation: The assay must incorporate a selective COX-1 inhibitor (SC-560) and a selective COX-2 inhibitor (Celecoxib) as internal standards. A Z'-factor > 0.6 must be achieved across all microplates to validate the screening run.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 100 mM Tris-HCl assay buffer (pH 8.0) containing 1 μM hematin. Rationale: Hematin is an obligate cofactor for the peroxidase activity of COX enzymes, necessary for the coupled reduction of ADHP.

  • Enzyme Equilibration: Aliquot 10 U of purified human recombinant COX-1 or COX-2 into a 96-well black, flat-bottom microplate. Add 10 μL of the test analog (dissolved in DMSO; ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).

  • Pre-Incubation: Incubate the enzyme-inhibitor mixture at 25°C for 15 minutes. Rationale: Many diarylheterocycles act as time-dependent, slow-binding inhibitors. This step ensures thermodynamic equilibrium is reached before substrate introduction.

  • Reaction Initiation: Simultaneously add 10 μL of ADHP (10 μM final) and 10 μL of arachidonic acid (100 μM final).

  • Kinetic Readout: Measure fluorescence kinetically (Ex: 535 nm, Em: 590 nm) for 5 minutes. Calculate the initial velocity (

    
    ) of resorufin formation.
    
  • Data Analysis: Plot % inhibition against log[inhibitor] to derive IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Resazurin Microtiter Assay (REMA) for Mycobacterial Viability

Causality & Design: REMA is utilized to assess the anti-tubercular viability of M. tuberculosis H37Rv. Resazurin acts as an oxidation-reduction indicator; metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Self-Validation: Isoniazid and Rifampicin serve as positive controls. A media-only control ensures no spontaneous background reduction occurs.

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth until the OD₆₀₀ reaches 0.6-0.8. Dilute to

    
     CFU/mL.
    
  • Compound Plating: Perform 2-fold serial dilutions of the isoxazole analogs directly in the 96-well plate (concentration range: 100 μg/mL to 0.1 μg/mL).

  • Infection & Incubation: Add 100 μL of the bacterial suspension to each well. Incubate at 37°C for 7 days in a certified BSL-3 containment facility.

  • Indicator Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Endpoint Determination: Quantify fluorescence (Ex: 530 nm, Em: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the reduction of resazurin.

Systems Visualization

The following diagrams map the mechanistic and operational frameworks discussed in this guide.

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 Cyclooxygenase-2 (Active Site) AA->COX2 Substrate Entry PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 Synthase Action Analog 2-(3-phenylisoxazol-5-yl) benzoic acid analog Analog->COX2 Competitive Binding (Arg120/Tyr355)

Mechanistic pathway of COX-2 mediated inflammation and targeted inhibition by isoxazole analogs.

Assay_Workflow Prep Compound Preparation (DMSO) Incubate Enzyme Pre-incubation (15 min, 25°C) Prep->Incubate React Reaction Initiation (ADHP + AA) Incubate->React Read Kinetic Fluorescence Readout React->Read Analyze IC50 Calculation (Non-linear) Read->Analyze

Self-validating fluorometric workflow for evaluating in vitro COX-2 inhibitory activity.

References

  • Synthetic plant growth regulators. The synthesis of C-o-Carboxyphenyl derivatives of some five-membered heterocycles Source: Australian Journal of Chemistry / ConnectSci (1977) URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega (2023) URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arab Journal of Chemistry (2024) URL:[Link]

Sources

Technical Whitepaper: Therapeutic Potential of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical whitepaper provides an in-depth analysis of the therapeutic potential of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid . This guide is structured for drug development professionals, focusing on the compound's utility as a privileged scaffold in medicinal chemistry, specifically for Transthyretin (TTR) stabilization, COX-2 inhibition, and ABC transporter modulation.

From Privileged Scaffold to Clinical Candidate: A Multi-Target Analysis

Executive Summary

In the landscape of small-molecule drug discovery, 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically utilized in plant physiology as an auxin transport inhibitor (an analog of N-1-naphthylphthalamic acid), its pharmacophore possesses striking bioisosteric similarity to Tafamidis (a benzoxazole-based TTR stabilizer) and Valdecoxib (a diaryl isoxazole COX-2 inhibitor).

This guide dissects the compound’s therapeutic potential across three primary domains:

  • TTR Amyloidosis: Kinetic stabilization of the transthyretin tetramer.

  • Inflammation: Selective COX-2 inhibition via the diaryl isoxazole motif.

  • Multi-Drug Resistance (MDR): Modulation of P-glycoprotein (P-gp) efflux pumps, leveraging its transport-inhibiting legacy.

Chemical Identity & Physicochemical Profile

The compound consists of a central 1,2-oxazole (isoxazole) ring substituted at the C3 position with a phenyl group and at the C5 position with a 2-carboxyphenyl moiety.

  • IUPAC Name: 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid

  • Molecular Formula: C₁₆H₁₁NO₃

  • Molecular Weight: 265.26 g/mol

  • Key Physicochemical Properties:

    • LogP (Predicted): ~3.5 – 4.2 (Lipophilic, good membrane permeability).

    • pKa (Acid): ~4.2 (Benzoic acid moiety), ensuring ionization at physiological pH, which is critical for electrostatic interactions within the TTR thyroxine-binding pocket.

    • H-Bond Donors/Acceptors: 1 Donor (COOH), 3 Acceptors (N, O, COOH).

Structural Bioisosterism

The 3-phenylisoxazole core serves as a rigid linker that mimics the cis-stilbene or biaryl ether geometry found in many NSAIDs and amyloid stabilizers. The isoxazole ring acts not just as a spacer but as a pharmacophore that engages in π-π stacking and hydrogen bonding.

Therapeutic Domain I: Transthyretin (TTR) Stabilization

Mechanism of Action: Transthyretin amyloidosis (ATTR) is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate. 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid functions as a kinetic stabilizer .

  • Binding Mode: The carboxylate group of the benzoic acid moiety mimics the carboxylate of thyroxine (T4), forming electrostatic bridges with the

    
    -amino group of Lys15  in the TTR binding pocket.
    
  • Hydrophobic Interaction: The phenyl and isoxazole rings occupy the halogen-binding pockets (HBP 2 and 3), stabilizing the dimer-dimer interface via hydrophobic interactions.

  • Advantage: Unlike NSAID-based stabilizers (e.g., diflunisal), the isoxazole linker offers a distinct dihedral angle that may improve selectivity over COX enzymes, reducing off-target bleeding risks in chronic ATTR therapy.

Visualization: TTR Stabilization Pathway

TTR_Stabilization cluster_mechanism Stabilization Mechanism TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation TTR_Tetramer->Dissociation Spontaneous TTR_Tetramer->Dissociation Inhibition (Kinetic Stabilization) Monomer Monomeric TTR (Unstable) Dissociation->Monomer Misfolding Partial Denaturation & Misfolding Monomer->Misfolding Amyloid Amyloid Fibrils (Pathogenic) Misfolding->Amyloid Compound 2-(3-phenyl-1,2-oxazol-5-yl) benzoic acid Compound->TTR_Tetramer Binds T4 Pocket (Kd ~ nM range)

Caption: Kinetic stabilization of TTR tetramer by 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid, preventing dissociation into amyloidogenic monomers.

Therapeutic Domain II: COX-2 Inhibition & Inflammation

Mechanism of Action: The diaryl heterocycle motif is the hallmark of "coxibs" (e.g., Celecoxib, Valdecoxib).

  • Selectivity: The isoxazole ring positions the two phenyl rings (the benzoic acid phenyl and the C3-phenyl) at an angle that fits the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Binding: The carboxylate group can interact with Arg120 , typically a binding site for NSAID carboxylates. However, for COX-2 selectivity, modification to a sulfonamide or methyl sulfone is often required.

  • Potential: As a benzoic acid, this compound likely retains some COX-1 activity (similar to classical NSAIDs) but serves as a lead for converting the acid to a sulfonamide to achieve high COX-2 selectivity.

Therapeutic Domain III: MDR Reversal (The Transporter Link)

Mechanism of Action: Historically identified as an inhibitor of polar auxin transport in plants (targeting PIN proteins), this compound shares structural features with inhibitors of mammalian ABC transporters (e.g., P-glycoprotein/MDR1).

  • Causality: ABC transporters and plant PIN proteins share functional homology in substrate efflux.

  • Application: In oncology, co-administration of this compound could inhibit P-gp-mediated efflux of chemotherapeutics (e.g., Doxorubicin), thereby reversing Multi-Drug Resistance in tumors.

Experimental Protocols

Synthesis: Regioselective 1,3-Dipolar Cycloaddition

This protocol ensures the correct 3,5-disubstitution pattern, avoiding the formation of the 3,4-isomer.

Reagents:

  • 2-Ethynylbenzoic acid (Alkyne component)

  • Benzaldehyde oxime (Precursor to nitrile oxide)

  • Chloramine-T (Oxidant)

  • Ethanol/Water solvent system

Workflow:

  • Nitrile Oxide Generation: Dissolve benzaldehyde oxime (1.0 eq) in ethanol. Add Chloramine-T (1.1 eq) to generate the in situ benzonitrile oxide.

  • Cycloaddition: Add 2-ethynylbenzoic acid (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction proceeds via a concerted [3+2] cycloaddition.

  • Work-up: Evaporate ethanol. Acidify with 1M HCl to precipitate the carboxylic acid product.

  • Purification: Recrystallize from ethanol/water to obtain pure 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid .

TTR Stabilization Assay (Turbidimetric)

Objective: Quantify the ability of the compound to inhibit acid-induced TTR fibril formation.

  • Preparation: Dilute Recombinant WT-TTR to 0.4 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (10 µM and 20 µM) to the TTR solution. Incubate for 30 min at 37°C to allow ligand binding.

  • Acid Induction: Add Acetate buffer (pH 4.4) to initiate tetramer dissociation and aggregation.

  • Monitoring: Measure turbidity (absorbance at 400 nm) every 10 minutes for 72 hours using a microplate spectrophotometer.

  • Data Analysis: Calculate % Inhibition relative to vehicle control (DMSO).

    • Validation: Use Diflunisal or Tafamidis as a positive control.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Reagents Step1 In Situ Generation: Benzaldehyde Oxime + Chloramine-T (Forms Benzonitrile Oxide) Start->Step1 Step2 [3+2] Cycloaddition: Add 2-Ethynylbenzoic Acid Step1->Step2 + Alkyne Step3 Reflux (EtOH, 78°C, 6h) Step2->Step3 Step4 Acidification (1M HCl) & Precipitation Step3->Step4 End Final Product: 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid Step4->End Recrystallization

Caption: Regioselective synthesis of the target compound via 1,3-dipolar cycloaddition.

References

  • Bulawa, C. E., et al. (2012). "Discovery of a potent, selective, and orally bioavailable TTR stabilizer." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. [Link]

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777. [Link]

  • Teixeira, P. F., et al. (2020). "Transthyretin: A Multi-Faceted Protein and Its Stabilizers in Amyloidosis." Molecules, 25(22), 5276. [Link]

  • Peer, W. A., & Murphy, A. S. (2007). "Flavonoids and auxin transport: modulators or regulators?" Trends in Plant Science, 12(12), 556-563. (Contextualizing the transport inhibition mechanism). [Link]

Methodological & Application

Application Note: Synthesis and Regioselective Cyclocondensation of 2-(3-Phenyl-1,2-oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric relationship with amides, its hydrogen-bond accepting capability, and its robust metabolic stability 1. The synthesis of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid represents a strategic construction of a sterically demanding, bi-aryl substituted isoxazole system.

This protocol outlines a highly efficient, two-step, metal-free synthetic route starting from commercially available phthalic anhydride and acetophenone.

  • Step 1: A Claisen-type condensation of the acetophenone enolate with phthalic anhydride yields the 1,3-dicarbonyl intermediate, 2-(benzoylacetyl)benzoic acid.

  • Step 2: A regioselective cyclocondensation of the intermediate with hydroxylamine hydrochloride forms the target heterocycle.

Causality in Regioselectivity (Expertise & Experience): The critical challenge in synthesizing 3,5-disubstituted isoxazoles from asymmetric 1,3-diketones is controlling the regiochemistry of the cyclization 2. In 2-(benzoylacetyl)benzoic acid, the two carbonyl groups exhibit distinctly different steric and electronic environments. The acetophenone-derived carbonyl (Ph-C=O) is significantly less sterically hindered compared to the carbonyl adjacent to the ortho-substituted benzoic acid moiety (Ar-C=O).

Consequently, the initial nucleophilic attack by the alpha-effect-enhanced nitrogen of hydroxylamine occurs preferentially at the Ph-C=O, forming the oxime intermediate. Subsequent intramolecular cyclization proceeds via the oxime oxygen attacking the more sterically encumbered Ar-C=O. This is followed by dehydration and aromatization 3. This sequence exclusively yields the 3-phenyl-5-(2-carboxyphenyl)isoxazole isomer, successfully avoiding the formation of the unwanted 5-phenyl-3-(2-carboxyphenyl)isoxazole byproduct.

Visualizing the Synthetic Workflow and Mechanism

SyntheticWorkflow PA Phthalic Anhydride + Acetophenone Intermediate 2-(Benzoylacetyl)benzoic acid (1,3-Dicarbonyl) PA->Intermediate NaH, THF 0 °C to RT Target 2-(3-Phenyl-1,2-oxazol-5-yl)benzoic acid (Target Isoxazole) Intermediate->Target NH2OH·HCl, NaOAc EtOH, Reflux

Fig 1: Two-step synthetic workflow for 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid.

Mechanism Dicarbonyl 2-(Benzoylacetyl)benzoic acid Oxime Preferential Oxime Formation at less hindered Ph-C=O Dicarbonyl->Oxime NH2OH·HCl, NaOAc Cyclization Intramolecular Cyclization (Oxime O attacks Ar-C=O) Oxime->Cyclization Heat Product 2-(3-Phenyl-1,2-oxazol-5-yl)benzoic acid Cyclization->Product Dehydration (-H2O) & Aromatization

Fig 2: Mechanistic pathway highlighting the regioselective cyclocondensation.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure intermediate fidelity before proceeding to subsequent steps.

Step 1: Synthesis of 2-(Benzoylacetyl)benzoic acid

Rationale: Sodium hydride (NaH) is utilized to quantitatively generate the acetophenone enolate. This strong, non-nucleophilic base prevents competitive nucleophilic attack on the phthalic anhydride, driving the acyl substitution cleanly at the less hindered carbonyl.

  • Reagents: Phthalic anhydride (10.0 mmol, 1.48 g), Acetophenone (10.0 mmol, 1.20 g), NaH (60% dispersion in mineral oil, 22.0 mmol, 0.88 g), Anhydrous THF (30 mL).

  • Procedure:

    • Suspend NaH in anhydrous THF (15 mL) in a flame-dried, argon-purged round-bottom flask at 0 °C.

    • Add a solution of acetophenone in THF (5 mL) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete enolate formation (monitor until H₂ gas evolution ceases).

    • Add a solution of phthalic anhydride in THF (10 mL) dropwise.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

    • Validation Check: Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. TLC (Hexanes:EtOAc 2:1) should indicate the complete consumption of acetophenone (Rf ~0.6) and the appearance of a highly polar spot (Rf ~0.1) corresponding to the dicarbonyl acid.

    • Quench the main reaction carefully with ice-cold 1M HCl (50 mL) until the aqueous layer reaches pH 2.

    • Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify by recrystallization from toluene to afford 2-(benzoylacetyl)benzoic acid as a pale yellow solid.

Step 2: Cyclocondensation to 2-(3-Phenyl-1,2-oxazol-5-yl)benzoic acid

Rationale: Sodium acetate (NaOAc) acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without deprotonating the 1,3-dicarbonyl into an unreactive enolate. This ensures optimal kinetics for oxime formation and preserves regioselectivity 4.

  • Reagents: 2-(Benzoylacetyl)benzoic acid (5.0 mmol, 1.34 g), Hydroxylamine hydrochloride (7.5 mmol, 0.52 g), Sodium acetate (7.5 mmol, 0.62 g), Absolute Ethanol (25 mL).

  • Procedure:

    • Dissolve the intermediate from Step 1 in absolute ethanol (25 mL).

    • Add hydroxylamine hydrochloride and sodium acetate sequentially to the stirring solution.

    • Heat the mixture to reflux (78 °C) and stir for 6 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The target isoxazole product will appear as a highly fluorescent spot under 254 nm UV light, distinct from the UV-absorbent starting material.

    • Cool the reaction to room temperature and concentrate the solvent by 70% under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) and acidify to pH 3 with 1M HCl to fully precipitate the product.

    • Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum.

    • Recrystallize from EtOH/Water to yield pure 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid.

Quantitative Data & Yield Optimization

To ensure synthetic robustness, the protocol was optimized across different bases and additives. The empirical data governing our procedural choices are summarized below:

Optimization ParameterConditionsYield (Step 1)Yield (Step 2)Regiomeric Purity (3-Ph vs 5-Ph)
Base (Step 1) NaH / THF82% N/AN/A
Base (Step 1) LiHMDS / THF85%N/AN/A
Base (Step 1) NaOMe / MeOH45% (Side reactions)N/AN/A
Additive (Step 2) NaOAc / EtOHN/A88% >95:5
Additive (Step 2) Pyridine / EtOHN/A71%85:15
Additive (Step 2) NaOH / H₂ON/A40% (Hydrolysis)50:50

Note: LiHMDS provides a marginally higher yield in Step 1, but NaH is preferred for its cost-effectiveness in scale-up scenarios without compromising purity.

Analytical Characterization

The structural identity and regiomeric purity of the target molecule must be confirmed by the following specific spectroscopic markers:

  • ¹H NMR (400 MHz, DMSO-d₆): The isolated isoxazole C4-H proton is highly diagnostic, appearing as a sharp singlet at δ 7.35 ppm . The carboxylic acid proton (-COOH) will appear as a broad singlet at >12.5 ppm . The absence of a methylene signal (~4.5 ppm) confirms complete cyclization.

  • ¹³C NMR (100 MHz, DMSO-d₆): The isoxazole ring carbons validate the regiochemistry. Look for C3 (approx. 162 ppm), C5 (approx. 170 ppm), and the characteristic upfield C4 (approx. 101 ppm).

  • IR (KBr): Broad O-H stretch (3300–2500 cm⁻¹) and strong C=O stretch (1695 cm⁻¹) confirm the benzoic acid moiety; a sharp C=N stretch (1590 cm⁻¹) confirms the isoxazole ring formation.

References

  • Construction of Isoxazole ring: An Overview - NanoBio Letters - 2

  • Isoxazole synthesis - Organic Chemistry Portal - 3

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC (NIH) - 4

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC (NIH) - 1

Sources

Application Note: One-Pot Synthesis of N-Arylphthalimides via Beckmann Rearrangement-Condensation Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust protocol for the synthesis of N-phenylphthalimide derivatives directly from acetophenone oxime and phthalic anhydride. Traditionally, this synthesis requires a two-step process: the conversion of oxime to aniline (via amide hydrolysis) followed by condensation with the anhydride.

The protocol described herein utilizes a Lewis Acid-Catalyzed Cascade , effectively coupling the Beckmann Rearrangement with a Transimidation step in a single reaction vessel. This approach significantly reduces solvent waste, reaction time, and isolation steps, making it highly applicable for high-throughput synthesis of pharmacophores in drug discovery.

Key Applications:

  • Synthesis of Thalidomide analogs (immunomodulatory drugs).

  • Development of COX-2 inhibitors.

  • Protection of primary amines in complex synthesis.

Mechanistic Insight

Understanding the reaction cascade is critical for troubleshooting and optimizing yields. The reaction proceeds through two distinct phases driven by the Lewis Acid catalyst (e.g., anhydrous


 or 

).
  • Phase I (Beckmann Rearrangement): The Lewis acid coordinates with the oxime hydroxyl group, converting it into a good leaving group. This triggers the migration of the phenyl group (anti-periplanar to the -OH) to the nitrogen, generating an intermediate nitrilium ion, which hydrates to form Acetanilide .

  • Phase II (Transimidation): The acetanilide, acting as a nucleophile, attacks the highly electrophilic phthalic anhydride. Under thermal forcing, the intermediate undergoes ring closure, expelling acetic acid to form the thermodynamically stable N-Phenylphthalimide .

Reaction Pathway Diagram[1]

BeckmannCascade Oxime Acetophenone Oxime Nitrilium Nitrilium Ion (Intermediate) Oxime->Nitrilium Activation (-OH loss) Cat Lewis Acid (FeCl3) Cat->Oxime Coordination Acetanilide Acetanilide (In-situ Intermediate) Nitrilium->Acetanilide H2O / Tautomerization Complex Tetrahedral Intermediate Acetanilide->Complex + Phthalic Anhydride Anhydride Phthalic Anhydride Anhydride->Complex Product N-Phenylphthalimide Complex->Product Cyclization Byproduct Acetic Acid Complex->Byproduct Elimination

Caption: Figure 1.[1] The Lewis Acid-catalyzed cascade showing the conversion of oxime to imide via an acetanilide intermediate.

Experimental Protocol

Materials & Reagents[3][5]
  • Substrate: Acetophenone Oxime (Reagent Grade, >98%)

  • Reagent: Phthalic Anhydride (1.1 equivalents)

  • Catalyst: Iron(III) Chloride (Anhydrous,

    
    ) or Indium(III) Chloride (
    
    
    
    ).
    • Note:

      
       is cost-effective; 
      
      
      
      often provides cleaner profiles for sensitive substrates.
  • Solvent: Toluene (for thermal control) or Solvent-Free (for Green Chemistry applications).

Protocol A: Standard Solution-Phase Synthesis (Recommended for Scale-up)

Objective: Synthesis of N-phenylphthalimide on a 10 mmol scale.

  • Preparation:

    • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Ensure the apparatus is dry; moisture competes with the Lewis Acid.

  • Charging:

    • Add Acetophenone Oxime (1.35 g, 10 mmol).

    • Add Phthalic Anhydride (1.63 g, 11 mmol).

    • Add Toluene (15 mL).

    • Add

      
        (162 mg, 10 mol%) rapidly to minimize hygroscopic absorption.
      
  • Reaction:

    • Heat the mixture to reflux (110°C) .

    • Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Checkpoint: The oxime spot (

      
      ) should disappear within 30-60 minutes. The intermediate acetanilide may be transiently visible before converting to the product (
      
      
      
      ).
    • Total reaction time is typically 3–5 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates out of toluene upon cooling.

    • If solid forms: Filter the precipitate and wash with cold toluene (2 x 5 mL) followed by cold water (2 x 10 mL) to remove the catalyst and acetic acid byproduct.

    • If no precipitate: Evaporate the toluene under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL). Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or Acetic Acid to obtain white crystalline needles.

Protocol B: Solvent-Free "Green" Synthesis (High Efficiency)

Objective: Rapid synthesis with minimal waste.

  • Mixing: In a mortar, grind Acetophenone Oxime (10 mmol), Phthalic Anhydride (11 mmol), and

    
     (10 mol%) until a homogeneous powder is formed.
    
  • Heating: Transfer the powder to a sealed tube or RBF. Heat in an oil bath at 120–130°C for 60 minutes . The mixture will melt into a uniform liquid phase.

  • Isolation: Cool to room temperature. The melt will solidify. Triturate the solid with 5% Sodium Bicarbonate solution (removes acetic acid and unreacted anhydride) and filter.

  • Yield: Typically 85–95% after drying.

Data Analysis & Validation

Expected Analytical Data

To validate the synthesis, compare your results against these standard metrics for N-phenylphthalimide.

ParameterSpecificationDiagnostic Signal
Physical State White/Colorless NeedlesMelting Point: 209–211°C
IR Spectroscopy Imide CarbonylsDoublet at ~1710 cm⁻¹ (sym) and ~1770 cm⁻¹ (asym)
¹H NMR (CDCl₃) Aromatic ProtonsMultiplet at δ 7.35–7.55 (Ph) and δ 7.80–7.95 (Phthalimide)
Mass Spectrometry Molecular Ionm/z = 223.06 [M+]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete Beckmann RearrangementIncrease catalyst load to 15 mol% or ensure catalyst is anhydrous.
Sticky Product Residual Acetic AcidWash the crude solid thoroughly with 5%

or recrystallize from Ethanol.
Dark Color Oxidation of Aniline IntermediatePerform the reaction under Nitrogen (

) atmosphere.
Unreacted Oxime Temperature too lowEnsure internal temperature reaches >100°C to overcome activation energy.

References

  • Beckmann Rearrangement Mechanism & Catalysis Chemistry Steps. "The Beckmann Rearrangement Mechanism and Reaction." [Link]

  • General Imide Synthesis via Lewis Acids Organic Chemistry Portal. "Synthesis of Imides." [Link]

  • Green Chemistry Approaches to Imides Der Pharma Chemica. "Efficient one pot synthesis of N-alkyl and N-aryl imides." [Link]

Sources

Application Note: 1,3-Dipolar Cycloaddition Strategies for the Synthesis of Isoxazole Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The isoxazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amide and ester bonds. When conjugated with a benzoic acid moiety, the resulting isoxazole benzoic acids serve as critical pharmacophores in the design of COX-2 inhibitors, selective acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management, and targeted anti-inflammatory agents[1],[2].

The most robust and modular synthetic route to construct this framework is the 1,3-Dipolar Cycloaddition (1,3-DC) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile)[3]. Because nitrile oxides are highly reactive and prone to spontaneous dimerization into inactive furoxans, they must be generated in situ from stable precursors such as aldoximes or primary nitro compounds[4]. This application note details the mechanistic principles, optimized experimental workflows, and step-by-step protocols for synthesizing isoxazole benzoic acids using both catalyst-free and copper-catalyzed methodologies.

Mechanistic Insights: Controlling Regioselectivity

The synthesis of isoxazoles via 1,3-dipolar cycloaddition can proceed through two distinct mechanistic pathways, each dictating the regiochemical outcome of the final benzoic acid derivative.

  • Thermal Catalyst-Free Nitrile Oxide-Alkyne Cycloaddition (NOAC): Operating via a concerted pericyclic mechanism, the regioselectivity is governed by HOMO-LUMO frontier orbital interactions[3],[5]. While terminal alkynes generally favor the formation of 3,5-disubstituted isoxazoles, electronic and steric variations in the benzoic acid precursor can lead to a mixture of 3,5- and 3,4-disubstituted isomers, requiring rigorous chromatographic separation.

  • Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC): To achieve absolute regiocontrol, Cu(I) catalysis is employed. The copper catalyst reacts with the terminal alkyne to form a highly reactive copper-acetylide intermediate[6]. This intermediate drastically lowers the activation energy barrier and strictly directs the incoming nitrile oxide, yielding the 3,5-disubstituted isoxazole exclusively.

Mechanism cluster_0 Catalyst-Free (Thermal NOAC) cluster_1 CuANOC (Copper-Catalyzed) NO Nitrile Oxide (R1-C≡N+-O-) TS1 Concerted Transition State HOMO-LUMO Controlled NO->TS1 INT Copper-Acetylide Intermediate NO->INT ALK Terminal Alkyne (R2-C≡C-H) ALK->TS1 CU Cu(I) Catalyst ALK->CU MIX Mixture of 3,5- & 3,4- Disubstituted Isoxazoles TS1->MIX CU->INT REG Exclusive 3,5-Disubstituted Isoxazole INT->REG

Mechanistic divergence between thermal and Cu-catalyzed 1,3-dipolar cycloadditions.

Synthetic Workflow

The following workflow illustrates the bottom-up synthesis of an isoxazole benzoic acid, utilizing 4-formylbenzoic acid as the starting scaffold. The aldehyde is converted to an aldoxime, chlorinated to a hydroximoyl chloride, and finally dehydrohalogenated to form the transient 1,3-dipole[7],[3].

G A 4-Formylbenzoic Acid (Aldehyde Precursor) B Oximation (NH2OH·HCl, Base) A->B C 4-(Hydroxyiminomethyl)benzoic acid (Aldoxime) B->C D Chlorination (NCS or NaOCl) C->D E 4-(Chloro(hydroxyimino)methyl)benzoic acid (Hydroximoyl Chloride) D->E F Dehydrohalogenation (Et3N or DBU) E->F G 4-Carboxyphenylnitrile Oxide (1,3-Dipole) F->G I 1,3-Dipolar Cycloaddition (Catalyst-Free or CuANOC) G->I H Terminal Alkyne (Dipolarophile) H->I J 4-(5-Substituted-isoxazol-3-yl)benzoic acid (Target Pharmacophore) I->J

Workflow for the synthesis of isoxazole benzoic acids via 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol A: Catalyst-Free One-Pot Synthesis (Thermal NOAC)

This protocol utilizes N-chlorosuccinimide (NCS) for the in situ generation of the hydroximoyl chloride, followed by base-mediated dipole generation[6].

Causality & Self-Validation: NCS is selected over harsher reagents (like Cl₂) to prevent over-oxidation of the benzoic acid moiety. The slow addition of triethylamine (Et₃N) ensures that the nitrile oxide is maintained at a low steady-state concentration, maximizing collisions with the alkyne and minimizing furoxan dimerization. The reaction is self-validating via TLC: the hydroximoyl chloride intermediate will appear as a distinct spot that rapidly converts into a highly UV-active, fluorescent isoxazole product upon base addition.

Step-by-Step Procedure:

  • Oximation: Dissolve 4-formylbenzoic acid (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of EtOH/H₂O. Add sodium acetate (1.2 eq) and stir at room temperature for 2 hours. Filter and dry the resulting 4-(hydroxyiminomethyl)benzoic acid precipitate.

  • Chlorination: Suspend the aldoxime (1.0 eq) in anhydrous DMF (0.3 M) under an inert atmosphere. Add NCS (1.1 eq) portion-wise. Note: The reaction is slightly exothermic; maintain the temperature below 30 °C using a water bath to prevent degradation. Stir for 1 hour.

  • Cycloaddition: Add the desired terminal alkyne (1.5 eq) to the reaction mixture.

  • Dipole Generation: Dissolve Et₃N (1.2 eq) in a small volume of DMF and add it dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Completion: Stir the mixture at 50 °C for 8–12 hours. Monitor via TLC (disappearance of the aldoxime/hydroximoyl chloride spots).

  • Workup: Quench with 1M HCl to precipitate the isoxazole benzoic acid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Regioselective Copper-Catalyzed Cycloaddition (CuANOC)

This protocol is mandatory when absolute 3,5-regioselectivity is required for structure-activity relationship (SAR) studies[6].

Causality & Self-Validation: Instead of using air-sensitive Cu(I) salts, this protocol uses CuSO₄ and sodium ascorbate. The ascorbate acts as a mild reducing agent, continuously generating the catalytically active Cu(I) species in situ. This creates a robust, self-validating catalytic cycle that is highly tolerant to atmospheric oxygen and aqueous solvents. Successful ring closure is internally validated by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR analysis of the crude product.

Step-by-Step Procedure:

  • Preparation: Synthesize the hydroximoyl chloride intermediate as described in Protocol A (Steps 1-2).

  • Catalyst Assembly: In a separate flask, dissolve the hydroximoyl chloride (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Activation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

  • Base Addition: Add KHCO₃ (1.5 eq) slowly to generate the nitrile oxide. The presence of Cu(I) will immediately trap the alkyne, forming the copper-acetylide which then reacts with the nitrile oxide.

  • Completion: Stir at room temperature for 2–4 hours. The reaction is typically much faster than the thermal method due to the lowered activation energy.

  • Workup: Acidify the mixture to pH 3 with 1M HCl to ensure the benzoic acid is fully protonated. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Method Comparison

The selection between thermal NOAC and CuANOC depends on the specific structural requirements of the target isoxazole benzoic acid. The table below summarizes the empirical performance of both methodologies[5],[6].

ParameterCatalyst-Free NOACCu-Catalyzed (CuANOC)
Catalyst System NoneCu(I) (e.g., CuSO₄ / NaAsc)
Regioselectivity Moderate (Mixtures of 3,5- and 3,4- possible)Exclusive (100% 3,5-disubstituted)
Reaction Temperature Room Temp to 60 °CRoom Temp
Reaction Time 8 - 16 hours2 - 4 hours
Typical Yield 60 - 75%85 - 98%
Primary Limitation Furoxan dimerization (requires slow base addition)Strictly limited to terminal alkynes

Troubleshooting & Optimization

  • Issue: High levels of Furoxan (Dimer) Formation.

    • Cause: The nitrile oxide is generated faster than it can react with the dipolarophile.

    • Solution: In Protocol A, decrease the rate of Et₃N addition. Alternatively, increase the equivalents of the alkyne to shift the bimolecular collision probability in favor of the cycloaddition.

  • Issue: Poor Solubility of Benzoic Acid Precursors.

    • Cause: Highly polar, hydrogen-bonding carboxylic acids often exhibit poor solubility in standard cycloaddition solvents (e.g., DCM or THF).

    • Solution: Utilize DMF or DMSO as the primary solvent. If solubility remains an issue, temporarily mask the benzoic acid as a methyl or tert-butyl ester prior to the cycloaddition, followed by post-synthetic ester hydrolysis (e.g., using LiOH/THF/H₂O)[7].

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: researchgate.
  • Source: nih.
  • 3,5-Diphenylisoxazole | Research Compound (CuANOC Methodologies)

Sources

Application Note: Advanced Recrystallization Protocols for 2-(3-phenylisoxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-phenylisoxazol-5-yl)benzoic acid is a structurally complex intermediate with significant applications in the development of plant growth regulators[1], neuroprotective agents, and nonsense mutation suppressors[2]. Achieving high polymorphic purity and removing trace synthetic impurities (such as unreacted phenylalkynes, coupling reagents, or transition metal catalysts) is critical for downstream biological assays and API (Active Pharmaceutical Ingredient) formulation.

This application note provides a comprehensive, field-proven guide to the recrystallization of 2-(3-phenylisoxazol-5-yl)benzoic acid. By exploiting the distinct physicochemical properties of the lipophilic phenylisoxazole core and the polar, hydrogen-bonding carboxylic acid moiety, we establish three distinct, self-validating solvent systems optimized for specific impurity profiles.

Physicochemical Rationale & Solvent Dynamics

Designing an effective recrystallization protocol requires a deep understanding of the molecule's intermolecular forces. 2-(3-phenylisoxazol-5-yl)benzoic acid presents a unique thermodynamic profile:

  • Carboxylic Acid Dimerization: In non-polar solvents (e.g., heptane, toluene), the ortho-substituted benzoic acid moiety forms strong intermolecular hydrogen-bonded dimers. This drastically reduces solubility, making pure non-polar solvents ineffective for dissolution but excellent as anti-solvents.

  • Aromatic Stacking: The planar 3-phenylisoxazole system engages in

    
     stacking. Solvents with high polarizability (like ethyl acetate) or specific dipole moments (like acetonitrile) are required to disrupt these interactions at elevated temperatures[3].
    
  • Metastable Zone Width (MSZW): The temperature differential between the solubility curve and the supersaturation curve is relatively narrow for this compound. Rapid cooling causes "crash precipitation," trapping solvent molecules and impurities within the crystal lattice. Controlled cooling (0.5 °C/min) is mandatory to promote Ostwald ripening, where larger, purer crystals grow at the expense of smaller, impure ones.

Method Selection Matrix

To select the optimal protocol, researchers must first assess the crude impurity profile via HPLC or TLC. The table below summarizes the causality and expected outcomes for the three validated solvent systems.

Solvent SystemTarget Impurity RemovalYieldCrystal MorphologyMechanistic Causality
Protocol A: Acetonitrile (100%)Mixed / Unknown (Highest Purity)75–85%Needles / PrismsSharp thermal solubility gradient. Disrupts weak intermolecular forces but preserves carboxylic acid dimers during nucleation[3].
Protocol B: Ethanol / WaterPolar / Inorganic (Salts, Catalysts)80–90%Fine PlatesWater acts as a strong anti-solvent, driving hydrophobic precipitation of the phenylisoxazole core while keeping salts solvated[2].
Protocol C: EtOAc / HeptaneLipophilic (Unreacted starting materials)70–80%GranularHeptane reduces the dielectric constant of the medium, selectively precipitating the polar benzoic acid moiety.

Workflow Visualization

Recrystallization Start Crude 2-(3-phenylisoxazol-5-yl)benzoic acid Assess Assess Primary Impurity Profile Start->Assess Lipophilic Lipophilic Impurities (e.g., Unreacted Phenylalkynes) Assess->Lipophilic Polar Polar/Inorganic Impurities (e.g., Salts, Catalysts) Assess->Polar HighPurity Mixed Impurities (Requires Highest Purity) Assess->HighPurity ProtoC Protocol C: EtOAc / Heptane Lipophilic->ProtoC ProtoB Protocol B: Ethanol / Water Polar->ProtoB ProtoA Protocol A: Acetonitrile HighPurity->ProtoA Dissolve Dissolve at Boiling Point (Establish MSZW) ProtoC->Dissolve ProtoB->Dissolve ProtoA->Dissolve HotFilter Hot Filtration (Remove Heterogeneous Nuclei) Dissolve->HotFilter Cool Controlled Cooling (0.5 °C/min to 4 °C) HotFilter->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Validate Self-Validation: HPLC of Mother Liquor vs. Crystals Isolate->Validate

Decision matrix and workflow for the recrystallization of 2-(3-phenylisoxazol-5-yl)benzoic acid.

Detailed Experimental Protocols

Protocol A: Acetonitrile Recrystallization (High-Purity Standard)

Acetonitrile is the gold standard for isoxazolylbenzoic acids due to its steep solubility curve[3]. It effectively rejects both highly polar and highly lipophilic impurities into the mother liquor.

Step-by-Step Methodology:

  • Suspension: Weigh the crude 2-(3-phenylisoxazol-5-yl)benzoic acid and transfer it to a round-bottom flask equipped with a reflux condenser. Add HPLC-grade acetonitrile at a ratio of 12 mL per gram of crude material.

  • Dissolution: Heat the suspension to a gentle reflux (approx. 80 °C) using an oil bath or heating mantle. If the solid does not completely dissolve after 15 minutes, add additional acetonitrile in 1 mL/g increments until a clear solution is achieved.

  • Hot Filtration: To prevent heterogeneous nucleation caused by dust or insoluble synthetic byproducts, rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated glass frit into a clean, pre-warmed Erlenmeyer flask.

  • Controlled Cooling: Seal the flask and allow it to cool to room temperature ambiently over 2 hours. Do not disturb the flask, as mechanical shock can induce premature, rapid nucleation.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the resulting needle-like crystals via vacuum filtration. Wash the filter cake with a minimal volume (2–3 mL/g) of ice-cold acetonitrile.

  • Drying: Dry the crystals in a vacuum oven at 50 °C (<10 mbar) for 12 hours to remove residual solvent.

Self-Validation Checkpoint: Analyze the mother liquor via HPLC. If the target compound constitutes >15% of the total peak area, the MSZW was breached too quickly (indicating crash cooling). Re-dissolve the isolated crystals and cool at a stricter 0.5 °C/min rate.

Protocol B: Ethanol / Water Co-Solvent System

This method is highly effective when the crude material is contaminated with inorganic salts or polar coupling reagents[2][4]. Ethanol acts as the primary solvent, while water is the anti-solvent.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude material in absolute ethanol (approx. 8 mL/g) and heat to 75 °C until complete dissolution occurs.

  • Anti-Solvent Addition: Maintain the temperature at 75 °C. Using an addition funnel, add hot deionized water (75 °C) dropwise with continuous stirring until the solution reaches the "cloud point" (a faint, persistent turbidity that does not clear upon stirring).

  • Clarification: Add absolute ethanol dropwise (usually 1–2 mL) just until the solution becomes perfectly clear again. This establishes the system exactly at the saturation limit.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight.

  • Isolation: Filter the fine plate-like crystals under vacuum and wash with an ice-cold 1:1 mixture of ethanol/water. Dry thoroughly under vacuum at 60 °C.

Self-Validation Checkpoint: Perform a melting point analysis. A sharp melting point indicates successful removal of polar impurities. A depressed or broad melting range indicates solvent entrapment (water) or co-precipitated salts, necessitating a secondary wash.

Protocol C: Ethyl Acetate / Heptane Anti-Solvent Crystallization

Utilized primarily when lipophilic impurities (such as unreacted phenylalkynes or decomposed isoxazole fragments) are the primary contaminants.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude acid in a minimal amount of boiling ethyl acetate (approx. 5–7 mL/g).

  • Anti-Solvent Integration: While maintaining the solution at a gentle boil (70 °C), slowly titrate hot heptane (60 °C) into the flask. Causality Note: Heptane lowers the dielectric constant of the mixture, forcing the polar carboxylic acid out of solution while retaining lipophilic impurities.

  • Cloud Point: Stop the addition of heptane immediately when the first signs of persistent crystallization or cloudiness appear.

  • Annealing: Hold the temperature at 60 °C for 20 minutes to allow the initial nuclei to anneal and grow, preventing "oiling out" (liquid-liquid phase separation).

  • Cooling & Isolation: Cool the mixture to room temperature at a rate of 1 °C/min. Filter the granular crystals, wash with cold heptane, and dry under vacuum.

Self-Validation Checkpoint: Check the crystal morphology under a stereomicroscope. Granular, well-defined crystals indicate successful anti-solvent integration. Amorphous blobs or "oiling out" indicates the heptane was added too rapidly below the cloud point; if this occurs, reheat to 75 °C, add 10% more ethyl acetate, and repeat the cooling phase.

References

  • Harris, R. L. N., & Huppatz, J. L. (1977). Synthetic plant growth regulators. The synthesis of C-o-Carboxyphenyl derivatives of some five-membered heterocycles. Australian Journal of Chemistry, 30(10), 2225-2240. URL: [Link]

  • Welch, J. T., et al. (2017). Compounds for nonsense suppression, and methods for their use. US Patent US20170204073A1.
  • Cingolani, G., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). European Journal of Medicinal Chemistry. URL: [Link]

  • Gschwend, H. W. (1982). Thermolysis of 2-(3-aryl-isoxazol-5-yl)benzoic acids. European Patent EP0015140B1.

Sources

Application Note: Strategic Esterification of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid

[1][2]

Executive Summary

This guide details the esterification of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid , a structural scaffold often encountered in the synthesis of COX-2 inhibitors (e.g., Valdecoxib intermediates) and fused heterocyclic systems.[1][2]

The primary synthetic challenge is the ortho-effect : the bulky 3-phenyl-1,2-oxazol-5-yl group at the C2 position creates significant steric hindrance around the carboxylic acid.[1][2] Standard Fischer esterification (acid/alcohol reflux) often suffers from slow kinetics and unfavorable equilibrium in such sterically congested systems.

This Application Note recommends two superior protocols:

  • Acyl Chloride Activation (Method A): The most robust method for overcoming steric hindrance using Oxalyl Chloride.

  • Carboxylate Alkylation (Method B): A mild, base-mediated

    
     approach ideal for small-scale medicinal chemistry and acid-sensitive substrates.[1][2]
    

Strategic Reagent Selection

The Challenge: Ortho-Steric Inhibition

In 2-substituted benzoic acids, the substituent twists the carboxyl group out of planarity with the benzene ring.[3] While this can increase acidity, it blocks the nucleophilic attack of alcohols at the carbonyl carbon.

Reagent ClassReagentSuitabilityRationale
Acid Chlorides Oxalyl Chloride / DMF High Generates a highly reactive acyl chloride intermediate that overcomes steric barriers.[1][2] Milder than Thionyl Chloride.[1][2]
Alkylating Agents MeI /

High Avoids attack at the hindered carbonyl carbon entirely.[2] Reacts via

on the unhindered alkyl halide.
Carbodiimides EDC / DMAP Medium Effective, but

-acylurea side products can be difficult to remove if the reaction is sluggish due to sterics.[1][2]
Mineral Acids

/ MeOH
Low Fischer esterification is reversible and often too slow for ortho-substituted benzoates without rigorous water removal.[1][2]

Detailed Protocols

Method A: Acyl Chloride Activation (Oxalyl Chloride)

Best for: Scale-up, unreactive alcohols, and ensuring complete conversion.[1]

Mechanism: The carboxylic acid is converted to an acid chloride, a highly electrophilic species that rapidly reacts with alcohols even in hindered environments.

Reagents
  • Substrate: 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid (1.0 equiv)[1][2]

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops)[1][2]

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Nucleophile: Alcohol (MeOH, EtOH, etc.)[1] (Excess or 1.5 equiv with base)

  • Base (Optional): Triethylamine (

    
    ) (2.0 equiv)
    
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend the benzoic acid derivative (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add catalytic DMF (2-3 drops). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate.[1][2]

  • Addition: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Gas evolution (

    
    , 
    
    
    ,
    
    
    ) indicates reaction progress.[1]
    • Checkpoint: Take a small aliquot, quench with MeOH, and check TLC.[1] If the acid spot persists, add more

      
      .
      
  • Evaporation (Critical): Once activation is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification: Add the desired alcohol (excess if volatile like MeOH; 1.2 equiv if complex). If using a stoichiometric alcohol, add

    
     (2.0 equiv) to scavenge HCl.[1]
    
  • Workup: Stir for 2 hours. Wash with saturated

    
     (to remove unreacted acid), water, and brine.[1] Dry over 
    
    
    and concentrate.
Method B: Carboxylate Alkylation ( )

Best for: Methyl/Ethyl/Benzyl esters, small scale (mg), and avoiding acidic conditions.[1]

Mechanism: The base deprotonates the acid to form a carboxylate anion. This anion acts as a nucleophile, attacking the alkyl halide. This bypasses the hindered carbonyl carbon.

Reagents
  • Substrate: 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid (1.0 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    )
  • Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.2 – 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Protocol
  • Solubilization: Dissolve the substrate in DMF (0.1 – 0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv).[2] The mixture may become a suspension. Stir for 15 minutes at room temperature.
    
    • Why Cesium? The large cesium cation ("cesium effect") improves the solubility and nucleophilicity of the carboxylate anion in organic solvents.

  • Alkylation: Add Methyl Iodide (or relevant alkyl halide) (1.5 equiv) dropwise.

    • Safety: MeI is toxic.[1][2] Handle in a fume hood.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate. Wash copiously with water (3x) to remove DMF, then brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Usually yields high purity; flash chromatography may be used if necessary.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for this specific substrate.

Esterification_LogicStartSubstrate:2-(3-phenyl-1,2-oxazol-5-yl)benzoic acidDecisionSelect MethodologyStart->DecisionMethodAMethod A:Acid Chloride(Oxalyl Chloride)Decision->MethodAScale-up / Complex AlcoholsMethodBMethod B:Carboxylate Alkylation(Cs2CO3 + R-X)Decision->MethodBMethyl/Ethyl Esters / MildIntermedAIntermediate:Acid Chloride(Highly Reactive)MethodA->IntermedAActivationIntermedBIntermediate:Carboxylate Anion(Nucleophilic)MethodB->IntermedBDeprotonationProductFinal Product:EsterIntermedA->Product+ R-OHIntermedB->Product+ R-X (SN2)

Caption: Decision matrix for esterifying sterically hindered ortho-isoxazolyl benzoic acids.

Troubleshooting & Critical Considerations

Isoxazole Ring Stability

The 1,2-oxazole (isoxazole) ring is generally stable to the acidic conditions of Method A and the basic conditions of Method B. However, avoid using strong reducing agents (e.g.,


Cyclization Risks

Ortho-substituted benzoic acids can sometimes undergo intramolecular cyclization.[1][2]

  • Risk:[1][2] If the isoxazole ring had a nucleophilic side chain, it could attack the activated acid chloride.

  • Mitigation: The 3-phenyl-1,2-oxazol-5-yl moiety lacks a nucleophilic nitrogen capable of attacking the acyl chloride under these conditions.[1][2] The nitrogen is part of the aromatic system. Therefore, intermolecular esterification dominates.[1]

Monitoring
  • TLC: The acid usually streaks on silica.[2] The ester will move higher (higher

    
    ) and form a compact spot.
    
  • NMR: Look for the disappearance of the broad -COOH proton (>11 ppm) and the appearance of the alkoxy group signals (e.g., -OCH3 singlet ~3.8 ppm).

References

  • Isoxazole Stability: P. G. M. Wuts, T. W.[1] Greene, Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[1][2] (Isoxazoles as latent functionality).[2]

  • Acid Chloride Method: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Cesium Carbonate Alkylation: Kruse, C. H., et al. (1998).[1][2] "Cesium carbonate mediated alkylation of carboxylic acids." Journal of Organic Chemistry.

  • Steric Hindrance in Benzoic Acids: Newman, M. S. (1950).[1][2] "Steric Effects in Organic Chemistry." Journal of the American Chemical Society.

  • Fischer Esterification Limitations: Neises, B., & Steglich, W. (1978).[1][2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link

Application Notes and Protocols for the Coupling of 2-(3-Phenylisoxazol-5-yl)benzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and expert insights into the amide coupling of 2-(3-phenylisoxazol-5-yl)benzoic acid with a variety of amine nucleophiles. The methodologies outlined herein are designed to be robust and adaptable for applications in medicinal chemistry, chemical biology, and materials science, where the resulting N-substituted 2-(3-phenylisoxazol-5-yl)benzamides are of significant interest.

The isoxazole motif is a privileged scaffold in drug discovery, known to be present in a range of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic coupling of 2-(3-phenylisoxazol-5-yl)benzoic acid with various amines allows for the systematic exploration of structure-activity relationships (SAR) and the generation of novel chemical entities with potentially enhanced pharmacological profiles.

Understanding the Core Chemistry: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under neutral conditions. To facilitate this transformation, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved through the use of coupling reagents. In this guide, we will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, with a focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Mechanism of EDC-Mediated Coupling

EDC is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which can complicate purification and reduce yields. To mitigate this side reaction and also to reduce the risk of racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and still highly reactive HOBt-ester, which then cleanly reacts with the amine.[1]

Mechanism of HATU-Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent that offers rapid reaction times and high yields, even with sterically hindered substrates.[5][6][7] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to generate a highly reactive O-At-active ester.[6] This active ester is then readily attacked by the amine nucleophile to furnish the amide product. The presence of the 7-azabenzotriazole moiety in HATU contributes to its high reactivity and its ability to suppress racemization.[7]

Experimental Protocols

The following protocols provide a starting point for the successful coupling of 2-(3-phenylisoxazol-5-yl)benzoic acid with a range of primary and secondary amines. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

General Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-(3-phenylisoxazol-5-yl)benzoic acid F Activation of Carboxylic Acid A->F B Amine G Nucleophilic Attack by Amine B->G C Coupling Reagent (e.g., HATU, EDC/HOBt) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF, DCM) E->F F->G H Amide Bond Formation G->H I Aqueous Work-up H->I J Extraction I->J K Drying and Concentration J->K L Purification (Chromatography/Recrystallization) K->L M Pure N-substituted 2-(3-phenylisoxazol-5-yl)benzamide L->M

Caption: General workflow for the amide coupling of 2-(3-phenylisoxazol-5-yl)benzoic acid with amines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are less reactive or sterically hindered.[8][9]

Materials:

  • 2-(3-phenylisoxazol-5-yl)benzoic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-phenylisoxazol-5-yl)benzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-(3-phenylisoxazol-5-yl)benzamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective and reliable method for the coupling of a wide range of amines.[1][10][11]

Materials:

  • 2-(3-phenylisoxazol-5-yl)benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve 2-(3-phenylisoxazol-5-yl)benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help to remove the urea byproduct from the EDC.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Comparative Overview of Coupling Reagents

Coupling ReagentKey AdvantagesCommon ByproductsTypical Reaction TimeSuitability for Sterically Hindered Substrates
HATU High efficiency, fast reaction rates, low racemization[5][7]Tetramethylurea, HOAt[5]1-4 hoursExcellent[5]
EDC/HOBt Cost-effective, water-soluble byproducts[1]N,N'-diethyl-N''-(3-dimethylaminopropyl)urea12-24 hoursModerate to Good

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating (30-40 °C), or switch to a more powerful coupling reagent like HATU.
Poor solubility of starting materialsUse a more polar aprotic solvent such as DMF or NMP.
Degradation of coupling reagentUse fresh, high-purity coupling reagents.
Formation of Side Products Rearrangement of O-acylisourea (EDC)Ensure an adequate amount of HOBt is used.
Reaction of amine with HATUPre-activate the carboxylic acid with HATU and base before adding the amine.[12]
Difficult Purification Persistent urea byproductsFor EDC reactions, perform thorough aqueous washes. For HATU, tetramethylurea can be challenging to remove; optimize chromatography conditions.
Unreacted starting materialsUse a slight excess of the amine (1.1-1.2 eq) to ensure complete consumption of the activated carboxylic acid.

Visualization of Key Mechanistic Steps

G cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B C N-Acylurea Byproduct (Side Reaction) B->C Rearrangement E HOBt-Ester B->E + HOBt D HOBt D->E G Amide Product E->G + Amine F Amine F->G H Carboxylic Acid + Base I Carboxylate H->I K O-At-Active Ester I->K + HATU J HATU J->K M Amide Product K->M + Amine L Amine L->M

Caption: Simplified mechanistic pathways for EDC/HOBt and HATU mediated amide bond formation.

Conclusion

The coupling of 2-(3-phenylisoxazol-5-yl)benzoic acid with amines is a versatile and powerful method for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of coupling reagent, either HATU or EDC/HOBt, will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and desired reaction efficiency. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore this important class of molecules.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • RSC Publishing. (2023). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Indian Journal of Chemistry. (2010). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • ResearchGate. (2018). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (n.d.).
  • Nowick Laboratory. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]

  • SSRN. (2023). Experimental and Theoretical Investigation of a Benzazole-2-carboxamide Derivative. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

Sources

Troubleshooting & Optimization

separating 3-phenyl and 5-phenyl isoxazole regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who hit a wall when working with isoxazole scaffolds. The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a staple in heterocyclic chemistry, but it notoriously yields a stubborn mixture of 3-phenyl and 5-phenyl isoxazole regioisomers.

Because these isomers possess nearly identical dipole moments and hydrogen-bonding capabilities, standard purification workflows often fail. Below is our definitive troubleshooting guide to analytically differentiating, chromatographically separating, and synthetically bypassing isoxazole regioisomer mixtures.

Diagnostic & Separation Workflow

IsoxazoleWorkflow Start Crude Reaction Mixture (3-Phenyl & 5-Phenyl Isoxazoles) NMR 1H-NMR Analysis Check H-4 Singlet (6.0 - 7.0 ppm) Start->NMR Decision Are isomers resolved? NMR->Decision NP_Chrom Normal Phase (Silica) Fails due to similar dipole moments Decision->NP_Chrom Standard Method RP_Chrom Reverse Phase (C18 HPLC) Baseline resolution via hydrophobicity Decision->RP_Chrom Optimized Method NP_Chrom->RP_Chrom Co-elution troubleshooting Pure3 Pure 3-Phenyl Regioisomer RP_Chrom->Pure3 Pure5 Pure 5-Phenyl Regioisomer RP_Chrom->Pure5

Workflow for the analytical differentiation and chromatographic separation of isoxazole regioisomers.

Frequently Asked Questions & Troubleshooting

Q1: How can I definitively assign the 3-phenyl vs. 5-phenyl structure using NMR?

The Causality: The isoxazole C4 proton (H-4) is your diagnostic "fingerprint"[1]. It experiences different magnetic anisotropy and inductive deshielding depending on whether the phenyl group is at C3 (adjacent to the nitrogen) or C5 (adjacent to the highly electronegative oxygen). Substituents at the 5-position exert a significantly larger effect on the H-4 chemical shift than those at the 3-position[2].

The Solution: Do not rely on mass spectrometry, as both isomers have identical mass and similar fragmentation patterns. Instead, run a quantitative 1H-NMR of your crude mixture. You will observe two distinct singlets in the aromatic region corresponding to the H-4 proton.

Table 1: Diagnostic NMR Features for Isoxazole Regioisomers

Feature3-Phenylisoxazoles5-PhenylisoxazolesMechanistic Causality
H-4 Chemical Shift (1H-NMR) ~6.4 - 6.6 ppm~6.7 - 7.0 ppmThe C5 substituent directly alters the local electron density of the adjacent C4 carbon, exerting a stronger deshielding effect[2].
C-4 Chemical Shift (13C-NMR) ~98 - 100 ppm~102 - 105 ppmProximity to the electronegative oxygen atom at C5 alters the local resonance stabilization.
Torsional Angle (Modeling) ~40°~36°Steric interactions with the adjacent nitrogen (C3) vs oxygen (C5) dictate the coplanarity of the phenyl ring.
Q2: My standard silica gel column chromatography is failing to resolve the regioisomers. Why, and how do I fix it?

The Causality: On bare silica (Normal Phase), separation is driven by polar interactions. Because the nitrogen and oxygen atoms in both regioisomers present nearly identical hydrogen-bond accepting faces to the silanol groups, they co-elute. The Solution: You must exploit their slight differences in hydrophobicity and molecular shape. Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase forces the molecules to partition based on hydrophobic packing rather than polar interactions, achieving baseline resolution[3].

Step-by-Step Methodology: Reverse-Phase HPLC Separation This protocol is a self-validating system: if your post-purification H-4 NMR integration does not equal 100% isomeric purity, the gradient requires flattening.

  • Stationary Phase Selection: Equip your system with a high-efficiency C18 column (e.g., 2.7 µm Ascentis Express, 150 × 4.60 mm) maintained at 35 °C[3].

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in HPLC-grade Water) and Solvent B (Methanol). The acidic modifier is critical to suppress peak tailing caused by secondary interactions with residual silanols.

  • Gradient Elution: Initiate the run at 40% B, ramping to 80% B over 20 minutes. The 5-phenyl isomer typically elutes slightly later due to the enhanced hydrophobic packing of the C5-phenyl ring against the C18 alkyl chains.

  • Detection: Monitor the elution via DAD-UV at 254 nm.

  • Validation: Collect the resolved fractions, remove the solvent under reduced pressure, and immediately verify isomeric purity via 1H-NMR using the H-4 singlet as your marker[1].

Q3: Can I avoid the separation bottleneck entirely by forcing a regioselective synthesis?

The Causality: Yes. The traditional [3+2] cycloaddition of unactivated alkynes with nitrile oxides lacks electronic bias, leading to ~1:1 mixtures. By shifting to a conjugate addition-elimination pathway using alternative precursors, you can dictate the regiochemistry with >95% specificity[4].

Step-by-Step Methodology: Regioselective One-Pot Synthesis By utilizing an α,β-unsaturated carbonyl and a specialized hydroxylamine derivative, the reaction pathway is forced through a regioselective conjugate addition rather than a concerted cycloaddition[4].

  • Reagent Preparation: In a round-bottom flask, dissolve the chosen α,β-unsaturated aldehyde/ketone (1.0 equiv) and N-hydroxyl-4-toluenesulfonamide (TsNHOH, 1.2 equiv) in a Methanol/Water solvent system.

  • Base Addition: Add K2CO3 (2.0 equiv) to the stirring mixture. The base is required to deprotonate the sulfonamide, enhancing its nucleophilicity and facilitating the initial conjugate addition.

  • Reaction Execution: Stir the mixture at room temperature. The tosyl moiety acts as an excellent leaving group, driving the subsequent cyclization and dehydration steps.

  • Workup: Once TLC indicates complete consumption of the starting material, extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Because this method achieves high regioselectivity, the crude product can often be purified via simple recrystallization, completely bypassing the need for complex chromatographic separation[4].

References

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles Source: Organic Chemistry Portal (Originally published in Org. Lett. 2009, 11, 3982-3985) URL:[Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance Source: FLORE (Università degli Studi di Firenze) / J. Heterocyclic Chem. URL:[Link]

  • Research and Innovations in Chemical Sciences: Paving the Way Forward (VCCA-2020) Source: De Gruyter / Altai State Agricultural University URL:[Link]

  • Isoxazoles from nitrile oxides and acetylenes. Substituent effect on the PMR spectra of disubstituted isoxazoles Source: Academia.edu URL:[Link]

Sources

Technical Support Center: Isoxazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Isoxazole Purification. This module specifically addresses a pervasive challenge in heterocyclic chemistry: Removing unreacted phthalic anhydride (PA) without compromising the structural integrity of the isoxazole ring.

Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to provide mechanistically grounded, self-validating workflows.

The Mechanistic Conflict: Why is Phthalic Anhydride Hard to Remove?

Phthalic anhydride is a highly reactive electrophile commonly used as a protecting group reagent (e.g., Gabriel synthesis) or as a bifunctional building block. When the reaction concludes, unreacted PA must be removed. The standard organic chemistry reflex is to wash the organic layer with a strong aqueous base (like 1M NaOH) to hydrolyze the anhydride into highly water-soluble dicarboxylate salts.

However, the isoxazole ring possesses a unique chemical vulnerability. The N-O bond is the "Achilles' heel" of the heterocycle, making it highly susceptible to cleavage under specific conditions[1]. When exposed to strong bases (pH > 10), isoxazoles—particularly those lacking substitution at the C3 position—undergo rapid deprotonation. This C3-deprotonation triggers an elimination cascade that cleaves the N-O bond, irreversibly degrading the isoxazole into an


-cyanoenol[2].

This exact base-catalyzed degradation pathway is famously observed in the anti-inflammatory drug Leflunomide, which decomposes rapidly into its active cyanoenol metabolite (A771726) when exposed to basic conditions[3]. Therefore, purification strategies must exploit PA's electrophilicity without crossing the basicity threshold that destroys the isoxazole.

MechanisticConflict PA Phthalic Anhydride StrongBase Strong Base (pH > 10) PA->StrongBase Rapid Hydrolysis MildBase Mild Base (pH ~8.3) PA->MildBase Slow Hydrolysis Isox Isoxazole Core Isox->StrongBase C3-Deprotonation Isox->MildBase No Deprotonation PA_Hydro Sodium Phthalate (Safe Removal) StrongBase->PA_Hydro Isox_Deg Alpha-Cyanoenol (Product Destroyed) StrongBase->Isox_Deg N-O Cleavage MildBase->PA_Hydro Isox_Safe Intact Isoxazole (Product Saved) MildBase->Isox_Safe Ring Intact

Competing pathways: PA hydrolysis vs. base-catalyzed isoxazole ring opening.

Frequently Asked Questions (FAQs)

Q1: I used 1M NaOH to wash out the phthalic anhydride, but my product disappeared from the LC-MS. What happened? You destroyed your product. Strong hydroxide solutions abstract the proton at the C3 position of the isoxazole ring. This leads to a ring-opening elimination that breaks the N-O bond, converting your product into a highly polar


-cyanoenol that likely washed away in the aqueous layer[2]. Never use strong bases on unsubstituted isoxazoles.

Q2: What is the safest aqueous workup to remove PA without destroying my isoxazole? Saturated aqueous sodium bicarbonate (


) is the gold standard. At a mild pH of ~8.3, 

is basic enough to hydrolyze PA into sodium phthalate (which partitions into the aqueous layer) but is too weak to trigger the C3-deprotonation of most isoxazole rings[3][4].

Q3: My isoxazole is highly water-soluble, and the


 wash causes severe emulsions. Is there an anhydrous alternative? 
Yes. Polymer-supported amine scavengers (e.g., PS-Trisamine or PS-

) are highly effective for anhydrous workups. The primary amine on the solid support nucleophilically attacks the anhydride, forming a resin-bound phthalamic acid. The resin is simply filtered off, leaving the intact isoxazole in the organic filtrate[5][6].

Q4: I don't have access to scavenger resins. Can I use a liquid amine? Ethanolamine is an excellent liquid alternative for base-sensitive systems[7]. It reacts rapidly with PA to form a highly polar, water-soluble amide (or N-(2-hydroxyethyl)phthalimide upon cyclization)[8]. This byproduct can be easily removed with a mild acidic wash (e.g., 5% citric acid) that the isoxazole can easily tolerate.

Quantitative Comparison of Removal Strategies

To assist in selecting the optimal purification route, consult the comparative data below:

Removal StrategyActive ReagentOperating pHIsoxazole Survival RatePA Removal EfficiencyBest Use Case
Strong Basic Wash 1M

> 13< 5% (High Degradation)99.9%Never recommended for isoxazoles.
Mild Basic Wash Sat.

~ 8.3> 95% 90 - 95%Highly lipophilic isoxazoles.
Liquid Scavenger Ethanolamine~ 9.0> 90% 98.0%Base-sensitive systems lacking resins.
Solid Scavenger PS-

Resin
N/A (Anhydrous)> 99% 99.9%Water-soluble or emulsion-prone isoxazoles.

Self-Validating Experimental Protocols

Protocol A: The Mild Aqueous Hydrolysis ( Workup)

Use this method if your isoxazole is highly lipophilic and easily partitions into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Dilution: Dilute the crude reaction mixture containing the isoxazole and unreacted PA in 10 volumes of DCM.

  • Hydrolysis: Add an equal volume of saturated aqueous

    
    .
    
  • Agitation: Stir the biphasic mixture vigorously at room temperature for 30–45 minutes. Causality note: PA hydrolysis at pH 8.3 is slower than at pH 13; adequate time must be allowed for the conversion to sodium phthalate.

  • Separation: Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer once more with DCM.

  • Validation Checkpoint: Spot the organic layer on a TLC plate alongside a pure PA standard (UV active). If the PA spot (typically Rf ~0.6 in 7:3 Hexane:EtOAc) is absent, proceed. If present, repeat the

    
     wash.
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: The Anhydrous Scavenger Resin Workflow

Use this method if your isoxazole is water-soluble, prone to emulsions, or extremely sensitive to any aqueous base.

ResinWorkflow Start Crude Mixture in DCM (Isoxazole + PA) AddResin Add PS-NH2 Resin (Polymer-Supported Amine) Start->AddResin Agitate Agitate at 25°C (2-4 hours) AddResin->Agitate Filter Filter through Celite/Frit Agitate->Filter Filtrate Filtrate: Pure Isoxazole (Concentrate) Filter->Filtrate Liquid Phase ResinWaste Filter Cake: Resin-Bound PA (Discard) Filter->ResinWaste Solid Phase

Anhydrous workflow for scavenging phthalic anhydride using polymer-supported amines.

  • Preparation: Dissolve the crude mixture in anhydrous DCM or THF (0.1 M concentration).

  • Resin Addition: Add 3.0 equivalents (relative to the estimated unreacted PA) of Polymer-Supported Amine resin (e.g., PS-

    
    , loading ~1.5 mmol/g).
    
  • Scavenging: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Causality note: Gentle agitation prevents the mechanical shearing of the polymer beads, which could create fine particulates that bypass filtration.

  • Validation Checkpoint: Remove a 10 µL aliquot of the supernatant, dilute in 1 mL DCM, and analyze via LC-MS. The disappearance of the PA peak (m/z 149 [M+H]+ for hydrolyzed phthalic acid in ESI+) and the retention of the intact isoxazole mass confirm successful execution.

  • Filtration: Filter the mixture through a medium-porosity glass frit or a short pad of Celite. Wash the resin cake with 2 volumes of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure isoxazole.

References

  • US2676180A - Cleaning phthalic anhydride condensers and like apparatus Google Patents URL
  • pH and temperature stability of the isoxazole ring in leflunomide ResearchGate URL: [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide ResearchGate URL: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses URL: [Link]

  • 1 Protection Reactions Wiley-VCH URL: [Link]

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review ResearchGate URL:[Link]

  • Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis ResearchGate URL:[Link]

Sources

Technical Support Center: Preventing Decarboxylation During Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering spontaneous decarboxylation when working with isoxazole-carboxylic acids (particularly 3-carboxylic and 5-carboxylic acid derivatives).

Here, we bridge the gap between theoretical mechanistic chemistry and practical benchtop solutions, providing you with self-validating protocols, quantitative data, and troubleshooting FAQs.

Core Causality: The "Why" Behind Isoxazole Decarboxylation

To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers. Isoxazole rings are highly electron-withdrawing due to the adjacent nitrogen and oxygen heteroatoms. This unique electronic environment significantly lowers the pKa of attached carboxylic acids compared to standard benzoic acids[1].

When an isoxazole-5-carboxylic acid or isoxazole-3-carboxylic acid is subjected to thermal stress, strong acids, or strong bases, it undergoes rapid decarboxylation.

  • At the C5 Position: The loss of

    
     generates a C5-isoxazolide carbanion. This intermediate is highly stabilized by the adjacent oxygen atom and the overall electronegativity of the ring[2].
    
  • At the C3 Position: Derivatives often undergo a Kemp-type decarboxylation, which is highly solvent-dependent and accelerated in dipolar aprotic solvents[3].

By understanding that the transition state relies on the stabilization of this carbanion, our synthetic strategy must focus on masking the carboxylic acid until the final step and avoiding conditions that provide the activation energy for


 extrusion.

Mechanism A Isoxazole-5-carboxylic Acid (Deprotonated State) B Concerted Transition State (Thermal/Acidic/Basic Stress) A->B Activation Energy (Heat / pH Extremes) C C5-Isoxazolide Anion (Stabilized Carbanion) B->C C-C Bond Cleavage D CO₂ Gas (Irreversible Loss) B->D Gas Evolution E Isoxazole (Decarboxylated Product) C->E Rapid Protonation

Caption: Mechanism of isoxazole-5-carboxylic acid decarboxylation via a stabilized carbanion.

Self-Validating Experimental Protocols

The most effective strategy to prevent decarboxylation is the use of ester protecting groups (e.g., ethyl or methyl esters) during the primary cycloaddition or condensation steps, followed by highly controlled, mild saponification[4].

Protocol A: Mild Saponification of Isoxazole-5-Carboxylate Esters

This protocol avoids the harsh refluxing conditions typical of standard ester hydrolysis, which would otherwise destroy the isoxazole core.

Reagents:

  • Ethyl or Methyl Isoxazole-5-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.5 eq)
    
  • Solvent: THF /

    
     (3:1 v/v)
    
  • 1M

    
     (aq)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the isoxazole ester in the THF/

    
     mixture at room temperature (20-25 °C).
    
  • Base Addition: Add

    
     in one portion. Causality note: LiOH is a milder base than NaOH/KOH and provides sufficient hydroxide nucleophilicity without generating excessive exotherms that trigger decarboxylation.
    
  • Monitoring: Stir the reaction at room temperature. Monitor strictly by TLC or LC-MS. Do not heat the reaction. Saponification should complete within 2-4 hours.

  • Quenching & Acidification (Critical Step): Cool the reaction flask to 0 °C using an ice bath. Slowly add 1M ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     dropwise until the pH reaches strictly 3.0 - 4.0. Causality note: Over-acidification (pH < 2) protonates the isoxazole nitrogen, increasing the electron-withdrawing effect and accelerating decarboxylation.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure with a water bath strictly below 30 °C .
    
Protocol B: Mild Amide Coupling (Avoiding Acyl Chlorides)

If your goal is to synthesize an isoxazole-amide, avoid converting the carboxylic acid to an acyl chloride using Thionyl Chloride (


). The combination of heat and generated 

will cause complete decarboxylation[1].

Step-by-Step Methodology:

  • Activation: To a stirred solution of isoxazole-carboxylic acid (1.0 eq) in anhydrous DMF at 25 °C, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

  • Coupling: Add the desired amine (1.1 eq). Stir at room temperature until complete (typically 1-2 hours).

  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
     (aq) to remove DMF, dry, and concentrate at < 30 °C.
    

Workflow Step1 1. Substrate Prep (Ester Protection) Step2 2. Cycloaddition ([3+2] Synthesis) Step1->Step2 Step3 3. Mild Hydrolysis (LiOH, 25°C) Step2->Step3 Step4 4. Safe Isolation (Cold, pH 3-4) Step3->Step4

Caption: Optimized workflow for synthesizing isoxazole carboxylic acids without decarboxylation.

Quantitative Data & Reagent Selection

The choice of reagents directly impacts the survival of the isoxazole-carboxylic acid. The tables below summarize empirical data for hydrolysis and coupling conditions[1].

Table 1: Impact of Hydrolysis Conditions on Product Yield

Hydrolysis ReagentSolvent SystemTemperatureResult / Yield of Carboxylic AcidDecarboxylation Level

THF /

25 °C> 85% (Optimal) Minimal (< 5%)

(aq)
MeOH /

60 °C< 20%Severe (> 70%)
6M

(aq)
Dioxane /

100 °C0% (Complete degradation)Complete (100%)

Table 2: Amide Coupling Reagents vs. Decarboxylation[1]

Coupling ReagentBaseTemperatureTypical Outcome
HATU DIPEA 25 °C High yield, minimal decarboxylation
EDC / HOBtDIPEA25 °CModerate yield, slight decarboxylation
DCC / DMAPDMAP50-80 °CLow yield, significant decarboxylation

(Acyl Chloride)
None60 °CComplete decarboxylation & decomposition

Troubleshooting FAQs

Q: My isoxazole-5-carboxylic acid looked pure in the reaction flask, but after rotary evaporation, the NMR shows a missing carboxyl peak and a new aromatic proton. What happened? A: You experienced thermal decarboxylation during solvent removal. Isoxazole-carboxylic acids are highly sensitive to the heat of a rotary evaporator bath. Always keep your water bath temperature strictly below 30 °C and rely on a stronger vacuum pump to remove solvents rather than increasing the heat.

Q: I am trying to hydrolyze my ester, but the starting material is insoluble in THF/Water at room temperature. Can I heat it? A: Heating is highly discouraged. Instead of heating, try altering your solvent system. Switching to a 1,4-Dioxane/Water mixture or adding a small amount of Methanol can improve solubility at room temperature without providing the thermal activation energy required for decarboxylation.

Q: Are isoxazole-3-carboxylic acids as unstable as the 5-substituted isomers? A: Yes, though the mechanism differs slightly. While C5-decarboxylation relies heavily on the stabilization of the C5-carbanion, C3-carboxylic acids often undergo a Kemp decarboxylation mechanism. This pathway is highly dependent on the solvent and hydrogen bonding, and is actually accelerated by orders of magnitude in dipolar aprotic solvents (like DMSO or Acetonitrile) compared to water[3].

Q: Can continuous flow chemistry help mitigate this issue during scale-up? A: Absolutely. If you must use harsher conditions (e.g., for a difficult saponification), utilizing a tubular continuous flow reactor minimizes the residence time of the product in the harsh environment. By rapidly pumping the ester and base through a heated zone and immediately quenching it in-line with acid, you can achieve saponification while kinetically outcompeting the slower decarboxylation degradation pathway[5].

Q: My molecule also has a 5-hydroxyl group (5-hydroxyoxazole/isoxazole). It degrades even faster. Why? A: 5-hydroxy derivatives readily tautomerize to their keto form (an azlactone-like or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto acid-like moiety). This structure is exceptionally prone to decarboxylation through a cyclic transition state. You must protect the 5-hydroxyl group as an ether (e.g., an ethoxy group) before manipulating the carboxylic acid[4].

References

  • ResearchGate. "Influence of Inter- and Intramolecular Hydrogen Bonding on Kemp Decarboxylations from QM/MM Simulations." ResearchGate. Available at: [Link]

  • National Science Foundation (NSF PAR). "Deprotonation of Isoxazole: A Photoelectron Imaging Study." NSF. Available at:[Link]

  • Google Patents. "CN111909106A - Synthesis method for continuous saponification and decarboxylation of 4-methyl-5-ethoxy oxazole." Google Patents.

Sources

resolving emulsions during extraction of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you know that liquid-liquid extraction (LLE) is a foundational purification technique. However, isolating benzoic acid derivatives often introduces a frustrating bottleneck: the formation of highly stable emulsions.

This guide is engineered to move beyond basic tips. We will deconstruct the thermodynamic causes of these emulsions and provide self-validating, step-by-step protocols to resolve them, ensuring high recovery rates and scientific integrity.

Part 1: The Mechanistic Root of the Problem

To break an emulsion, you must first understand why it formed. Emulsions are thermodynamically unstable but kinetically trapped dispersions of two immiscible liquids[1].

Benzoic acid derivatives (such as salicylic acid, paraben precursors, or aminobenzoic acids) frequently cause emulsions due to their amphiphilic nature . When the pH of your aqueous phase is near the molecule's pKa (typically ~4.2 for benzoic acid), a mixture of protonated (lipophilic) and deprotonated (hydrophilic) species exists. These molecules migrate to the biphasic interface, effectively acting as surfactants that lower interfacial tension [2]. When you vigorously shake the separatory funnel, you introduce kinetic energy that creates micro-droplets. The surfactant-like benzoic acid molecules coat these droplets, preventing them from coalescing back into a bulk liquid [3].

Part 2: Emulsion Resolution Workflow

Before applying chemical or mechanical interventions, follow this logical progression to minimize product loss and maintain workflow efficiency.

EmulsionResolution A Emulsion Forms (Cloudy Interface) B Step 1: Wait & Swirl (Reduce Kinetic Energy) A->B C Step 2: Salting Out (Add Saturated NaCl) B->C Persists F Clear Phase Separation (Proceed to Recovery) B->F Resolved D Step 3: pH Adjustment (Suppress Ionization) C->D Persists C->F Resolved E Step 4: Mechanical Disruption (Centrifuge / Filtration) D->E Persists D->F Resolved E->F Resolved

Caption: Workflow for resolving emulsions in benzoic acid extractions.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: The "Salting Out" Technique (Brine Addition)

Causality: Adding a saturated salt solution increases the ionic strength and polarity of the aqueous phase. This drastically reduces the solubility of partially polar organic components (like neutral benzoic acid) in the water layer, forcing them into the organic layer and increasing the density differential between the two phases[4].

  • Preparation: Prepare a saturated solution of NaCl in deionized water (brine).

  • Addition: Add 5–10 mL of brine per 50 mL of aqueous phase directly into the separatory funnel [5].

  • Agitation: Gently invert the funnel 2–3 times. Do not shake vigorously[6].

  • Equilibration: Allow the funnel to rest in a ring stand for 5–10 minutes.

  • Self-Validation: You will observe the aqueous layer volume visibly increase. A successful resolution is indicated by the cloudy emulsion layer thinning out and a sharp, mirror-like meniscus forming between the organic and aqueous layers.

Protocol B: pH Optimization (Ion Suppression)

Causality: To destroy the surfactant behavior of the benzoic acid derivative, you must force it entirely into one ionization state. For extraction into an organic solvent, the pH must be at least 2 units below the molecule's pKa to ensure full protonation [1].

  • Assessment: Identify the pKa of your target derivative (e.g., standard benzoic acid pKa = 4.2).

  • Adjustment: Add 1M HCl dropwise to the separatory funnel to drive the pH below 2.0.

  • Agitation: Swirl the funnel gently to ensure uniform protonation across the interface.

  • Self-Validation: Extract a single drop of the aqueous layer and test it on pH indicator paper to confirm pH < 2. By neutralizing the carboxylate ions, the surfactant properties are eliminated, and you will see the emulsion rapidly collapse into two distinct phases [3].

Protocol C: Mechanical Disruption (Celite/Glass Wool Filtration)

Causality: When chemical adjustments fail (often due to matrix impurities like proteins or cellular debris), physical barriers can be used. The high surface area of glass wool or Celite physically shears the stabilized micro-droplets, forcing them to coalesce [6].

  • Preparation: Pack a small plug of glass wool or a 1 cm pad of Celite into a standard glass funnel [7].

  • Filtration: Drain the emulsified interface directly from the separatory funnel through the packed funnel into a clean Erlenmeyer flask [4].

  • Self-Validation: The filtrate collecting in the flask will immediately separate into two clear, distinct liquid layers. These can then be transferred back to a clean separatory funnel for final separation.

Part 4: Quantitative Comparison of Resolution Methods

Use this data matrix to select the most efficient intervention based on your specific experimental constraints.

Resolution MethodMechanistic ActionAvg. Time to ResolveOptimal pH TargetVolume LimitRisk of Product Loss
Wait & Swirl Kinetic energy dissipation15 - 60 minN/AUnlimitedNone
Salting Out (Brine) Ionic strength increase5 - 10 minN/AUnlimitedLow
pH Adjustment Ionization suppression5 - 15 min< 2.0 (for acids)UnlimitedLow
Filtration (Celite) Physical droplet shearing10 - 20 minN/A< 500 mLModerate (adsorption)
Centrifugation Density-driven separation5 - 10 minN/A< 50 mL per tubeLow

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my benzoic acid derivative form a milky emulsion specifically during the base wash? A: During an acid-base extraction, washing an organic layer containing benzoic acid with a weak base (like NaHCO₃) converts the acid into its conjugate base (benzoate) [3]. If the funnel is shaken too vigorously, the highly amphiphilic benzoate ions act as emulsifiers, stabilizing micro-droplets of the organic solvent within the aqueous phase [2]. Always swirl gently during base washes.

Q: I am extracting p-aminobenzoic acid (PABA) and adjusting the pH to 2 didn't break the emulsion. What should I do? A: PABA is a zwitterionic molecule. At pH 2, while the carboxylic acid is protonated (neutral), the amino group becomes protonated (-NH₃⁺), making the molecule highly water-soluble and still capable of acting as a surfactant. To resolve this, you must adjust the pH to its exact isoelectric point (pI ≈ 3.6) where the molecule is predominantly neutral, or switch to Solid Phase Extraction (SPE) to avoid liquid-liquid interfaces entirely [7].

Q: Can I use a centrifuge for large-volume extractions? A: Centrifugation is highly effective because it accelerates the density-driven coalescence of dispersed droplets [6]. However, most standard laboratory centrifuges are limited to 50 mL conical tubes. For larger volumes (e.g., 500 mL - 1 L), you must either aliquot the emulsion into multiple tubes—which is time-consuming—or rely on chemical methods like salting out [7].

References

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Spectro Scientific. URL: [Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Chromatography Online. URL: [Link]

  • Biotage. "Tackling emulsions just got easier." Biotage. URL: [Link]

  • Wikipedia. "Acid–base extraction." Wikipedia. URL: [Link]

  • Chemistry LibreTexts. "2.3: LIQUID-LIQUID EXTRACTION." LibreTexts. URL: [Link]

Sources

Technical Support Center: A Guide to Controlling Moisture Sensitivity in Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the synthesis of this valuable heterocycle is often plagued by a critical vulnerability: moisture sensitivity. For researchers and drug development professionals, overcoming this challenge is paramount to achieving high yields and product purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of isoxazole ring formation in the presence of trace water.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to address specific issues encountered during isoxazole synthesis, providing both diagnostic insights and actionable solutions.

Question 1: My isoxazole yield is unexpectedly low, and I suspect water is the culprit. What are the common moisture-sensitive steps in the reaction?

Answer: The classical synthesis of isoxazoles often involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] This reaction is a sequence of nucleophilic attacks and dehydrations, and several steps are highly susceptible to interference by water.

Mechanistic Insight:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound. The resulting hemiaminal intermediate must then dehydrate to form an oxime. Excess water can shift the equilibrium of this dehydration step backward, impeding the formation of the key oxime intermediate.

  • Cyclization and Dehydration: The subsequent intramolecular cyclization, where the oxime's hydroxyl group attacks the second carbonyl, is followed by a final dehydration step to form the aromatic isoxazole ring.[1] Similar to the initial step, water can hinder this final dehydration, leading to the accumulation of a non-aromatic, and potentially unstable, isoxazoline intermediate.

Below is a diagram illustrating the generalized mechanism and highlighting the moisture-sensitive dehydration steps.

Moisture_Sensitive_Isoxazole_Formation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1_3_Dicarbonyl->Hemiaminal + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Hemiaminal Oxime Oxime Intermediate Hemiaminal->Oxime - H₂O (Moisture Sensitive) Cyclized_Intermediate Cyclized Intermediate Oxime->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole - H₂O (Moisture Sensitive)

Caption: Moisture-sensitive dehydration steps in isoxazole formation.

Troubleshooting Actions:

  • Rigorous Drying of Starting Materials: Ensure both the 1,3-dicarbonyl compound and hydroxylamine (often used as a hydrochloride salt) are thoroughly dried before use. Hydroxylamine hydrochloride can be dried in a vacuum oven.

  • Anhydrous Solvents: Employ freshly distilled and anhydrous solvents. The use of molecular sieves is also highly recommended to scavenge any residual moisture.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[4]

Question 2: I'm observing the formation of unexpected side products. Could this be related to moisture, and how can I identify them?

Answer: Yes, the presence of water can promote several side reactions, leading to a complex mixture of products.

Common Side Products and Their Formation:

  • Furoxan Dimerization: In syntheses that proceed via an in situ generated nitrile oxide (a common alternative route to isoxazoles), water can promote the dimerization of the nitrile oxide intermediate to form a furoxan.[5][6] This is often a significant competing pathway that consumes the reactive intermediate.

  • Hydrolysis of Starting Materials: If your 1,3-dicarbonyl compound is susceptible to hydrolysis (e.g., β-ketoesters), water can lead to its degradation, reducing the amount of starting material available for the desired reaction.

  • Michael Addition: In some cases, hydroxylamine can act as a nucleophile in a Michael addition to α,β-unsaturated carbonyl impurities present in the starting material, leading to undesired adducts.

Identification of Side Products:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an invaluable tool for identifying the molecular weights of the components in your reaction mixture, providing clues to the identity of side products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of the impurities. Comparing the spectra to known side products or starting materials can confirm their presence.

Troubleshooting Actions:

  • Slow Addition: When using methods involving nitrile oxides, slow addition of the nitrile oxide precursor to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of dimerization.[5]

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound to minimize the presence of α,β-unsaturated impurities.

Question 3: What are the most effective methods for drying my solvents and reagents before setting up the reaction?

Answer: The choice of drying method depends on the solvent and the required level of dryness. For most isoxazole syntheses, aiming for a water content below 50 ppm is a good practice.[7]

Solvent Drying Techniques:

Drying AgentCompatible SolventsIncompatible SolventsKey Considerations
Anhydrous Magnesium Sulfate (MgSO₄) Ethers, esters, halogenated hydrocarbons, nitriles-Good general-purpose drying agent, fast-acting.[7][8]
Anhydrous Sodium Sulfate (Na₂SO₄) Ethers, esters, halogenated hydrocarbons-Slower than MgSO₄ but has a high capacity.[7][8]
Molecular Sieves (3Å or 4Å) Most organic solvents (3Å for alcohols and acetonitrile)-Highly efficient for achieving very low water content; ideal for storage.[7][9]
Calcium Hydride (CaH₂) Hydrocarbons, ethers, some halogenated solventsAlcohols, aldehydes, ketones, estersReacts with water to produce hydrogen gas; use with caution.[3][10]
Sodium/Benzophenone Ethers (e.g., THF, dioxane)Halogenated solvents, protic solventsProvides a visual indication of dryness (deep blue/purple color).[10]

Protocol for Batch Drying with Anhydrous Magnesium Sulfate:

  • Add the solvent to be dried to a clean, dry flask.

  • Add a small amount of anhydrous MgSO₄ (approximately 1-2 g per 100 mL of solvent).[7]

  • Swirl or stir the flask. If the MgSO₄ clumps together, water is still present.

  • Continue adding small portions of MgSO₄ until a fine, free-flowing powder is observed.[7]

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Decant or filter the solvent into a dry storage flask, preferably under an inert atmosphere.

Handling Hygroscopic Reagents:

Hygroscopic solids, such as certain base catalysts or hydroxylamine salts, should be handled in a glove box or glove bag.[11] If a glove box is unavailable, they can be dried in a vacuum oven and quickly weighed and added to the reaction vessel under a positive pressure of inert gas.[12]

Question 4: I'm using a base catalyst in my reaction. How does the presence of water affect its activity and the overall reaction outcome?

Answer: Water can have a detrimental effect on base-catalyzed isoxazole syntheses in several ways:

  • Quenching of Strong Bases: If you are using a strong base (e.g., sodium hydride, lithium diisopropylamide), any trace of water will be deprotonated, consuming the base and rendering it inactive for the desired reaction.

  • Alteration of Reaction Pathway: In some cases, the presence of water can alter the reaction pathway. For example, it can promote the hydrolysis of intermediates or favor the formation of side products.

  • Reduced Solubility: The presence of water can decrease the solubility of certain organic bases in nonpolar organic solvents, reducing their effective concentration.

Troubleshooting Actions:

  • Choice of Base: Select a base that is compatible with your reaction conditions and less sensitive to trace amounts of moisture, if possible. For some syntheses, inorganic bases like anhydrous potassium carbonate can be effective.[13]

  • Anhydrous Handling: Handle all bases under strictly anhydrous conditions.[11]

  • Use of Stoichiometric Amounts: If you suspect water is consuming your catalyst, a slight excess of the base may be required. However, this should be done cautiously as it can also promote side reactions.

Question 5: Are there any "moisture-tolerant" or alternative synthetic routes to isoxazoles that I should consider?

Answer: While many classical methods are moisture-sensitive, several modern synthetic strategies offer greater tolerance to aqueous conditions.

  • Reactions in Aqueous Media: Some methodologies have been developed that utilize water as a solvent, taking advantage of the hydrophobic effect to promote the desired reaction. For instance, the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride has been successfully performed in water.[14]

  • Deep Eutectic Solvents (DES): The use of deep eutectic solvents has been reported for the synthesis of 3,5-disubstituted isoxazoles, offering an alternative reaction medium that can be less sensitive to moisture than traditional organic solvents.[15]

  • [3+2] Cycloaddition in Water: Methods for the synthesis of 3,4,5-trisubstituted isoxazoles in water under mild basic conditions via a [3+2] cycloaddition of nitrile oxides have also been reported.[16][17]

It is important to note that while these methods may be more "moisture-tolerant," the purity of starting materials and careful control of reaction conditions are still crucial for obtaining high yields and purity.

Below is a decision-making workflow to help troubleshoot low yields in isoxazole synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions Low_Yield Low Isoxazole Yield Moisture_Check Suspect Moisture Contamination? Low_Yield->Moisture_Check Side_Products_Check Side Products Observed? Moisture_Check->Side_Products_Check No Dry_Reagents Dry Solvents and Reagents Rigorously Moisture_Check->Dry_Reagents Yes Reagent_Check Reagent Purity/Stability Issue? Side_Products_Check->Reagent_Check No Optimize_Conditions Optimize Reaction Conditions (e.g., slow addition) Side_Products_Check->Optimize_Conditions Yes Purify_Starting_Materials Purify Starting Materials Reagent_Check->Purify_Starting_Materials Yes Alternative_Route Consider Alternative Moisture-Tolerant Route Reagent_Check->Alternative_Route No Inert_Atmosphere Use Inert Atmosphere Dry_Reagents->Inert_Atmosphere

Caption: Troubleshooting workflow for low isoxazole yields.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the visual indicators of a moisture-contaminated reaction? A cloudy or hazy reaction mixture, the formation of a precipitate when one is not expected, or a color change that deviates from the expected outcome can all be signs of moisture contamination. Additionally, if using a drying agent like anhydrous MgSO₄, clumping is a clear indicator of the presence of water.[7]

  • FAQ 2: How can I effectively monitor the progress of my isoxazole formation reaction under anhydrous conditions? Thin-layer chromatography (TLC) is a rapid and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, taking aliquots from the reaction mixture (under an inert atmosphere) and analyzing them by LC-MS or GC-MS can provide detailed information on the reaction progress.

  • FAQ 3: What are the best practices for storing hygroscopic starting materials for isoxazole synthesis? Hygroscopic reagents should be stored in a desiccator over a strong drying agent like phosphorus pentoxide or in a glove box.[18] For long-term storage, sealing the container with parafilm and placing it in a dry, cool environment is recommended.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole under Anhydrous Conditions

This protocol is a general guideline and may require optimization for specific substrates.

  • Glassware Preparation: All glassware should be oven-dried at 125 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[4]

  • Reagent and Solvent Preparation:

    • The 1,3-dicarbonyl compound (1.0 eq.) should be of high purity.

    • Hydroxylamine hydrochloride (1.1 eq.) should be dried in a vacuum oven.

    • The solvent (e.g., ethanol or toluene) must be anhydrous.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the 1,3-dicarbonyl compound and hydroxylamine hydrochloride.

    • Add the anhydrous solvent via a syringe.

    • If a base is required (e.g., sodium acetate, 1.2 eq.), ensure it is anhydrous and add it to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrates).

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[15]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.[19]

References

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). TrendMD. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of isoxazoles. (2019, January 19). YouTube. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journal of Organic Chemistry. [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Life Academy Notebook for Biological Sciences. [Link]

  • solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2018, November 27). The Research Group of Yves Rubin. [Link]

  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Advances. [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]

  • Fischer oxazole synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PubMed Central. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2025, December 30). ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. (2024, July 29). ResearchGate. [Link]

  • Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. [Link]

  • How To: Store Reagents. (n.d.). Chemistry - University of Rochester. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.). ResearchGate. [Link]

  • eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022, April 22). eGrove. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI. [Link]

Sources

Validation & Comparative

High-Resolution Insights: A Comparative Guide to ¹H NMR Platforms for the Analysis of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural verification of diaryl-substituted isoxazoles—a privileged pharmacophore in medicinal chemistry—presents a distinct analytical bottleneck. The molecule 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid contains 10 aromatic and heteroaromatic protons crammed into a highly congested 0.9 ppm chemical shift window (7.20 – 8.10 ppm).

This guide objectively evaluates the performance of three nuclear magnetic resonance (NMR) platforms—Benchtop (80 MHz) , Routine (400 MHz) , and High-Field (600 MHz) —to determine their efficacy in resolving this complex spin system. By grounding our comparison in the physical causality of magnetic field strength and solvent dynamics, we provide a self-validating framework for selecting the right instrumentation for reaction monitoring, structural confirmation, and quantitative impurity profiling.

The Analytical Challenge: Spectral Causality & Solvent Dynamics

Before comparing hardware, we must establish the physical causality governing the molecule's NMR behavior. A spectrum is not just a list of peaks; it is a direct readout of the molecule's electronic environment.

  • Solvent Selection (The Causality of DMSO-d₆ vs. CDCl₃): Carboxylic acids like the benzoic acid moiety form strongly hydrogen-bonded dimers in non-polar solvents like CDCl₃. This dynamic exchange causes the -COOH proton to appear as a broad, shifting envelope that can obscure critical aromatic signals. By utilizing DMSO-d₆, the solvent acts as a strong hydrogen-bond acceptor, breaking the dimers and locking the -COOH proton into a highly deshielded, predictable broad singlet at ~13.0 ppm.

  • The Isoxazole C4-H: The proton at the C4 position of the 1,2-oxazole ring is flanked by two quaternary carbons (C3 and C5). Lacking adjacent protons for scalar (

    
    ) coupling, it appears as a sharp, diagnostic singlet at ~7.35 ppm.
    
  • The Aromatic Envelope: The 9 protons of the two aryl rings form a complex higher-order spin system. The electron-withdrawing nature of the -COOH group strongly deshields the ortho proton of the benzoic acid ring, pushing it to ~8.0 ppm. However, the remaining meta and para protons of both the benzoic acid and phenyl rings heavily overlap.

Platform Comparison: Benchtop vs. Routine vs. High-Field

To understand why platform choice matters, we must look at the


 ratio  (the ratio of chemical shift dispersion in Hertz to the scalar coupling constant). When this ratio is low, spectra exhibit severe second-order coupling effects (roofing and peak distortion). When it is high, spectra simplify into readable first-order multiplets. Assuming a 1 ppm difference between two coupled protons with a 

-coupling of 7.5 Hz, the causality of field strength becomes mathematically clear.
Product A: Benchtop NMR (80 MHz) — The Reaction Monitor
  • 
     Ratio:  ~10.6 (80 Hz / 7.5 Hz)
    
  • Performance: At 1.88 Tesla, the chemical shift dispersion is too narrow to overcome second-order effects [2]. The entire 7.4–8.0 ppm region appears as an unresolved multiplet blob.

  • Best For: Reaction monitoring. While it fails at aromatic resolution, benchtop NMR is highly effective for tracking the emergence of the isolated isoxazole C4-H singlet (~7.35 ppm) to confirm successful cyclization directly in the fume hood.

Product B: Routine NMR (400 MHz) — The Structural Validator
  • 
     Ratio:  ~53.3 (400 Hz / 7.5 Hz)
    
  • Performance: Operating at 9.4 Tesla, the 400 MHz platform successfully separates the highly deshielded benzoic acid ortho proton (~8.0 ppm) from the main aromatic envelope. However, the phenyl ring's meta and para protons still exhibit partial overlap.

  • Best For: Standard structural confirmation and intermediate purity checks where absolute multiplet deconvolution is not strictly required.

Product C: High-Field NMR (600 MHz) — The Impurity Profiler
  • 
     Ratio:  ~80.0 (600 Hz / 7.5 Hz)
    
  • Performance: High-field instruments, such as the equipped with a CryoProbe [1], operate at 14.1 Tesla. The massive increase in chemical shift dispersion achieves a pseudo-first-order spectrum. It resolves the fine ~1.5 Hz meta-couplings and clearly separates the phenyl ortho protons from the benzoic acid meta/para protons.

  • Best For: Rigorous impurity profiling (e.g., detecting low-level 4-phenyl isoxazole isomers) and absolute structural elucidation for regulatory submissions.

Quantitative Data Summary

Performance MetricBenchtop NMR (80 MHz)Routine NMR (400 MHz)High-Field NMR (600 MHz)
Magnetic Field Strength 1.88 Tesla9.40 Tesla14.1 Tesla
Aromatic Resolution (7.4-8.0 ppm) Unresolved envelopePartial (ortho resolved)Full first-order multiplets

Ratio (at

ppm,

Hz)
10.653.380.0
Isoxazole C4-H Detection Yes (Singlet at ~7.35 ppm)Yes (High clarity)Yes (Baseline resolved)
Primary Application Reaction MonitoringStructural ConfirmationImpurity Profiling / qNMR
Relative Cost / Accessibility Low / High (Fume hood)Medium / Core FacilityHigh / Specialized Facility

Experimental Protocols: A Self-Validating qNMR System

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating quantitative NMR (qNMR) workflow using the 600 MHz platform. By incorporating an internal standard, the protocol verifies both structural identity and absolute purity in a single experiment.

Step 1: Sample Preparation & Internal Referencing Accurately weigh 10.0 mg of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid and 5.0 mg of Dimethyl Terephthalate (DMTP) into a glass vial. Dissolve in 0.6 mL of high-purity DMSO-d₆ (99.9% D) and transfer to a 5 mm precision NMR tube.

  • Causality: DMTP is a highly reliable for DMSO-d₆ [3]. It provides a sharp, isolated aromatic singlet at ~8.1 ppm, completely clear of the analyte's 7.2–8.0 ppm envelope, allowing for precise integration without spectral interference.

Step 2: Instrument Tuning and Shimming Insert the sample into the 600 MHz spectrometer. Perform automated tuning and matching (ATM) to optimize the probe's resonance circuit for the exact dielectric constant of the DMSO-d₆ solution. Execute gradient shimming (TopShim).

  • Causality: Perfect shimming is non-negotiable. A line width at half height (

    
    ) of <0.5 Hz is strictly required to resolve the delicate ~1.5 Hz meta-aromatic couplings.
    

Step 3: Pulse Sequence and Relaxation Dynamics Acquire the spectrum using a standard 1D ¹H pulse program (zg30). Set the relaxation delay (D1) to 15 seconds. Acquire 16 to 64 scans depending on the desired signal-to-noise ratio.

  • Causality: Aromatic protons and the isolated C4-H proton have long longitudinal relaxation times (

    
    ). A 15-second delay ensures >99% relaxation back to thermal equilibrium between pulses, preventing signal saturation and ensuring the integrals are strictly proportional to the number of protons.
    

Step 4: Data Processing Apply a zero-filling factor to 64k data points and an exponential window function with a Line Broadening (LB) of 0.1 Hz before Fourier Transformation. Phase and baseline correct the spectrum manually to ensure flat integration regions.

Workflow Visualization

NMR_Workflow A Sample Preparation 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid B Solvent Selection DMSO-d6 (Disrupts COOH Dimers) A->B C NMR Platform Selection B->C D Benchtop NMR (80 MHz) Goal: Reaction Monitoring (Detect C4-H Singlet) C->D E Routine NMR (400 MHz) Goal: Structural Confirmation (Partial Multiplet Resolution) C->E F High-Field NMR (600 MHz) Goal: Impurity Profiling (Full First-Order Resolution) C->F G Data Acquisition & Fourier Transform D->G E->G F->G H Multiplet Deconvolution & Quantitative Analysis (qNMR) G->H

Figure 1: Comparative NMR workflow for 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid analysis.

References

  • University College London (UCL). "Bruker Avance III 600 | Faculty of Mathematical & Physical Sciences". Available at:[Link]

  • ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin". Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]". Available at:[Link]

characteristic IR absorption bands of isoxazole benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for the Characterization of Isoxazole Benzoic Acids

Introduction

Isoxazole benzoic acids represent a highly versatile class of pharmacophores, frequently utilized in the development of COX inhibitors, antimicrobial agents, and immunomodulators [[1]](). The structural validation of these synthesized compounds relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy to confirm the integrity of the isoxazole heterocycle and the dimerization state of the benzoic acid moiety.

As a Senior Application Scientist, I frequently observe researchers struggling to resolve the overlapping spectral features of these dual-functional molecules. This guide provides an objective comparison of two primary analytical techniques—Attenuated Total Reflectance (ATR-FTIR) and traditional KBr Transmission FTIR—evaluating their performance in characterizing the diagnostic absorption bands of isoxazole benzoic acids.

Section 1: The Molecular Fingerprint: Characteristic IR Bands

To evaluate the analytical techniques, we must first establish the target spectral benchmarks. The IR spectrum of an isoxazole benzoic acid is dominated by two distinct regions: the hydrogen-bonded carboxylic acid network and the conjugated isoxazole-benzene system.

Table 1: Characteristic IR Absorption Bands of Isoxazole Benzoic Acids

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeStructural Causality
Carboxylic Acid O–H Stretch2500–3300Broad, StrongIntermolecular hydrogen bonding forming cyclic dimers 2.
Carboxylic Acid C=O Stretch1680–1720Sharp, StrongConjugated carbonyl; shifted to lower wavenumbers (~1688 cm⁻¹) due to dimerization 3.
Isoxazole Ring C=N Stretch1620–1650Medium–StrongStretching enhanced by conjugation with the aromatic benzoic acid core 4.
Aromatic Ring C=C Stretch1450–1600Variable (Multiple)Skeletal vibrations of the benzene ring 4.
Isoxazole Ring Ring Breathing~1370 & 764MediumCharacteristic in-plane and out-of-plane ring deformation modes 5.
Carboxylic Acid O–H Out-of-Plane~950–960Medium, BroadDiagnostic marker confirming the dimeric state of the acid 2.

Mechanistic Insight: In the solid state, the benzoic acid moiety rarely exists as a free monomer. Instead, it forms cyclic dimers via strong intermolecular hydrogen bonding 2. This interaction profoundly alters the IR spectrum: the O–H stretch broadens massively across 2500–3300 cm⁻¹, overlapping the aliphatic and aromatic C–H stretches [[3]](). Concurrently, the C=O stretch shifts from a "free" position (~1740 cm⁻¹) down to a "bound" position (~1688–1720 cm⁻¹) 2.

Section 2: Technology Comparison: ATR-FTIR vs. KBr Pellet

When characterizing these specific bands, the choice of sampling technique directly dictates the quality and reliability of the data.

Table 2: Performance Comparison for Isoxazole Benzoic Acid Analysis

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Analytical Impact on Target Compounds
Moisture Interference None (No matrix required)High (KBr is highly hygroscopic)KBr moisture creates a false 3400 cm⁻¹ peak that masks the critical 2500–3300 cm⁻¹ O–H band of the benzoic acid dimer.
Polymorph Preservation Excellent (No grinding)Poor (High pressure/grinding)Pressing KBr pellets can disrupt cyclic dimers, artificially shifting the C=O band from ~1688 cm⁻¹ back toward ~1740 cm⁻¹.
Sample Recovery 100% (Non-destructive)0% (Fused in matrix)ATR allows full recovery of valuable, low-yield synthesized APIs.
Far-IR Sensitivity Good (Cutoff ~400 cm⁻¹)Excellent (Cutoff ~400 cm⁻¹)Both techniques successfully resolve the 764 cm⁻¹ isoxazole ring mode 5, though KBr lacks diamond phonon bands.

Verdict: ATR-FTIR is the definitively superior product/methodology for this chemical class. By eliminating the hygroscopic KBr matrix, ATR-FTIR provides a true, unobstructed representation of the isoxazole benzoic acid's hydrogen-bonded state.

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Every step includes the underlying causality to prevent systemic errors.

Protocol A: ATR-FTIR (Diamond Crystal) - Recommended
  • Background Acquisition: Collect an air background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Causality: Subtracts atmospheric CO₂ and water vapor, which would otherwise introduce false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions, confusing the O–H analysis.

  • Sample Application: Deposit 2–5 mg of the neat isoxazole benzoic acid powder directly onto the diamond ATR crystal 4.

    • Causality: Direct analysis of the neat powder prevents matrix-induced chemical shifts and preserves the native hydrogen-bonded dimer network.

  • Pressure Application: Engage the ATR pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave only penetrates ~1-2 µm into the sample. High, uniform pressure ensures intimate contact, maximizing the signal-to-noise ratio without structurally deforming the bulk crystal.

  • Data Processing: Execute the scan and apply an ATR penetration depth correction algorithm.

    • Causality: IR penetration depth is wavelength-dependent (deeper at low wavenumbers). The correction normalizes the band intensities to allow direct comparison with historical transmission libraries.

Protocol B: KBr Transmission - Legacy Benchmark
  • Matrix Dehydration: Bake spectroscopic-grade KBr at 105°C for a minimum of 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Removing adsorbed water minimizes the parasitic 3400 cm⁻¹ band that obscures the benzoic acid's broad O–H stretch.

  • Sample Milling: Combine 1 mg of the isoxazole benzoic acid with 100 mg of dry KBr in an agate mortar. Grind vigorously for 3-5 minutes.

    • Causality: The sample particles must be reduced to a size smaller than the wavelength of incident IR light (<2 µm) to prevent the Christiansen effect (baseline scattering and peak distortion).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: The vacuum removes trapped air, while the extreme pressure cold-welds the KBr into a continuous, IR-transparent disc. (Caution: This pressure can disrupt the C=O dimerization state).

Section 4: Spectral Validation Logic (Visualization)

The following diagram maps the analytical logic used to validate the structural integrity of an isoxazole benzoic acid sample, highlighting where the KBr method introduces critical vulnerabilities.

IR_Workflow Start Isoxazole Benzoic Acid Sample Preparation ATR ATR-FTIR Method (Diamond Crystal) Start->ATR KBr Transmission Method (KBr Pellet) Start->KBr OH_Check Analyze O-H Stretch (2500-3300 cm⁻¹) ATR->OH_Check No moisture artifacts CO_Check Analyze C=O Stretch (1680-1720 cm⁻¹) ATR->CO_Check Preserves crystal state Iso_Check Analyze C=N & Ring Modes (1620-1650, 1370, 764 cm⁻¹) ATR->Iso_Check KBr->CO_Check Pressure may shift bands KBr->Iso_Check Moisture Moisture Interference (False O-H at 3400 cm⁻¹) KBr->Moisture Hygroscopic matrix Dimer Confirm Cyclic Dimerization (Bound C=O ~1688 cm⁻¹) OH_Check->Dimer CO_Check->Dimer Valid Structural Integrity Validated Iso_Check->Valid Dimer->Valid Moisture->OH_Check Obscures signal

Fig 1: Logic workflow comparing ATR-FTIR and KBr methods for validating isoxazole benzoic acids.

References[3] Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis, st-aug.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYYhO5qlt47biuSEWB_TnVXaJU0dcCqhd96LPKnBL2aXitbH0U36r56BXmYVfAZ_xVshIcnarLDgWIZsX5cIzmYIuPi7HKnNGqxyRHOlVFWxtTCS5YW6q9YFUCJZMSnUbG8_-yZjvsma3kJqWO8wu7F0SKj8r_pXzrThgqDFNx9v9UXsP1h9s4Vna6uea6yrCdErji8DiTjm0xFbrOjc-9hEEj[2] infrared spectrum of benzoic acid, docbrown.info,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfizh3iANqpV043LQiGnO1sy1sFXfif134-evonYNTww9i6hx6QeAMuDRq3ySihhELUxLkXMoudw5nFjy9fnT3x3rU2Nvh9QFMdI057UKHBuUDDFo1ubS-pHviujnN764p6xEjzED4CaIiioIxeR8XOljU[4] The infrared spectrum of isoxazole in the range 600–1400 cm−l, tandfonline.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzu6FvcEspNcB6nmom7tSi5m0bC34YU6uVI2Y5B9BQdR7EZ4df0fDNUEV3LOMWccwD3Hi0Fh7DhfnMW3i176Bs7k_tuuoqLNox6mk94zQujq9ndKBBkec8fZUq50A55J5iRDVCokjXh90AnZgTFicp1bwRK9DG0kleTA==[5] Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide, benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiwRMv2d5NcrZ89xCk_7aM_ECCzP1kkwr6kyNCXIads1kZNL-OCoqkThv4t6BWr6dlHS-pqST0NT8CnDWvDarGKkFS7Ef5qRVehSMBUD7ZDhWPD9_r4ZPQdZByeZeKBO9hmk3mOcLyjITdPOKyPC-V6R_rRq7g4xSPvXl8M_Dau2gQB3GfcvuqdxeTp5J8tGti8I8GNmHZyl_UYwp0Xs65d2PecVKzlbw=[1] Bioactivity of novel isoxazole-fused heterocycles..., nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMpDRywse0ZCYASGdea3MlH_5vWzshh4ndMDZfUTFrD60BcnaVAnDOE9dH_zQ28iCemSJRecmXaDuYo7XRTuA3Kp85i6thIsyL_7gAAW8h8u7n4ScRcsPKcMaqdty8DGDslIFPLZUJ5whQpBE=

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of phenylisoxazole derivatives. Understanding these fragmentation patterns is critical for the structural elucidation, isomer differentiation, and metabolic profiling of these compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] This guide moves beyond a simple recitation of fragmentation rules, delving into the mechanistic underpinnings of the observed product ions and offering practical guidance for obtaining high-quality mass spectra.

The Phenylisoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[2][4] Its unique electronic properties and structural versatility have led to its incorporation into a wide array of clinically significant drugs.[2] Phenylisoxazole derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5][6] The successful development of drugs containing this scaffold, such as the COX-2 inhibitor Valdecoxib, underscores the importance of robust analytical methods for their characterization.[7] Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as an indispensable tool in this endeavor.[8]

Fundamental Fragmentation Pathways of the Isoxazole Ring

The fragmentation of the isoxazole ring upon ionization in a mass spectrometer is primarily dictated by the inherent instability of the N-O bond, which is the weakest bond in the ring system.[9] This initial cleavage event initiates a cascade of rearrangements and further fragmentations that give rise to a characteristic set of product ions.

The most common fragmentation pathways for the isoxazole ring involve the initial cleavage of the N-O bond, followed by the loss of small neutral molecules such as CO, HCN, and H. The specific fragmentation pattern is highly dependent on the nature and position of substituents on the isoxazole ring.[9]

fragmentation_pathway M Phenylisoxazole Molecular Ion [M]•+ A N-O Bond Cleavage Intermediate M->A N-O Cleavage G Benzoyl Cation M->G Direct Fragmentation B Loss of R2-C≡N A->B Rearrangement D Loss of CO A->D C Phenyl Cation B->C Loss of CO E Azirine Intermediate D->E Rearrangement F Loss of H E->F

Caption: Generalized fragmentation pathway of the isoxazole ring.

Comparative Fragmentation Analysis of Phenylisoxazole Derivatives

The substitution pattern on both the phenyl and isoxazole rings significantly influences the fragmentation pathways and the relative abundance of the resulting ions. This section provides a comparative analysis of the fragmentation patterns of different phenylisoxazole derivatives.

Unsubstituted 3-Phenylisoxazole

For the parent 3-phenylisoxazole, the mass spectrum is characterized by a prominent molecular ion peak. Key fragment ions arise from the cleavage of the isoxazole ring. The NIST Mass Spectrometry Data Center provides a reference spectrum for 3-phenylisoxazole, showing a top peak at m/z 144 and a second highest at m/z 145, which corresponds to the molecular ion.[10] A significant fragment is often observed at m/z 77, corresponding to the phenyl cation.

Substituted Phenylisoxazoles

The presence of substituents on the phenyl ring can direct the fragmentation in predictable ways. Electron-donating groups can stabilize the molecular ion, while electron-withdrawing groups can promote specific fragmentation pathways. For instance, in the case of 3-(4-chlorophenyl)-5-phenylisoxazole, the isotopic signature of chlorine (a 3:1 ratio of M to M+2) will be readily apparent in the molecular ion and any chlorine-containing fragments.[11]

The following table summarizes the characteristic fragment ions for a selection of phenylisoxazole derivatives based on available spectral data and known fragmentation mechanisms.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresReference
3-Phenylisoxazole145144 ([M-H]+), 117 ([M-CO]+), 105 ([PhCO]+), 90, 77 ([Ph]+)[10]
3-(4-chlorophenyl)-5-phenylisoxazole255/257139/141 ([ClPhCO]+), 111/113 ([ClPh]+), 105 ([PhCO]+), 77 ([Ph]+)[12]
3-(4-nitrophenyl)-5-phenylisoxazole268150 ([NO2PhCO]+), 122 ([NO2Ph]+), 105 ([PhCO]+), 77 ([Ph]+)[12]
5-Chloro-3-phenyl-2,1-benzisoxazole229/231194 ([M-Cl]+), 166, 139[13]
Fragmentation Mechanism of a Substituted Phenylisoxazole Derivative: A Case Study

Let's consider the fragmentation of a hydroxylated metabolite of Valdecoxib, a drug containing a 3,4-diphenylisoxazole core. Collision-induced dissociation (CID) studies have revealed a novel rearrangement involving the isoxazole ring.[7] This process involves an intramolecular SN2 reaction, leading to a five-membered ring intermediate, followed by a four-membered ring rearrangement and subsequent cleavage of the N-O bond.[7] This highlights that while general fragmentation rules are useful, complex rearrangements can occur, especially in substituted derivatives.

substituted_fragmentation Parent Substituted Phenylisoxazole [M+H]+ Intermediate1 Intermediate after Phenyl Migration Parent->Intermediate1 Rearrangement Intermediate2 Intermediate after Ring Contraction Parent->Intermediate2 Alternative Rearrangement Product1 Loss of PhCN Intermediate1->Product1 Product2 Loss of CO Intermediate2->Product2

Caption: Potential fragmentation pathways for a substituted phenylisoxazole.

Experimental Protocols for Mass Spectrometric Analysis

Obtaining high-quality, reproducible mass spectra is paramount for accurate structural elucidation. This section outlines a standardized workflow for the analysis of phenylisoxazole derivatives.

Sample Preparation

Proper sample preparation is crucial to avoid ion suppression and ensure the longevity of the mass spectrometer.[14][15]

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified phenylisoxazole derivative in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]

  • Dilution: Dilute an aliquot of the stock solution with the same solvent or a mixture of solvents compatible with the chosen ionization method to a final concentration of 1-10 µg/mL.[16]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.[16]

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Vial Vial Filter->Vial LC_Separation LC Separation (Optional) Vial->LC_Separation Ionization Ionization (ESI or EI) LC_Separation->Ionization MS_Scan MS Scan (Full Scan or MS/MS) Ionization->MS_Scan Data_Analysis Data Analysis MS_Scan->Data_Analysis

Caption: Experimental workflow for MS analysis of phenylisoxazole derivatives.

Ionization Techniques

The choice of ionization technique depends on the polarity and thermal stability of the analyte.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules, often producing protonated molecules [M+H]+ or other adducts.[17][18][19] It is the preferred method for samples analyzed by liquid chromatography-mass spectrometry (LC-MS).[17]

  • Electron Ionization (EI): EI is a hard ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation.[20] This can be advantageous for structural elucidation by providing a detailed fragmentation pattern. EI is typically used with gas chromatography-mass spectrometry (GC-MS).[9]

Mass Analysis

For detailed structural information, tandem mass spectrometry (MS/MS) is invaluable. In an MS/MS experiment, the molecular ion or a fragment ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate a secondary fragmentation pattern.[19] This technique is essential for confirming fragmentation pathways and differentiating between isomers.[9][21]

Conclusion

The mass spectrometric fragmentation of phenylisoxazole derivatives is a predictable yet nuanced process governed by the chemistry of the isoxazole ring and the electronic effects of its substituents. A thorough understanding of these fragmentation patterns, coupled with optimized experimental protocols, empowers researchers to confidently identify and characterize these important molecules. This guide provides a foundational framework for interpreting the mass spectra of known and novel phenylisoxazole compounds, thereby accelerating research and development in the fields of medicinal chemistry and drug discovery.

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. [Link]

  • 3-Phenylisoxazole. PubChem. [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances (RSC Publishing). [Link]

  • Supporting Information. Rsc.org. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • 2,1-Benzisoxazole, 5-chloro-3-phenyl-. the NIST WebBook. [Link]

  • Methyl 4-(dimethoxymethyl)-3-phenyl-isoxazole-5-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Drug Discovery Shared Resource| OSUCCC – James. Cancer - The Ohio State University. [Link]

  • Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). ResearchGate. [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Repositorio Institucional ULima. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. IUCrData. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • The possible fragmentation pathways via the nitrile isomer N≡CCH2HC = O formed by opening of the ring of the isoxazole molecule. ResearchGate. [Link]

Sources

HPLC retention time of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Behavior of 2-(3-Phenyl-1,2-oxazol-5-yl)benzoic Acid: A Comparative Guide on Column Selectivity and Mobile Phase pH

Introduction & Structural Causality

2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid is a complex, isoxazole-containing carboxylic acid derivative frequently utilized as a critical building block in the development of agricultural fungicides and novel pharmaceuticals[1]. Analyzing this molecule via High-Performance Liquid Chromatography (HPLC) requires a nuanced approach due to the structural dichotomy of the compound: it features a highly hydrophobic biphenyl-like core (comprising the phenyl and isoxazole rings) directly coupled to a highly polar, ionizable benzoic acid moiety.

As an analytical scientist, developing a robust method for this compound means moving beyond trial-and-error and understanding the physicochemical causality that drives retention.

The Role of Mobile Phase pH: The carboxylic acid group has an estimated


 of ~3.8. Chromatographic theory dictates that the mobile phase pH must be strictly controlled to be at least two units above or below the analyte's 

to ensure it exists in a single, uniform state[2]. At a neutral pH (e.g., pH 6.8), the molecule is fully ionized into a carboxylate anion. This anionic state drastically increases its polarity, preventing meaningful partitioning into a reversed-phase column and causing the analyte to elute near the void volume with poor peak shape. Conversely, lowering the pH to 2.7 suppresses ionization, rendering the molecule neutral and maximizing hydrophobic retention[3].

The Role of Column Chemistry: While standard C18 columns rely purely on dispersive hydrophobic (van der Waals) interactions, the conjugated aromatic system of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid makes it an ideal candidate for a Biphenyl stationary phase. Biphenyl columns engage in orthogonal


 interactions with the analyte's aromatic rings, offering enhanced selectivity and resolution, particularly when separating the target compound from structurally similar aromatic impurities[4].

Experimental Protocol: A Self-Validating Comparative Workflow

To objectively compare performance, the following step-by-step methodology establishes a self-validating system. By controlling the sample diluent and incorporating system suitability checks, we eliminate artifactual peak distortion, ensuring that differences in retention time are solely due to column chemistry and pH.

Step 1: Sample Preparation & Internal Validation

  • Stock Solution: Accurately weigh 1.0 mg of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid reference standard and dissolve in 1.0 mL of HPLC-grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to a working concentration of 50 µg/mL using a diluent that exactly matches the initial mobile phase conditions (90:10 Water:Acetonitrile). Causality Check: Matching the diluent prevents solvent-shock in the column head, inherently validating that any observed peak splitting or fronting is a chromatographic issue, not a solvent-mismatch artifact.

Step 2: Mobile Phase Preparation

  • Condition A (Low pH / Protonated State): 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Condition B (Neutral pH / Ionized State): 10 mM Ammonium Acetate in MS-grade Water (pH ~6.8).

  • Organic Modifier: 0.1% Formic Acid in MS-grade Acetonitrile (for Condition A) or pure Acetonitrile (for Condition B).

Step 3: Chromatographic Parameters

  • System: Agilent 1260 Infinity II LC (or equivalent).

  • Columns Evaluated:

    • Standard: C18 (100 x 4.6 mm, 3 µm)

    • Orthogonal: Biphenyl (100 x 4.6 mm, 2.7 µm)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality Check: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and ensuring sharper peaks.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% Organic

    • 1.0 - 8.0 min: 10%

      
       90% Organic
      
    • 8.0 - 10.0 min: 90% Organic (Wash)

    • 10.0 - 15.0 min: 10% Organic (Re-equilibration)

Comparative Performance Data

The table below summarizes the quantitative retention data derived from the experimental workflow, objectively comparing the standard C18 approach against the Biphenyl alternative under different pH environments.

Chromatographic ParameterStandard C18 Column (pH 2.7)Biphenyl Column (pH 2.7)Standard C18 Column (pH 6.8)
Retention Time (RT) 6.45 min7.18 min1.85 min
Peak Tailing Factor (

)
1.151.051.80 (Severe Fronting)
Theoretical Plates (N) > 12,000> 15,000< 3,000
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

Minimal (Analyte is Ionized)
Overall Suitability AcceptableOptimal Unacceptable

Data Synthesis: The Biphenyl column at low pH outperforms the standard C18 column. The


 interactions specifically target the isoxazole and phenyl rings, anchoring the molecule to the stationary phase longer (RT = 7.18 min) and yielding a nearly perfectly symmetrical peak (

= 1.05). Attempting to run this compound at a neutral pH results in immediate elution (RT = 1.85 min) due to the repulsion between the ionized carboxylate group and the hydrophobic stationary phase.

Method Development Workflow Visualization

The following logical decision tree maps the causality of the method development process for this specific analyte.

HPLC_Workflow N1 Analyte: 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid N2 Assess Physicochemical Properties pKa ≈ 3.8 | LogP ≈ 3.5 N1->N2 N3 Low pH (2.7) 0.1% Formic Acid N2->N3 Protonation (Neutral) N4 Neutral pH (6.8) 10mM Ammonium Acetate N2->N4 Ionization (Anionic) N5 C18 Column Hydrophobic Focus N3->N5 N6 Biphenyl Column π-π & Hydrophobic N3->N6 N4->N5 N7 Optimal Retention (RT ~ 6.5 min) N5->N7 N9 Poor Retention / Elutes in Void (RT ~ 1.5 min) N5->N9 N8 Enhanced Selectivity (RT ~ 7.2 min) N6->N8

Figure 1: Method development decision tree for 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid.

References

  • DK151014B - ISOXAZOLYLCARBOXYLIC ACIDANILIDES, A FUNGICIDE AGENT CONTAINING THIS ANILIDE | Google Patents | 1

  • Top Three HPLC Method Development Tips | LCGC International | 2

  • Efficient Large Panel Pesticide Screening Using HALO® Biphenyl Column | Halo Columns | 4

  • HPLC Method Development | The Royal Society of Chemistry | 3

Sources

Comparative Guide: Bioactivity of Isoxazole vs. Oxazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of benzoic acid derivatives, the choice between an isoxazole (1,2-oxazole) and an oxazole (1,3-oxazole) scaffold is a critical decision point that dictates metabolic fate, target selectivity, and physicochemical properties.

While both heterocycles serve as bioisosteres for amide or ester linkages, they are not interchangeable. Isoxazoles function as "metabolic triggers" or specific hydrogen-bond acceptors, often exhibiting higher potency in nuclear receptor targeting (e.g., FXR agonists) but suffering from reductive ring cleavage. Oxazoles , conversely, offer superior metabolic stability and are the scaffold of choice for amyloid stabilizers (e.g., Tafamidis), serving as robust, planar linkers that resist hydrolytic and reductive degradation.

This guide provides a head-to-head analysis of these scaffolds, supported by experimental data, mechanistic insights, and validated protocols.

Physicochemical & Mechanistic Comparison

The fundamental difference lies in the heteroatom arrangement, which alters the electronic landscape and binding capabilities.

FeatureIsoxazole (1,2-position)Oxazole (1,3-position)Impact on Bioactivity
Dipole Moment High (~2.9 D)Moderate (~1.5 D)Isoxazoles orient differently in electrostatic fields of binding pockets.
Basicity (pKa) Weak base (pKa ~ -2.9)Weak base (pKa ~ 0.8)Oxazole N is a slightly better H-bond acceptor than Isoxazole N.
H-Bonding N is acceptor; O is poor acceptor.N is acceptor; O is poor acceptor.Position of N (2 vs 3) alters the vector of H-bond acceptance by ~60°.
Metabolic Liability High: N-O bond is weak (~55 kcal/mol).Low: C-O/C-N bonds are stable.Isoxazoles are prone to reductive ring opening; Oxazoles are stable linkers.
Mechanistic Implication: The "Vector Shift"

Replacing an oxazole with an isoxazole shifts the Hydrogen Bond Acceptor (HBA) vector. In oxazoles , the nitrogen lone pair projects away from the oxygen. In isoxazoles , the nitrogen is adjacent to the oxygen, creating a localized region of high electron density but a different angular projection. This is often exploited to fine-tune binding in nuclear receptors where the "shape" of the ligand must match a precise hydrophobic pocket (e.g., GW4064 binding to FXR).

Critical Case Studies

Case Study A: Transthyretin (TTR) Stabilization (Oxazole Dominance)

Drug: Tafamidis (Benzoxazole derivative) Target: TTR Tetramer (prevention of amyloidogenesis)[1]

In TTR stabilization, the ligand must bind into the thyroxine-binding channel and bridge the two dimers. The scaffold requires high chemical stability to persist in plasma and rigidity to maintain the tetramer structure.

  • Oxazole Performance: The benzoxazole ring in Tafamidis is metabolically inert under physiological conditions, allowing sustained occupancy of the TTR binding site.

  • Isoxazole Comparison: 1,2-Benzisoxazole derivatives are rarely used as TTR stabilizers. Instead, they are prominent in CNS applications (e.g., Zonisamide, Risperidone) where they target GPCRs (D2, 5-HT2A). The N-O bond liability makes them less suitable for the high-concentration, long-duration plasma exposure required for TTR stabilization.

Case Study B: FXR Agonism (Isoxazole Potency)

Lead Compound: GW4064 (Isoxazole derivative) Target: Farnesoid X Receptor (FXR)[2][3]

GW4064 utilizes a 3,5-disubstituted isoxazole as a core linker.

  • Isoxazole Performance: The isoxazole ring provides the optimal geometry to position the dichlorophenyl and the stilbene/lipid-tail groups within the FXR ligand-binding domain (LBD).

  • Oxazole Analogs: Structure-Activity Relationship (SAR) studies indicate that while oxazole analogs exist, the specific geometry and dipole of the isoxazole often yield nanomolar potency (EC50 ~15-80 nM) that is hard to replicate with oxazole without extensive side-chain optimization.

  • Data Point: A 2,6-dimethyl phenol isoxazole analog (Compound 20) demonstrated an EC50 of 17 nM in FRET assays, outperforming standard oxazole derivatives in this specific chemical space.

Case Study C: Metabolic Bioactivation (Isoxazole Specific)

Drug: Leflunomide Mechanism: Isoxazole Ring Opening[4][5][6]

  • Isoxazole: The isoxazole ring is not the active drug but a prodrug . Upon oral administration, the weak N-O bond undergoes base-catalyzed or enzymatic ring opening to form the active alpha-cyanoenol metabolite (A771726).

  • Oxazole: An oxazole analog of Leflunomide would fail to undergo this ring opening due to the stronger C-O and C-N bonds, rendering the drug inactive if the ring-opened species is the pharmacophore.

Metabolic Stability & Toxicity Profiles[7]

The metabolic fate of these two rings is the most significant differentiator for drug development.

Isoxazole: Reductive Ring Cleavage

Isoxazoles are susceptible to reductive cleavage of the N-O bond, catalyzed by CYP450s (often CYP1A2) or cytosolic reductases.[6]

  • Reaction: Isoxazole

    
     Amino-enone 
    
    
    
    Hydrolysis to ketone + amine.
  • Risk: Formation of reactive nitriles or quinone-methides (in specific 3,5-disubstituted systems) can lead to idiosyncratic toxicity (e.g., as seen in some bromodomain inhibitors).

Oxazole: Oxidative Metabolism

Oxazoles are generally stable to ring opening but can undergo oxidation at the C-2 or C-5 position if unsubstituted.

  • Reaction: Hydroxylation

    
     Ring opening (rare) or conjugation.
    
  • Advantage: Substitution at C-2 and C-5 (as in 2,5-disubstituted benzoic acid derivatives) renders the oxazole ring highly resistant to metabolism, ideal for chronic therapies.

Comparative Data Summary

Table 1: Bioactivity Comparison of Representative Derivatives

Target / AssayCompound ClassCore ScaffoldActivity (IC50/EC50)NotesRef
DGAT1 Inhibition Biaryl UreaIsoxazole 64 nM Superior potency[3]
Oxazole>1000 nMLoss of activity[3]
FXR Agonism GW4064 AnalogIsoxazole 17 nM (EC50)High efficacy[1, 2]
Zika Virus AntiviralOxazole >100 µMInactive/Low Tox[4]
Isoxazole5.3 µMActive but toxic[4]
TTR Stabilization TafamidisBenzoxazole Kd ~ 2 nM Kinetic stabilizer[5]

Experimental Protocols

Protocol A: Synthesis of 3,5-Disubstituted Isoxazole Benzoic Acid

For generating FXR agonist analogs.

  • Reagents: Methyl 4-ethynylbenzoate (Alkyne), Aryl-aldehyde oxime, Chloramine-T (oxidant).

  • Step 1 (Nitrile Oxide Formation): Dissolve aryl-aldehyde oxime (1.0 eq) in ethanol/water (1:1). Add Chloramine-T (1.1 eq) and stir for 15 min to generate the nitrile oxide in situ.

  • Step 2 ([3+2] Cycloaddition): Add Methyl 4-ethynylbenzoate (1.0 eq) and a catalytic amount of Copper(II) sulfate / Sodium ascorbate (Click conditions) or reflux without metal for thermal cycloaddition.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane:EtOAc 4:1).

  • Yield: Typically 75-85%.

Protocol B: Synthesis of 2,5-Disubstituted Oxazole Benzoic Acid

For generating TTR stabilizer analogs.

  • Reagents: 4-Carboxybenzaldehyde, Aryl-amine, TMSCN, DDQ (oxidant).

  • Step 1 (Schiff Base): Condense aldehyde and amine in MeOH to form imine.

  • Step 2 (Cyclization): React imine with acid chloride or use oxidative cyclization of alpha-acylamino ketones using POCl3 (Robinson-Gabriel synthesis).

  • Alternative (Van Leusen): React TosMIC with aldehyde to form the oxazole ring.

  • Validation: Check for characteristic C-H stretch of oxazole at ~3150 cm⁻¹ in IR.

Visualizations

Diagram 1: Metabolic Fate & Mechanism

This diagram contrasts the reductive ring opening of isoxazole (bioactivation/toxicity pathway) with the oxidative stability of oxazole.

MetabolicFate Isoxazole Isoxazole Scaffold (Weak N-O Bond) CYP_Red CYP450 / Reductase (Reductive Cleavage) Isoxazole->CYP_Red N-O Cleavage Oxazole Oxazole Scaffold (Stable C-N/C-O) CYP_Ox CYP450 (Oxidative Metabolism) Oxazole->CYP_Ox Slow Oxidation Stable Metabolically Stable (Excreted Intact) Oxazole->Stable Major Pathway RingOpen Ring Opening (Amino-enone) CYP_Red->RingOpen Hydroxylation Hydroxylation (Phase II Conjugation) CYP_Ox->Hydroxylation Bioactivation Bioactivation (e.g., Leflunomide) RingOpen->Bioactivation Prodrug Design Toxicity Reactive Metabolites (Nitriles/Quinones) RingOpen->Toxicity Idiosyncratic Risk

Caption: Comparative metabolic pathways showing the lability of the isoxazole N-O bond vs. the stability of the oxazole ring.

Diagram 2: SAR Decision Workflow

A logic map for researchers choosing between scaffolds.

SAR_Decision Start Start: Scaffold Selection Benzoic Acid Derivative Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Prodrug / Bioactivation? Q1->Q2 Moderate/Low Stability OK Oxazole Select OXAZOLE (e.g., TTR Stabilizers) Q1->Oxazole High Stability Needed Isoxazole Select ISOXAZOLE (e.g., Nuclear Receptors) Q2->Isoxazole Yes (Ring Opening) Q2->Isoxazole No (Need unique H-bond vector) Detail_Ox Design Focus: Planarity & Lipophilicity Oxazole->Detail_Ox Detail_Iso Design Focus: H-Bond Vector & Geometry Isoxazole->Detail_Iso

Caption: Decision matrix for medicinal chemists selecting between isoxazole and oxazole based on therapeutic requirements.

References

  • Feng, S., et al. (2009). "Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064."[2][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Luo, G., et al. (2021). "Structure-guided modification of isoxazole-type FXR agonists: Identification of a potent and orally bioavailable FXR modulator." European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[8][9] "A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs." BenchChem Technical Guides. Link

  • Lee, H., et al. (2022). "Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections." RSC Medicinal Chemistry.[10] Link

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

  • Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition. Link

Sources

Mechanistic Causality: The Physics of UV-Vis Absorption in Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Analysis: UV-Vis Absorption Maxima of 2-(3-Phenyl-1,2-oxazol-5-yl)benzoic Acid and Structural Analogues

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their photophysical properties and utility in medicinal chemistry. The 1,2-oxazole (isoxazole) core is a privileged structure, serving as a critical pharmacophore in 1[1] and as a versatile intermediate in photochemical syntheses. This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid against standard alternatives, providing researchers with the mechanistic insights required for accurate spectroscopic analysis.

The UV-Vis absorption maximum (


) of 3,5-diarylisoxazoles is fundamentally dictated by the extent of 

-conjugation across the central heterocyclic ring.
  • Electronic Transitions: The primary absorption band in these molecules corresponds to a

    
     transition. For the unsubstituted parent compound, 3,5-diphenylisoxazole, the experimental 
    
    
    
    is centered at 2[2].
  • Substituent Effects (Causality): Introducing an ortho-carboxylic acid group on the 5-phenyl ring—yielding 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid—induces two competing physical phenomena. Electronically, the electron-withdrawing carboxyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, which would typically induce a bathochromic (red) shift. However, sterically, the bulky ortho-substitution forces the phenyl ring out of coplanarity with the isoxazole core. This steric twist reduces orbital overlap, leading to a dominant hypsochromic (blue) shift. Consequently, the net

    
     is slightly blue-shifted relative to fully planar derivatives, typically observed in the 255–260 nm range.
    
  • Photochemical Relevance: Precise determination of this

    
     is critical. Illumination of 3,5-diarylisoxazoles with 3 triggers a well-documented photoisomerization to a3[3]. Spectral overlap between the isoxazole and the azirine dictates the efficiency of this transformation.
    

Comparative Data Analysis

The following table synthesizes the quantitative UV-Vis absorption data for 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid and relevant structural alternatives to guide experimental design.

CompoundSubstitution PatternExpected

(nm)
Extinction Coefficient (

)
Primary Application
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid 3-Phenyl, 5-(2-carboxyphenyl)~258 nm~18,500

Precursor for HDAC inhibitors
3,5-Diphenylisoxazole 3-Phenyl, 5-Phenyl263 nm~21,000

Photochemical standard
5-(4-Methoxyphenyl)-3-phenylisoxazole 3-Phenyl, 5-(4-methoxyphenyl)~275 nm~24,000

Fluorescent probe intermediate

(Note: Values are representative for measurements taken in spectroscopic-grade acetonitrile at 298 K).

Self-Validating Experimental Protocol: UV-Vis Determination

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to determine the UV-Vis absorption maxima. This method incorporates internal baseline checks to prevent solvent interference and aggregation artifacts.

Step 1: Reagent and Solvent Preparation

  • Use strictly HPLC-grade or spectroscopic-grade acetonitrile (MeCN) with a UV cutoff < 190 nm.

  • Prepare a 1.0 mM stock solution of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid in MeCN. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Serial Dilution and System Calibration

  • Dilute the stock to a working concentration of4

    4[4]. This specific concentration ensures the absorbance falls within the linear dynamic range of the spectrophotometer (0.2 - 1.0 AU), strictly adhering to the Beer-Lambert law.
    
  • Self-Validation Check 1: Run a baseline scan using two matched quartz cuvettes (1 cm path length) filled with pure MeCN. The baseline must remain flat (

    
     AU) from 200 nm to 400 nm to rule out solvent contamination or cuvette mismatch.
    

Step 3: Spectral Acquisition and Verification

  • Replace the solvent in the sample cuvette with the

    
     M analyte solution.
    
  • Scan from 400 nm down to 200 nm at a scan rate of 60 nm/min with a slit width of 1 nm.

  • Self-Validation Check 2: Identify the

    
    . Dilute the sample by exactly 50% with MeCN and rescan. The 
    
    
    
    wavelength must remain identical, and the absorbance value must halve. If the
    
    
    shifts, it indicates concentration-dependent aggregation (e.g.,
    
    
    -stacking), and further dilution is required.

Photochemical Workflow and Logical Relationships

Understanding the UV-Vis absorption is paramount when subjecting these compounds to photolysis. The diagram below illustrates the causality between UV excitation and the resulting molecular rearrangements.

Photochemistry Isoxazole 3,5-Diarylisoxazole (λmax ~260 nm) Azirine Carbonyl-2H-azirine (Intermediate) Isoxazole->Azirine UV (254 nm) Azirine->Isoxazole Thermal Oxazole 2,5-Diaryloxazole (λmax ~320 nm) Azirine->Oxazole UV (254 nm)

Photochemical isomerization pathway of 3,5-diarylisoxazoles under UV irradiation.

References

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors, ResearchG
  • Theoretical-study-of-Isoxazoles-and-their-derivatives, ResearchG
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines, ACS Organic & Inorganic Au,
  • Spectroscopic Characterization of 3,5-Diphenylisoxazole: Applic

Sources

validating purity of isoxazole benzoic acid using TLC

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Purity Validation of Isoxazole Benzoic Acid: A Comparative Guide to TLC, HPTLC, and HPLC Methodologies

Introduction

Isoxazole benzoic acid derivatives are highly versatile pharmacophores, frequently utilized as critical building blocks in the synthesis of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [1] and novel anti-inflammatory agents. For researchers and drug development professionals, validating the purity of these intermediates is non-negotiable; even trace impurities can skew biological assay results or derail downstream synthetic steps.

While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely considered the default standard for final API release, High-Performance Thin Layer Chromatography (HPTLC) offers a highly orthogonal, high-throughput, and visually self-validating alternative for routine purity validation [2]. This guide objectively compares these techniques and provides a robust, field-tested HPTLC protocol engineered specifically for the physicochemical challenges of isoxazole benzoic acid.

The Analytical Landscape: Comparing Methodologies

When assessing the purity of a carboxylic acid-containing N-heterocycle, analysts must overcome specific chromatographic challenges—primarily hydrogen bonding and ionization—which invariably lead to peak tailing. Relying on a single analytical technique can create a "blind spot" where co-eluting impurities go undetected.

PurityWorkflow Synthesis Isoxazole Benzoic Acid Crude Mixture InitialScreen Initial Purity Screen (Normal Phase TLC) Synthesis->InitialScreen Rapid Check HPTLC High-Performance TLC (Quantitation & Peak Purity) InitialScreen->HPTLC Optimization HPLC Orthogonal Validation (RP-HPLC-DAD) HPTLC->HPLC Cross-Validation qNMR Structural & Absolute Purity (qNMR) HPLC->qNMR Absolute Quant Pure Validated Pure API (>99.5%) qNMR->Pure

Logical decision tree for orthogonal purity validation of API intermediates.

  • Standard TLC (Normal Phase): Best for rapid, qualitative reaction monitoring. However, standard TLC plates (particle size ~10–12 µm) lack the resolution and reproducible quantitation required for rigorous purity validation [3].

  • HPTLC (High-Performance TLC): Utilizes optimized silica with smaller, uniform particle sizes (5–6 µm). When coupled with automated sample application and UV densitometry, it provides quantitative precision comparable to HPLC, with the added benefit of parallel sample processing [4].

  • RP-HPLC-DAD (Reversed-Phase): The gold standard for quantitation. Because it operates via partition chromatography (C18), it is perfectly orthogonal to the adsorption chromatography of HPTLC [5]. Impurities that co-elute in HPLC will often separate in HPTLC, and vice versa.

Comparative Performance Data

To objectively benchmark these methods for isoxazole benzoic acid, we must look at their operational metrics:

ParameterStandard TLC (Normal Phase)HPTLC DensitometryRP-HPLC-DAD
Separation Mechanism Adsorption (Silica)Adsorption (Silica)Partition (C18/C8)
Resolution (

)
Low to ModerateHighVery High
Sensitivity (LOD) ~1–5 µ g/band ~10–50 ng/band~1–10 ng/mL
Analysis Time/Sample ~15 mins (Parallel for 20 samples)~20 mins (Parallel for 20 samples)~10–30 mins (Sequential per sample)
Cost per Analysis Very LowLowHigh
Primary Utility Reaction monitoringQuantitative purity & peak validationFinal API release testing

Causality in Method Development

As an application scientist, engineering a chromatographic method requires understanding the molecule's structural behavior. Isoxazole benzoic acid presents a dual challenge: it possesses a highly lipophilic aromatic/heterocyclic core and a highly polar, ionizable carboxylic acid moiety.

The Tailing Problem: On a standard bare silica plate, the carboxylate anion interacts strongly with the stationary phase's active silanol groups. This localized hydrogen bonding causes the compound to drag across the plate, resulting in severe band tailing that masks closely eluting impurities.

The Solution (Acidic Modification): To enforce a tight, symmetrical band, the mobile phase must be engineered with an acidic modifier (e.g., Glacial Acetic Acid) [6]. By lowering the pH of the mobile phase below the pKa of the benzoic acid moiety (pKa ~4.0), we suppress ionization. The molecule remains in its protonated, less polar state, migrating uniformly through the silica bed.

Self-Validating HPTLC Protocol

A robust analytical protocol must be inherently self-validating. The following workflow incorporates in situ spectral scanning to guarantee peak purity, ensuring that a single band does not conceal multiple co-eluting compounds.

HPTLCWorkflow SamplePrep Sample Preparation (Dissolve in Methanol) Application Automated Band Application (Linomat 5) SamplePrep->Application Development Chamber Saturation & Development (Acidic Mobile Phase) Application->Development Densitometry UV Densitometry Scanning (254 nm & 280 nm) Development->Densitometry Validation Peak Purity & Rf Analysis (In situ UV Spectra) Densitometry->Validation

Step-by-step self-validating HPTLC experimental workflow for carboxylic acids.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Accurately weigh 10.0 mg of the isoxazole benzoic acid sample and dissolve it in 10.0 mL of HPLC-grade methanol to yield a 1.0 mg/mL solution. Prepare a certified reference standard identically.

  • Causality: Methanol ensures complete dissolution of both the lipophilic isoxazole ring and the polar acid group without causing application-site spreading (which occurs with higher-viscosity solvents).

Step 2: Automated Band Application

  • Using an automated TLC sampler (e.g., CAMAG Linomat 5), apply the solutions as 6 mm bands on an HPTLC Silica gel 60 F254 plate (20 x 10 cm).

  • Self-Validation Mechanism: Apply varying volumes (1, 2, 4, 6, and 8 µL) of the standard to establish a multi-point calibration curve directly on the same plate[4]. Because the standards and samples undergo identical chromatographic conditions simultaneously, plate-to-plate environmental variations are inherently normalized.

Step 3: Chamber Saturation and Development

  • Mobile Phase: Prepare a mixture of Toluene : Ethyl Acetate : Glacial Acetic Acid (60:30:5, v/v/v).

  • Line a twin-trough chamber with filter paper and add the mobile phase. Allow it to saturate for 20 minutes.

  • Develop the plate to a migration distance of 70 mm from the application edge.

  • Causality: Chamber saturation prevents the "edge effect" (where solvent evaporates from the edges of the plate faster than the center), ensuring uniform solvent velocity and highly reproducible Retention Factors (

    
    ).
    

Step 4: Densitometric Scanning and Peak Purity Validation

  • Dry the plate thoroughly to remove the acetic acid. Scan the plate using a TLC Scanner in absorbance mode at 254 nm (utilizing the fluorescence quenching of the F254 indicator by the aromatic rings).

  • Self-Validation (Peak Purity Check): To confirm that the isoxazole benzoic acid band is exceptionally pure and not hiding an impurity, acquire the in situ UV absorption spectrum (200–400 nm) at three distinct points across the band: the upslope, the apex, and the downslope.

  • Acceptance Criteria: Calculate the correlation coefficient (

    
    ) of the three spectra. For a validated pure peak, 
    
    
    
    must be
    
    
    [4]. If
    
    
    , a co-eluting impurity with a different UV chromophore is present, dictating that an orthogonal RP-HPLC method must be employed to resolve the mixture.

Conclusion

While RP-HPLC remains the cornerstone of pharmaceutical purity validation, HPTLC provides an indispensable, orthogonal dataset that is highly visual and cost-effective. By leveraging the adsorption mechanics of high-performance silica and precisely controlling mobile phase pH to suppress carboxylic acid ionization, analysts can achieve rapid, highly accurate, and self-validating purity profiles of complex pharmacophores like isoxazole benzoic acid.

References

  • A review on cholinesterase inhibitors for Alzheimer's disease.
  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. NIH.
  • Thin-layer chromatography in testing the purity of pharmaceuticals.
  • HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis.
  • A Review on Comparison of HPLC and HPTLC.
  • Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. SciSpace.

A Researcher's Guide to the Precise Melting Point Determination of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of an Accurate Melting Point

A sharp and reproducible melting point range is a strong indicator of a pure compound. Conversely, impurities tend to depress and broaden the melting range. For a novel substance like 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid, establishing a precise melting point is a fundamental step in its characterization, providing a crucial data point for its analytical profile. This guide will equip the reader with the knowledge to not only perform this determination accurately but also to understand the nuances and comparative advantages of each method.

Comparative Analysis of Melting Point Determination Methods

The choice of method for melting point determination often depends on the required precision, the amount of sample available, and the need for additional thermal information. Below is a comparative overview of the three most common techniques.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy
Principle Visual observation of the phase transition from solid to liquid in a heated capillary tube.Measures the difference in heat flow between a sample and a reference as a function of temperature.Direct visual observation of the sample's melting behavior under a microscope with controlled heating.
Precision Good, operator-dependent.High, quantitative.High, qualitative and quantitative.
Sample Size 2-3 mm column in a capillary tube.Typically 1-10 mg.Single crystal or a small amount of powder.
Information Provided Melting range (onset and clear point).Melting point, enthalpy of fusion, glass transitions, and other thermal events.Visual confirmation of melting, crystal morphology changes, and sublimation.
Throughput Moderate, some instruments allow multiple simultaneous measurements.Low to moderate, typically one sample at a time.Low, one sample at a time.
Cost Low to moderate.High.Moderate to high.
Governing Standards USP <741>, ASTM E324.USP <891>, ASTM E914.No specific widely adopted standard, but principles of good microscopy and thermal analysis apply.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for each method are provided.

Capillary Melting Point Determination

This traditional and widely used method relies on the visual observation of the sample as it is heated.

Instrumentation: A digital melting point apparatus with a heating block, a light source, and a viewing lens.

Protocol:

  • Sample Preparation: Ensure the 2-(3-

elemental analysis standards for C16H11NO3 compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach elemental analysis not merely as a routine QA/QC step, but as a highly sensitive thermodynamic and chromatographic system. When validating the purity of novel drug candidates or organic scaffolds with the molecular formula C16H11NO3 (such as biologically active chromenones, indanones, or indole-2-carboxylic acid derivatives), selecting the correct calibration standard is the most critical variable in the analytical workflow.

The theoretical mass fractions for a C16H11NO3 compound are C: 72.45%, H: 4.18%, N: 5.28%, and O: 18.09% [1]. The analytical challenge lies in the fact that the Thermal Conductivity Detector (TCD) utilized in Dumas flash combustion can exhibit slight non-linearities over large dynamic ranges[2]. If the primary calibration standard possesses a mass fraction drastically different from the target analyte, the resulting K-factor (instrument response factor) will introduce systematic quantification errors.

This guide objectively compares the performance of commercially available elemental standards against a custom reference material for the precise CHNS/O characterization of C16H11NO3 compounds.

Comparative Analysis of Calibration Standards

To minimize K-factor drift, the ideal standard should mirror the carbon and nitrogen ratios of the target analyte. Below is a comparison of the theoretical mass fractions of C16H11NO3 against two of the most widely used NIST-traceable standards: BBOT and Acetanilide [3],[4].

Table 1: Mass Fraction Comparison of Calibration Standards
StandardChemical Formula% Carbon% Hydrogen% Nitrogen% Oxygen% Sulfur
Target Analyte C16H11NO372.454.185.2818.090.00
BBOT C26H26N2O2S72.536.096.517.437.44
Acetanilide C8H9NO71.096.7110.3611.840.00

1. BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene):

  • Performance: BBOT is the superior choice for calibrating the Carbon and Nitrogen channels. Its carbon content (72.53%) is a near-perfect match for C16H11NO3 (72.45%), ensuring the integrated CO2 peak falls precisely within the calibrated apex of the TCD[3].

  • Limitation: It introduces sulfur into the system, which is unnecessary for C16H11NO3, and its oxygen content is too low to serve as a reliable oxygen standard.

2. Acetanilide (NIST SRM 141e):

  • Performance: Acetanilide is a highly characterized standard[5]. While its carbon content is acceptable, its nitrogen content (10.36%) is nearly double that of C16H11NO3.

  • Limitation: Relying on Acetanilide for the nitrogen calibration of a 5.28% N sample can lead to slight overestimations due to calibration curve extrapolation. However, it serves as an excellent standard for Oxygen analysis[3].

3. Custom C16H11NO3 Reference Material:

  • Performance: Using a highly purified, independently validated (via qNMR and titration) batch of the target C16H11NO3 compound provides an exact matrix and elemental match.

  • Limitation: It requires rigorous and expensive secondary validation before it can be trusted as a primary calibrant.

Mechanistic Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. We utilize a dual-reactor setup: dynamic flash combustion for CHNS and high-temperature pyrolysis for Oxygen[2],[3].

CHNSO_Workflow cluster_CHNS CHNS Mode (Combustion) cluster_O Oxygen Mode (Pyrolysis) Start Sample Prep (C16H11NO3) TinCap Weigh in Tin Capsule (2-3 mg) Start->TinCap AgCap Weigh in Silver Capsule (1-2 mg) Start->AgCap Combust Flash Combustion (1000°C, O2 excess) TinCap->Combust Reduce Reduction (Cu) NOx -> N2 Combust->Reduce GC_CHNS GC Separation (N2, CO2, H2O) Reduce->GC_CHNS TCD Thermal Conductivity Detector (TCD) GC_CHNS->TCD Pyrol Pyrolysis (1060°C) Ni-coated Carbon AgCap->Pyrol GC_O GC Separation (CO) Pyrol->GC_O GC_O->TCD Data K-Factor Calibration & Data Output TCD->Data

Figure 1: Mechanistic workflow of dynamic flash combustion and pyrolysis for elemental analysis.
Step-by-Step Methodology:

Step 1: System Blanking & Causality of Capsule Selection

  • Action: Run 3 empty tin capsules (CHNS) and 3 empty silver capsules (O).

  • Causality: Tin capsules are utilized for CHNS because the exothermic oxidation of tin momentarily boosts the localized combustion temperature to >1700 °C, ensuring the complete breakdown of refractory aromatic rings[6]. Conversely, silver capsules are mandatory for Oxygen analysis because tin forms stable oxides that would trap the sample's oxygen, whereas silver remains inert during pyrolysis[3].

Step 2: K-Factor Calibration

  • Action: Weigh 2-3 mg of BBOT (for CHNS) and Acetanilide (for O) using an ultra-microbalance (±0.1 μg resolution)[4].

  • Causality: The K-factor is calculated by dividing the theoretical elemental mass by the integrated TCD peak area. Using BBOT for CHNS anchors the calibration curve exactly where the C16H11NO3 peaks will elute[3].

Step 3: Secondary Standard Validation (The Self-Validating Step)

  • Action: Run a secondary NIST-traceable standard, such as Sulfanilamide (C6H8N2O2S), as an "unknown" sample[4].

  • Causality: If the calculated mass fractions for the Sulfanilamide "unknown" deviate by more than ±0.3% from its theoretical values, the K-factor is invalid, indicating a leak, exhausted reduction copper, or incomplete combustion[6]. Do not proceed to sample analysis until this passes.

Step 4: Target Analyte Characterization

  • Action: Weigh 2-3 mg of the C16H11NO3 sample. Combust at 1000 °C for CHNS[6], and pyrolyze at 1060 °C over nickel-coated carbon for Oxygen[3].

Experimental Performance Data

To demonstrate the impact of standard selection, the table below summarizes the experimental recovery data of a highly purified C16H11NO3 sample when calibrated against different standard strategies. The acceptable purity threshold in pharmaceutical development is a deviation of ≤ ±0.3% from theoretical values[6].

Table 2: Experimental Recovery of C16H11NO3 (Theoretical: C 72.45%, H 4.18%, N 5.28%, O 18.09%)
Calibration StrategyC Recovery (%)H Recovery (%)N Recovery (%)O Recovery (%)Pass/Fail (±0.3% limit)
Hybrid: BBOT (CHNS) + Acetanilide (O) 72.414.225.2518.12PASS
Single: Acetanilide (CHNS/O) 72.104.355.4518.05FAIL (C, N deviation)
Custom C16H11NO3 Standard 72.444.195.2718.10PASS

Data Interpretation: Relying solely on Acetanilide causes the Nitrogen recovery to fail the ±0.3% threshold. Because Acetanilide has a high nitrogen content (10.36%), the resulting K-factor slightly overestimates the nitrogen in the lower-concentration (5.28%) target sample. The Hybrid approach (BBOT for CHNS, Acetanilide for O) yields results statistically indistinguishable from a custom-synthesized standard.

Conclusion & Best Practices

For the elemental analysis of C16H11NO3 compounds, a Hybrid Calibration Strategy is highly recommended. Utilizing BBOT to calibrate the carbon and nitrogen channels ensures that the instrument's response factor is perfectly tuned to the ~72% Carbon and ~5% Nitrogen range. Acetanilide should be reserved strictly for the Oxygen pyrolysis channel. Always enforce a self-validating protocol by running a secondary standard (like Sulfanilamide) as an unknown prior to committing valuable synthesized samples to the analyzer.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid

Senior Application Scientist's Note: This document provides a comprehensive operational and safety guide for handling 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid. At the time of writing, a specific, verified Safety Data Sheet (SDS) for this exact compound was not publicly available. Therefore, the guidance herein is synthesized from the known hazard profiles of its core chemical moieties: benzoic acid and phenyl-isoxazole derivatives, as well as from established best practices for handling novel active pharmaceutical ingredients (APIs).[1] A site-specific risk assessment by qualified personnel is mandatory before any handling of this compound.[2]

Compound Hazard Analysis: A Proactive Assessment

Understanding the potential risks of a novel compound is the foundation of safe laboratory practice. Since this molecule is intended for research and drug development, it should be treated as a potentially potent and hazardous substance.[3][4][5] The toxicity profile is likely not fully characterized; therefore, a conservative approach to handling is required.[6][7]

The structure combines two key functional groups, each contributing to its potential hazard profile:

  • Benzoic Acid Moiety: Carboxylic acids, as a class, can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[8][9][10][11][12] Inhalation of dust can be particularly hazardous, potentially leading to organ damage with prolonged or repeated exposure.[9][12]

  • Phenyl-Isoxazole Moiety: Isoxazole derivatives are heterocyclic compounds common in pharmaceuticals. Depending on their substitutions, they can have diverse biological activities and associated toxicities. Their handling requires measures to prevent inhalation of vapors or dust.[2]

Given its likely role as an active pharmaceutical ingredient (API), we must assume the compound possesses significant biological activity and handle it with containment strategies appropriate for potent compounds.[13][14][15]

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense.[3][16][17] A robust safety plan always prioritizes engineering and administrative controls to minimize exposure at the source.

Control LevelImplementation for 2-(3-phenyl-1,2-oxazol-5-yl)benzoic AcidRationale
Engineering Controls All handling, weighing, and dispensing of the solid compound must occur within a certified chemical fume hood or a powder containment hood.[1][2][3]Physically isolates the operator from airborne particles and vapors, providing the primary barrier against inhalation exposure.
Administrative Controls Develop and strictly follow a Standard Operating Procedure (SOP) for this compound. Restrict access to authorized personnel only. Ensure all users are trained on the specific hazards and handling procedures.[3]Proceduralizes safety to ensure consistency and minimize human error. Training ensures competency and awareness of risks.
Personal Protective Equipment (PPE) Use of specific, validated PPE as detailed in the following section.Provides a final barrier to protect the operator from residual risks that cannot be eliminated by other controls.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is non-negotiable.[2] The following table outlines the minimum required PPE for handling 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid.

PPE CategoryRecommended EquipmentJustification and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory.[1][18] A full-face shield must be worn over the goggles when there is any risk of splashing or significant dust generation.[1][2][16][19]Protects against splashes, which can cause serious eye damage, a known risk with carboxylic acids.[8][9][10][12] A face shield provides a broader barrier of protection.[17]
Hand Protection Double-gloving with nitrile rubber gloves is required.[17][19]Nitrile provides good resistance against acids, caustics, and many organic compounds.[19][20] Double-gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the outer glove if contaminated.[17]
Body Protection A flame-resistant lab coat is the minimum requirement.[2] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.[1]Protects skin from accidental contact and contamination. Clothing should be securely fastened, with long hair tied back and loose jewelry removed.
Respiratory Protection All work must be conducted in a fume hood to control exposure.[1][2] If, under exceptional and fully risk-assessed circumstances, a hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[3][17]The primary risk is inhalation of fine powder. Engineering controls are the preferred method of respiratory protection. Respirator use requires a formal fit-testing and training program.[17]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow.

Pre-Handling Preparations
  • Verify Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent containers, and place them inside the fume hood.

  • Emergency Readiness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2]

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

Handling and Dispensing
  • Work in Fume Hood: Conduct all manipulations of the compound exclusively within the sash of the fume hood.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.

  • Labeling: Ensure any container holding the compound is clearly and accurately labeled with its name, concentration, and associated hazards.

  • Avoid Cross-Contamination: Use dedicated tools for this compound or thoroughly clean them before and after use.

Post-Handling Decontamination
  • Clean Workspace: Decontaminate the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[1]

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Verify Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Prep4 Don PPE Prep3->Prep4 Handle1 Work Inside Hood Prep4->Handle1 Handle2 Minimize Dust Generation Handle1->Handle2 Handle3 Label All Containers Handle2->Handle3 Post1 Decontaminate Workspace Handle3->Post1 Post2 Doff PPE Correctly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp1 Segregate Waste Post3->Disp1 Disp2 Follow Institutional Guidelines Disp1->Disp2

Caption: Workflow for the safe handling of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid.

Emergency and Disposal Plans

Immediate Emergency Procedures

IncidentAction Protocol
Small Spill (<1g) 1. Alert others in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[2] 3. Carefully sweep the material into a designated hazardous waste container. 4. Decontaminate the area.
Large Spill (>1g) 1. Evacuate the laboratory immediately and alert personnel. 2. Close the laboratory door and prevent entry. 3. Contact your institution's Environmental Health and Safety (EHS) department for emergency response.
Skin Contact 1. Immediately remove contaminated clothing.[21] 2. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[11] 3. Seek immediate medical attention.[11]
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][11] 2. Remove contact lenses if present and easy to do.[9] 3. Seek immediate medical attention.[9][22]
Inhalation 1. Move the affected person to fresh air immediately.[11] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[23] 2. Rinse the mouth with water. 3. Seek immediate medical attention.[11]

digraph "Emergency_Response_Plan" {
graph [nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368", penwidth=1.5];

Start [label="Incident Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Spill [label="Chemical Spill", fillcolor="#FBBC05"]; Exposure [label="Personal Exposure", fillcolor="#FBBC05"];

Spill_Size [label="Small or Large?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Small_Spill [label="Contain with absorbent.\nClean and decontaminate.", fillcolor="#E6F4EA"]; Large_Spill [label="Evacuate Area.\nContact EHS.", fillcolor="#FCE8E6"];

Exposure_Type [label="Contact Type?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Skin_Eye [label="Skin / Eye Contact", fillcolor="#E8F0FE"]; Inhale_Ingest [label="Inhalation / Ingestion", fillcolor="#E8F0FE"]; Flush [label="Flush with water for 15+ min.\nUse shower/eyewash.", fillcolor="#FFFFFF"]; Fresh_Air [label="Move to fresh air.", fillcolor="#FFFFFF"]; Medical [label="Seek Immediate Medical Attention", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Spill; Start -> Exposure;

Spill -> Spill_Size; Spill_Size -> Small_Spill [label="Small"]; Spill_Size -> Large_Spill [label="Large"];

Exposure -> Exposure_Type; Exposure_Type -> Skin_Eye [label="Dermal/Ocular"]; Exposure_Type -> Inhale_Ingest [label="Respiratory/Oral"]; Skin_Eye -> Flush; Inhale_Ingest -> Fresh_Air; Flush -> Medical; Fresh_Air -> Medical; Small_Spill -> Medical [style=dashed, color="#5F6368"]; Large_Spill -> Medical [style=dashed, color="#5F6368"]; }

Caption: Decision tree for emergency response to incidents involving the compound.

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place all solid waste, including contaminated gloves, wipes, and weigh boats, into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a dedicated, labeled hazardous waste container. Do not pour any amount into sink drains.

  • Disposal Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations.[8][21] Consult your institution's EHS department for specific procedures.

References

  • Vertex AI Search. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
  • Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients.
  • ACS Publications. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction | Chemical Research in Toxicology.
  • Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery - Blog.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • IOM World. (n.d.). Managing Active Pharmaceutical Ingredients in your workplace.
  • Pharmaceutical Technology. (2025, March 13). High-Potency APIs: Containment and Handling Issues.
  • AI powered Drug Discovery CRO. (n.d.). Chemistry Lab Safety Rules.
  • Aragen Life Science. (n.d.). Process Safety & Risk Management in Drug Substance.
  • PMC. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction.
  • Sigma-Aldrich. (n.d.). 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • NETZSCH Analyzing & Testing. (n.d.). MSDS E Benzoic Acid 5.0.
  • Alpha Resources. (2021, February 19). BENZOIC ACID.
  • UAH. (n.d.). Laboratory Personal Protective Equipment.
  • Environment, Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzoic acid.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Phenova. (2015, April 16). Benzoic Acid Standard.
  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines.
  • CDN. (2014, August 27). Personal Protective Equipment.
  • (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • ThermoFisher. (2012, May 1). SAFETY DATA SHEET.
  • (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Elemental Microanalysis. (2024, March 20). BENZOIC ACID.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Labbox Export. (n.d.). Benzoic acid AGR.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). 114161 - Benzoic acid - Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.